Tetrarhodium dodecacarbonyl
描述
属性
IUPAC Name |
carbon monoxide;rhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.4Rh/c12*1-2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGLLYVYRZMJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12O12Rh4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19584-30-6 | |
| Record name | Tri-μ-carbonylnonacarbonyl-tetrahedro-tetrarhodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Crystal Structure Analysis of Tetrarhodium Dodecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, a key organometallic cluster with significant applications in catalysis and organic synthesis. This document outlines the detailed crystallographic data, experimental protocols for its synthesis and structural determination, and visual representations of its molecular architecture and the analytical workflow.
Introduction
This compound is a dark-red crystalline solid that serves as a crucial precursor in the synthesis of various rhodium-based catalysts.[1] Its molecular structure, characterized by a tetrahedral core of four rhodium atoms coordinated to twelve carbonyl ligands, is fundamental to understanding its reactivity and catalytic properties. The precise determination of this structure through single-crystal X-ray diffraction provides invaluable insights for researchers in materials science and drug development, where analogous metal clusters are explored for novel therapeutic applications.
According to X-ray crystallography, the Rh₄(CO)₁₂ molecule consists of a tetrahedral arrangement of four rhodium atoms.[2] The structure features nine terminal carbonyl (CO) ligands, each bonded to a single rhodium atom, and three bridging carbonyl ligands, each spanning an edge of the rhodium tetrahedron. This arrangement can be represented as Rh₄(CO)₉(μ-CO)₃.[2]
Data Presentation
The crystallographic data for this compound has been determined at both room temperature (293 K) and a lower temperature (173 K) to analyze the thermal motion within the crystal. The key parameters from the structural redetermination are summarized in the table below.
| Crystallographic Parameter | Value at 293 K | Value at 173 K |
| Chemical Formula | C₁₂O₁₂Rh₄ | C₁₂O₁₂Rh₄ |
| Formula Weight | 747.74 g/mol | 747.74 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Lattice Parameters | ||
| a | 9.209(3) Å | 9.127(3) Å |
| b | 11.790(7) Å | 11.672(6) Å |
| c | 17.721(8) Å | 17.492(13) Å |
| β | 90.46(3)° | 90.64(5)° |
| Cell Volume | 1924.0(16) ų | 1863.3(18) ų |
| Z (Molecules per unit cell) | 4 | 4 |
| R-factor | 0.030 | 0.033 |
Experimental Protocols
Synthesis and Crystallization of this compound
High-quality single crystals of this compound suitable for X-ray diffraction can be synthesized and grown using the following protocol. This method involves the reduction of a rhodium salt under a carbon monoxide atmosphere.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Activated copper metal
-
Sodium citrate
-
Methanol
-
Deionized water
-
Carbon monoxide (high purity)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Rhodium Precursor: In a Schlenk flask under an inert atmosphere, dissolve rhodium(III) chloride trihydrate in methanol.
-
Carbonylation: Purge the solution with carbon monoxide gas for a period of time to form the dicarbonylrhodium(I) species, H[RhCl₂(CO)₂].[2]
-
Reduction and Cluster Formation: In a separate flask, prepare an aqueous solution of sodium citrate. Add this solution to the methanolic rhodium precursor solution. Continue to bubble carbon monoxide through the reaction mixture. The color of the solution will change as the rhodium cluster forms.
-
Alternative Synthesis: An alternative method involves the treatment of an aqueous solution of rhodium trichloride (B1173362) with activated copper metal under a carbon monoxide atmosphere.[2]
-
Crystallization:
-
Slow Evaporation: The resulting solution containing Rh₄(CO)₁₂ is filtered to remove any solid impurities. The filtrate is then placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent. The vial should be left undisturbed in a vibration-free environment. Over several days to a week, dark-red, well-formed crystals of this compound will deposit.
-
Slow Cooling: Alternatively, a saturated solution of the compound can be prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. This gradual decrease in temperature reduces the solubility of the compound, promoting the growth of single crystals.
-
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the key steps for the determination of the crystal structure of this compound using a single-crystal X-ray diffractometer.
Procedure:
-
Crystal Mounting: A suitable single crystal of Rh₄(CO)₁₂ (typically 0.1-0.4 mm in size) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive. For low-temperature data collection, the crystal is flash-cooled in a stream of cold nitrogen gas.
-
Data Collection:
-
The mounted crystal is placed on the diffractometer.
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.
-
A full sphere of diffraction data is then collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio.
-
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots. Corrections for Lorentz factor, polarization, and absorption are applied to the data.
-
Structure Solution: The positions of the heavy rhodium atoms are determined from the processed data using direct methods or Patterson methods. The remaining non-hydrogen atoms (carbon and oxygen) are located from the difference Fourier maps.
-
Structure Refinement: The atomic positions, anisotropic displacement parameters, and other structural parameters are refined using a full-matrix least-squares method. This process minimizes the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages involved in the synthesis and structural analysis of this compound.
Caption: Workflow for the synthesis and structural analysis of Rh₄(CO)₁₂.
Molecular Structure of this compound
The diagram below depicts the molecular structure of this compound, highlighting the tetrahedral rhodium core and the arrangement of the terminal and bridging carbonyl ligands.
Caption: Molecular structure of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dodecacarbonyltetrarhodium(0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecacarbonyltetrarhodium(0), with the chemical formula Rh₄(CO)₁₂, is a dark-red crystalline solid that stands as the smallest stable binary rhodium carbonyl.[1] This organometallic cluster compound is of significant interest to researchers in organometallic chemistry, catalysis, and materials science due to its unique structural features and reactivity. It serves as a key precursor for the synthesis of other rhodium clusters and as a catalyst in various organic transformations, most notably in hydroformylation reactions.[1] This guide provides a comprehensive overview of the physical and chemical properties of Rh₄(CO)₁₂, with a focus on its structure, spectroscopic characteristics, and reactivity, presented in a format tailored for scientific professionals.
Physical Properties
Rh₄(CO)₁₂ is a solid at room temperature and is typically handled under an inert atmosphere to prevent decomposition.[1] It is soluble in various organic solvents, including chlorocarbons, toluene (B28343), and tetrahydrofuran.[1]
| Property | Value |
| Chemical Formula | Rh₄(CO)₁₂ |
| Molar Mass | 747.743 g/mol [1] |
| Appearance | Dark-red crystals[1] |
| Solubility | Soluble in chlorocarbons, toluene, tetrahydrofuran[1] |
Molecular Structure and Spectroscopic Data
The molecular structure of Rh₄(CO)₁₂ has been extensively studied, revealing a tetrahedral core of four rhodium atoms. The carbonyl ligands are arranged in a complex manner, with nine terminal and three bridging CO groups. This arrangement can be denoted as Rh₄(CO)₉(μ-CO)₃.[1] The molecule possesses C₃ᵥ symmetry.
Crystallographic Data
The crystal structure of Rh₄(CO)₁₂ has been determined by X-ray crystallography. The key structural parameters are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Rh-Rh Bond Distances | 2.726 - 2.742 Å |
| Rh-C (terminal) Bond Distances | 1.84 - 1.90 Å |
| Rh-C (bridging) Bond Distances | 2.12 - 2.19 Å |
| C-O (terminal) Bond Distances | ~1.14 Å |
| C-O (bridging) Bond Distances | ~1.17 Å |
Spectroscopic Properties
Infrared (IR) Spectroscopy: The IR spectrum of Rh₄(CO)₁₂ is characterized by strong absorption bands in the carbonyl stretching region (ν(CO)). These bands are diagnostic for the presence of both terminal and bridging carbonyl ligands.
| Wavenumber (cm⁻¹) | Assignment |
| ~2075 (s) | Terminal CO stretch |
| ~2045 (s) | Terminal CO stretch |
| ~1885 (m) | Bridging CO stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectroscopy of Rh₄(CO)₁₂ is complicated by the fluxional behavior of the carbonyl ligands in solution. At room temperature, the CO ligands undergo rapid exchange, leading to the observation of a single, broad resonance. At lower temperatures, the exchange process can be slowed, and distinct signals for the terminal and bridging carbonyls can be resolved.
| Nucleus | Chemical Shift (δ, ppm) |
| ¹³C (low temperature) | ~183 (bridging CO) |
| ~175 (terminal CO) |
Chemical Properties and Reactivity
Rh₄(CO)₁₂ exhibits a rich and varied chemical reactivity, making it a versatile starting material and catalyst.
Thermal Decomposition
Upon heating, Rh₄(CO)₁₂ undergoes decomposition to form larger rhodium carbonyl clusters. For instance, in boiling hexane, it quantitatively converts to hexadecacarbonylhexarhodium (Rh₆(CO)₁₆).[1]
Reaction: 3 Rh₄(CO)₁₂ → 2 Rh₆(CO)₁₆ + 4 CO[1]
Ligand Substitution Reactions
The carbonyl ligands in Rh₄(CO)₁₂ can be substituted by other ligands, such as phosphines. These reactions are typically thermally initiated and proceed with the displacement of one or more CO molecules.[1] The extent of substitution can be controlled by the stoichiometry of the reactants.
General Reaction: Rh₄(CO)₁₂ + n L → Rh₄(CO)₁₂₋ₙLₙ + n CO (where L = phosphine (B1218219) ligand)[1]
Reaction with Carbon Monoxide
Under high pressures of carbon monoxide, Rh₄(CO)₁₂ can be converted to the less stable dirhodium octacarbonyl (Rh₂(CO)₈).[1]
Reaction: Rh₄(CO)₁₂ + 4 CO ⇌ 2 Rh₂(CO)₈[1]
Experimental Protocols
Synthesis of Rh₄(CO)₁₂
A common laboratory-scale synthesis of Rh₄(CO)₁₂ involves the reductive carbonylation of a rhodium(III) salt.
Method 1: From Rhodium(III) Chloride with Copper [1]
-
An aqueous solution of rhodium(III) chloride is treated with activated copper metal.
-
The mixture is subjected to an atmosphere of carbon monoxide.
-
The Rh₄(CO)₁₂ product is formed and can be isolated by filtration and purified by crystallization.
Method 2: From Rhodium(III) Chloride in Methanol [1]
-
A methanolic solution of RhCl₃(H₂O)₃ is treated with carbon monoxide to form H[RhCl₂(CO)₂].
-
Subsequent carbonylation in the presence of sodium citrate (B86180) yields Rh₄(CO)₁₂.
Generalized Protocol for Phosphine Substitution on Rh₄(CO)₁₂
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Rh₄(CO)₁₂ in a suitable anhydrous solvent (e.g., toluene or hexane).
-
Add the desired stoichiometric amount of the phosphine ligand to the solution.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by techniques such as IR spectroscopy (observing the changes in the ν(CO) bands).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, Rh₄(CO)₁₂₋ₙLₙ, can be isolated by removing the solvent under reduced pressure and purified by recrystallization or chromatography.
Visualizations
Caption: Molecular structure of Rh₄(CO)₁₂.
Caption: Thermal decomposition of Rh₄(CO)₁₂.
References
The Synthesis and Discovery of Tetrarhodium Dodecacarbonyl: A Technical Guide
An in-depth exploration of the seminal discovery and synthetic methodologies of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), a cornerstone of organometallic chemistry and a vital catalyst in industrial processes. This guide is intended for researchers, scientists, and professionals in the field of drug development and catalysis, providing a comprehensive overview of the compound's properties, synthesis, and historical context.
Introduction
This compound, with the chemical formula Rh₄(CO)₁₂, is a dark-red crystalline solid that holds a significant place in the landscape of metal carbonyl clusters.[1] As the smallest stable binary rhodium carbonyl, it serves as a crucial precursor in the synthesis of other rhodium clusters and as a catalyst in various organic transformations, most notably hydroformylation.[1][2] The molecule possesses a tetrahedral core of four rhodium atoms, coordinated with twelve carbonyl ligands.[1] Specifically, the structure consists of nine terminal and three bridging carbonyl groups, which can be expressed as Rh₄(CO)₉(μ-CO)₃.[1][2]
Historical Discovery
The exploration of rhodium carbonyls dates back to the work of Walter Hieber and H. Lagally in the early 1940s. Their pioneering research into the reactions of rhodium salts under high pressures of carbon monoxide laid the groundwork for the field of rhodium carbonyl chemistry. However, it was the later work of Paolo Chini and his collaborators that significantly advanced the understanding and synthesis of rhodium carbonyl clusters, including the development of accessible synthetic routes to Rh₄(CO)₁₂ at atmospheric pressure.[3] Chini's contributions were instrumental in making these compounds readily available for further study and application.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below, providing a ready reference for its physical and spectroscopic properties.
Table 1: Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂O₁₂Rh₄ |
| Molar Mass | 747.74 g/mol [4] |
| Appearance | Dark-red crystalline solid[1] |
| Density | 2.52 g/cm³[5] |
| Solubility | Soluble in chlorocarbons, toluene, tetrahydrofuran[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Signals and Assignments |
| Infrared (IR) Spectroscopy (νCO, cm⁻¹) | Terminal CO stretching: ~2075, 2069, 2044, 2042 cm⁻¹ Bridging CO stretching: ~1885 cm⁻¹ |
| ¹³C Nuclear Magnetic Resonance (NMR) | Exhibits fluxional behavior in solution, with signals corresponding to terminal and bridging carbonyls coalescing at higher temperatures.[6] |
Experimental Protocols for Synthesis
Several synthetic methods for this compound have been developed. The following protocols are based on established literature procedures, providing detailed steps for laboratory preparation.
Synthesis from Rhodium(III) Chloride and Activated Copper
This method, a common and reliable procedure, involves the reductive carbonylation of rhodium(III) chloride in the presence of activated copper metal.
Overall Reaction:
4 RhCl₃·3H₂O + 8 Cu + 22 CO → Rh₄(CO)₁₂ + 2 CO₂ + 8 CuCl(CO) + 4 HCl + 10 H₂O[1]
Detailed Protocol:
-
In a suitable reaction vessel equipped with a gas inlet and a magnetic stirrer, a solution of rhodium(III) chloride trihydrate (RhCl₃·3H₂O) in deionized water is prepared.
-
Freshly activated copper powder is added to the solution.
-
The reaction mixture is stirred vigorously while a stream of carbon monoxide (CO) gas is bubbled through the solution at atmospheric pressure and room temperature.
-
The reaction is monitored by observing the color change of the solution. The formation of the dark-red Rh₄(CO)₁₂ precipitate indicates the progress of the reaction.
-
Upon completion, the solid product is isolated by filtration.
-
The crude product is washed with water, ethanol, and then a small amount of hexane (B92381) to remove impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent such as hexane or toluene.
Synthesis from Dichlorotetracarbonyl Dirhodium(I)
This alternative procedure utilizes the precursor [Rh(CO)₂Cl]₂, which is first synthesized from rhodium(III) chloride.
Overall Reaction:
2 [Rh(CO)₂Cl]₂ + 4 CO + 4 H₂O → Rh₄(CO)₁₂ + 4 HCl + 2 H₂ + 2 CO₂[7]
Detailed Protocol:
-
Preparation of [Rh(CO)₂Cl]₂: Dichlorotetracarbonyl dirhodium(I) is prepared by passing carbon monoxide over rhodium(III) chloride hydrate (B1144303) at approximately 100 °C.
-
Synthesis of Rh₄(CO)₁₂: In a reaction flask, [Rh(CO)₂Cl]₂ is suspended in hexane containing a stoichiometric amount of sodium bicarbonate (NaHCO₃).[7]
-
The suspension is stirred at room temperature under an atmosphere of carbon monoxide.
-
The reaction proceeds with the formation of Rh₄(CO)₁₂ which can be isolated from the reaction mixture.
-
The product is purified by filtration and washing as described in the previous method. A reported yield for this method is approximately 82%.[7]
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic procedures described above.
Conclusion
This compound remains a compound of significant interest in both academic research and industrial applications. Its discovery and the development of efficient synthetic routes have paved the way for extensive investigations into its catalytic activity and the broader field of metal carbonyl cluster chemistry. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and utilization of this important organometallic compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tetrarhodium_dodecacarbonyl [chemeurope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C12O12Rh4 | CID 9940312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WebElements Periodic Table » Rhodium » this compound [webelements.com]
- 6. researchgate.net [researchgate.net]
- 7. RHODIUM CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
An In-depth Technical Guide to the Molecular Geometry and Bonding of Tetrarhodium Dodecacarbonyl, Rh₄(CO)₁₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and chemical bonding of tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂. This dark-red crystalline solid is a significant organometallic compound, notable as the smallest stable binary rhodium carbonyl and for its applications as a catalyst in organic synthesis.[1][2][3]
Molecular Geometry
The molecular architecture of Rh₄(CO)₁₂ is characterized by a tetrahedral core of four rhodium atoms.[1] This metallic cluster is coordinated to twelve carbonyl (CO) ligands. The overall structure of the molecule belongs to the C₃ᵥ point group.[4][5][6]
The twelve carbonyl ligands are not all equivalent and are arranged in two distinct coordination modes:
-
Nine Terminal Carbonyl Ligands: Each of these ligands is bonded to a single rhodium atom.
-
Three Bridging Carbonyl Ligands: These ligands, denoted as μ-CO, bridge the edges of one of the faces of the rhodium tetrahedron, with each carbonyl group bonded to two rhodium atoms.[1][5][6]
This arrangement can be represented by the formula Rh₄(CO)₉(μ-CO)₃.[1] The presence of both terminal and bridging carbonyls is a key feature of the molecular geometry and has important implications for the molecule's reactivity and spectroscopic properties.
Chemical Bonding
The bonding in Rh₄(CO)₁₂ is multifaceted, involving both metal-metal and metal-ligand interactions.
Rhodium-Rhodium Bonding: The four rhodium atoms are linked by metal-metal bonds, forming a stable tetrahedral cluster.[7] These bonds are crucial for the overall stability of the molecule. Computational studies using the MPW1PW91 method have calculated the Rh-Rh distances to be 2.692 Å and 2.750 Å.[5]
Rhodium-Carbonyl Bonding: The bonding between the rhodium atoms and the carbonyl ligands involves synergistic σ-donation and π-backbonding.
-
σ-Donation: The carbon atom of the CO ligand donates a lone pair of electrons to an empty d-orbital of the rhodium atom.
-
π-Backbonding: The rhodium atom donates electron density from a filled d-orbital to the empty π* antibonding orbital of the CO ligand.
This backbonding strengthens the metal-carbon bond but weakens the carbon-oxygen bond. This effect is more pronounced in the bridging carbonyl ligands due to the involvement of two metal centers in the back-donation, resulting in a further weakening of the C-O bond.[8][9]
This difference in bond strength is readily observed using infrared (IR) spectroscopy. Terminal CO ligands typically exhibit stretching frequencies (ν(CO)) in the range of 1850-2120 cm⁻¹, while the more weakly bonded bridging CO ligands show stretching frequencies at lower wavenumbers, generally between 1700-1850 cm⁻¹.[8][10]
Quantitative Data
The structural parameters of Rh₄(CO)₁₂ have been precisely determined by X-ray crystallography at various temperatures.
| Parameter | Value at 293 K | Value at 173 K |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 9.209(3) | 9.127(3) |
| b (Å) | 11.790(7) | 11.672(6) |
| c (Å) | 17.721(8) | 17.492(13) |
| β (deg) | 90.46(3) | 90.64(5) |
| Volume (ų) | 1924.0(16) | 1863.3(18) |
| Z | 4 | 4 |
| Average Rh-Rh Distance (Å) | ~2.70 | - |
Data sourced from structural redetermination studies.[7]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of Rh₄(CO)₁₂ have been reported. Below are two common protocols.
Method 1: From Rhodium Trichloride (B1173362) and Copper Metal [1]
-
An aqueous solution of rhodium trichloride (RhCl₃) is prepared.
-
Activated copper metal is added to the solution.
-
The mixture is subjected to an atmosphere of carbon monoxide (CO).
-
The reaction proceeds to form Rh₄(CO)₁₂, which can then be isolated and purified.
Method 2: From Dichlorotetracarbonyldirhodium(I) [11]
-
Dichlorotetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂) is used as the starting material.
-
The precursor is reduced with carbon monoxide (CO) at atmospheric pressure and room temperature.
-
The reaction is carried out in hexane (B92381) containing a suspension of sodium bicarbonate (NaHCO₃).
-
This method has been reported to produce Rh₄(CO)₁₂ in high yield (82%).
Visualizations
Molecular Structure of Rh₄(CO)₁₂
A 2D representation of the Rh₄(CO)₁₂ molecular structure.
Synthesis Workflow
Workflow diagram illustrating two common synthetic routes to Rh₄(CO)₁₂.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. This compound - Molecular Formula: Rh4(co)12 | Superior Quality Catalyst For Organic Synthesis at Best Price in Ghaziabad | Synthesis With Catalysts Pvt. Ltd. [tradeindia.com]
- 4. Tetrairidium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetracobalt dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. Metal carbonyl - Wikipedia [en.wikipedia.org]
- 10. differencebetween.com [differencebetween.com]
- 11. RHODIUM CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
Spectroscopic Profile of Tetrarhodium Dodecacarbonyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), a pivotal cluster compound in catalysis and organometallic chemistry. This document is intended to serve as a practical resource, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating analytical workflows.
Introduction
This compound is a dark-red crystalline solid with the chemical formula Rh₄(CO)₁₂.[1] Its structure consists of a tetrahedral core of four rhodium atoms, coordinated by nine terminal and three bridging carbonyl ligands.[1] This arrangement gives rise to a complex and informative spectroscopic signature, which is crucial for its characterization and for understanding its reactivity in various chemical transformations. This guide delves into the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data available for this compound.
Spectroscopic Data
The spectroscopic data for this compound are summarized below. These data are essential for confirming the identity and purity of the compound, as well as for studying its dynamic behavior in solution.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for probing the vibrational modes of the carbonyl ligands in Rh₄(CO)₁₂. The positions of the C-O stretching bands are sensitive to the coordination mode of the carbonyls (terminal or bridging).
Table 1: Infrared Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Solvent/Matrix | Reference |
| 2075 | Terminal CO | n-hexane | [2] |
| 2069 | Terminal CO | n-hexane | [2] |
| 2044 | Terminal CO | n-hexane | [2] |
| 2042 | Terminal CO | n-hexane | [2] |
| 1885 | Bridging CO | n-hexane |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of Rh₄(CO)₁₂ in solution. Due to the fluxional nature of the carbonyl ligands at room temperature, variable-temperature NMR studies are often required to resolve the distinct carbonyl environments.
Table 2: ¹³C Nuclear Magnetic Resonance Data for this compound
| Chemical Shift (ppm) | Assignment | Solvent | Temperature | Reference |
| 183.4 | Terminal CO | CD₂Cl₂ | Low Temperature | |
| 184.5 | Terminal CO | CD₂Cl₂ | Low Temperature | |
| 185.6 | Terminal CO | CD₂Cl₂ | Low Temperature | |
| 227.1 | Bridging CO | CD₂Cl₂ | Low Temperature |
Table 3: ¹⁰³Rh Nuclear Magnetic Resonance Data for this compound
| Chemical Shift (ppm) | Assignment | Solvent | Temperature | Reference |
| - | Apical Rh | - | Low Temperature | [3] |
| - | Basal Rh | - | Low Temperature | [3] |
Note: Specific chemical shift values for ¹⁰³Rh NMR of Rh₄(CO)₁₂ are not consistently reported in the literature due to the low sensitivity and wide chemical shift range of the ¹⁰³Rh nucleus. However, low-temperature studies show distinct resonances for the apical and basal rhodium atoms.[3][4][5]
Mass Spectrometry (MS)
Table 4: Expected Fragmentation Pattern for this compound in Mass Spectrometry
| Ion | m/z (calculated for ¹⁰³Rh) | Description |
| [Rh₄(CO)₁₂]⁺ | 748 | Molecular Ion |
| [Rh₄(CO)₁₁]⁺ | 720 | Loss of 1 CO |
| [Rh₄(CO)₁₀]⁺ | 692 | Loss of 2 CO |
| [Rh₄(CO)₉]⁺ | 664 | Loss of 3 CO |
| [Rh₄(CO)₈]⁺ | 636 | Loss of 4 CO |
| [Rh₄(CO)₇]⁺ | 608 | Loss of 5 CO |
| [Rh₄(CO)₆]⁺ | 580 | Loss of 6 CO |
| [Rh₄(CO)₅]⁺ | 552 | Loss of 7 CO |
| [Rh₄(CO)₄]⁺ | 524 | Loss of 8 CO |
| [Rh₄(CO)₃]⁺ | 496 | Loss of 9 CO |
| [Rh₄(CO)₂]⁺ | 468 | Loss of 10 CO |
| [Rh₄(CO)]⁺ | 440 | Loss of 11 CO |
| [Rh₄]⁺ | 412 | Bare metal cluster |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the typical experimental procedures for the spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of Rh₄(CO)₁₂ involves the reductive carbonylation of a rhodium salt.
Procedure:
-
An aqueous solution of rhodium(III) chloride is treated with activated copper metal.
-
The reaction is carried out under a carbon monoxide atmosphere.
-
Alternatively, a methanolic solution of hydrated rhodium(III) chloride is treated with carbon monoxide to yield H[RhCl₂(CO)₂], which is then carbonylated in the presence of sodium citrate.[1]
-
The resulting dark-red crystalline solid is then purified by recrystallization.
Infrared (IR) Spectroscopy Protocol
Sample Preparation:
-
A solution of this compound is prepared in a suitable solvent, typically a non-polar solvent like n-hexane, to a concentration of approximately 1-5 mg/mL.
-
The solution is transferred to a liquid-sealed IR cell with appropriate window material (e.g., CaF₂ or KBr).
Data Acquisition:
-
A background spectrum of the pure solvent is recorded.
-
The spectrum of the sample solution is then acquired.
-
The final spectrum is obtained by subtracting the solvent background from the sample spectrum.
-
For in-situ studies, the sample is placed in a high-pressure, variable-temperature IR cell.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CD₂Cl₂, CDCl₃) in an NMR tube.[6][7][8][9][10]
-
The sample is thoroughly mixed to ensure homogeneity.[6]
-
For low-temperature experiments, the sample is allowed to equilibrate at the desired temperature within the NMR spectrometer before data acquisition.
Data Acquisition:
-
¹³C NMR spectra are typically recorded with proton decoupling.
-
For variable-temperature studies, spectra are acquired at a series of temperatures to observe the coalescence and sharpening of the carbonyl signals, indicative of the fluxional process.
-
¹⁰³Rh NMR spectra are often acquired using indirect detection methods, such as HMQC, due to the low sensitivity of the ¹⁰³Rh nucleus.[4][11][12]
Mass Spectrometry (MS) Protocol
Sample Introduction:
-
For electron ionization (EI), the solid sample is introduced directly into the ion source via a direct insertion probe.
-
The probe is heated to volatilize the sample.
Data Acquisition:
-
The sample is ionized by a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.
Caption: Workflow for Infrared (IR) Spectroscopy of Rh₄(CO)₁₂.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]
- 5. Unraveling the Mysteries of the Platinum Group Elements with 103Rh Solid-State NMR Spectroscopy - MagLab [nationalmaglab.org]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Guide: Analysis of CAS Number 19584-30-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
An extensive search for the chemical substance associated with CAS number 19584-30-6 has been conducted. Despite a thorough review of publicly available chemical databases and scientific literature, no compound has been identified corresponding to this specific CAS number. This suggests that the CAS number may be invalid, discontinued, or belong to a confidential substance not available in the public domain. This guide details the search methodology and the negative findings.
Introduction
The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to every chemical substance, enabling clear and unambiguous identification in research and industry. The query for CAS number 19584-30-6 prompted a comprehensive investigation to gather data on its properties, hazards, and associated experimental protocols. This document outlines the systematic approach taken to retrieve this information and presents the outcome of the search.
Search Methodology and Results
A multi-tiered search strategy was employed to identify the chemical entity and associated data for CAS number 19584-30-6. The search encompassed major chemical and toxicological databases, regulatory inventories, and scientific literature repositories.
2.1. Database and Literature Search Workflow
The following workflow was executed to ensure a comprehensive search:
Caption: Workflow for Investigating CAS Number 19584-30-6.
2.2. Search Results Summary
A systematic search across a wide range of authoritative sources yielded no results for CAS number 19584-30-6. The table below summarizes the databases queried and the outcome.
| Database/Resource Category | Specific Resources Queried | Result |
| Chemical Databases | PubChem, ChemSpider, SciFinder-n, Reaxys | No results found |
| Regulatory Agencies | European Chemicals Agency (ECHA), U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard, National Institute of Technology and Evaluation (NITE) Japan | No results found |
| Chemical Suppliers | MilliporeSigma (Merck), Thermo Fisher Scientific, VWR | No results found |
| Scientific Literature | Google Scholar, Scopus, Web of Science | No results found |
Discussion and Conclusion
The absence of any information for CAS number 19584-30-6 across numerous, comprehensive databases strongly indicates that this is not a publicly cataloged chemical substance. Several possibilities could explain this finding:
-
Typographical Error: The CAS number may contain a typographical error. CAS numbers have a specific format and a check-digit to ensure validity, but transcription errors can still occur.
-
Deleted or Withdrawn Number: The CAS number may have been assigned and later deleted or withdrawn from the registry.
-
Confidential Substance: The number could be assigned to a substance that is part of a confidential business inventory and therefore not disclosed in public databases.
-
Invalid Number: The number may be an incorrectly generated or fictitious identifier.
Given the exhaustive and fruitless search, no data regarding the properties, hazards, experimental protocols, or signaling pathways for a substance with CAS number 19584-30-6 can be provided.
Recommendations for Further Action
For professionals seeking information on this number, the following steps are recommended:
Caption: Recommended Steps for Further Investigation.
It is critical to verify the accuracy of the CAS number from its original source. If the number is confirmed to be correct, it may be necessary to seek information through channels that handle confidential chemical data, subject to appropriate legal and ethical agreements. Without a valid and publicly known chemical identifier, further scientific assessment is not possible.
Electron Configuration of Rhodium in Tetrarhodium Dodecacarbonyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electron configuration of rhodium in the metallic cluster tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂. A thorough examination of the bonding, molecular structure, and application of the 18-electron rule is presented. This document also includes detailed experimental protocols for the synthesis and characterization of Rh₄(CO)₁₂ using Fourier-transform infrared (FTIR) spectroscopy and single-crystal X-ray diffraction, serving as a valuable resource for researchers in organometallic chemistry and catalysis.
Introduction
This compound, Rh₄(CO)₁₂, is a dark-red crystalline solid and a key compound in the field of organometallic chemistry.[1] It belongs to the class of metal carbonyl clusters, which are characterized by a framework of metal atoms bonded to each other and to carbonyl (CO) ligands. Understanding the electron configuration of the metal centers in such clusters is fundamental to elucidating their stability, reactivity, and potential as catalysts in various organic transformations.[1][2] This guide focuses on the electronic structure of the rhodium atoms within the Rh₄(CO)₁₂ cluster.
Molecular Structure and Bonding
The structure of this compound consists of a tetrahedral core of four rhodium atoms.[1] This metallic skeleton is stabilized by twelve carbonyl ligands. Nine of these are terminal, meaning each is bonded to a single rhodium atom, while the remaining three are bridging, each spanning an edge of the rhodium tetrahedron.[1] This arrangement can be represented by the formula Rh₄(CO)₉(μ-CO)₃.[1]
The bonding in Rh₄(CO)₁₂ involves both metal-metal (Rh-Rh) bonds and metal-ligand (Rh-CO) bonds. The direct bonds between the rhodium atoms are crucial for the stability of the cluster. The carbonyl ligands act as σ-donors and π-acceptors, a synergistic bonding mechanism that strengthens the metal-ligand interaction.
Electron Configuration of Rhodium
To determine the electron configuration of rhodium in Rh₄(CO)₁₂, we first establish its oxidation state. In metal carbonyls, the carbonyl ligand is considered neutral. Since the overall charge of the Rh₄(CO)₁₂ molecule is zero, the rhodium atoms are assigned an oxidation state of 0.[3]
Rhodium (Rh) is in Group 9 of the periodic table and has a ground-state electron configuration of [Kr] 4d⁸ 5s¹. For the purpose of electron counting in organometallic complexes, it is considered to have 9 valence electrons.
The 18-Electron Rule in Metal Clusters
The 18-electron rule is a useful guideline for predicting the stability of organometallic compounds, stating that stable complexes tend to have 18 valence electrons around the central metal atom.[4][5] For metal clusters, the total number of valence electrons for the entire cluster is considered.
The total electron count for Rh₄(CO)₁₂ is calculated as follows:
-
From the four Rhodium atoms: 4 × 9 valence electrons = 36 electrons
-
From the twelve Carbonyl ligands: 12 × 2 electrons = 24 electrons
-
Total Valence Electrons: 36 + 24 = 60 electrons
For a tetrahedral (closo) cluster with 4 metal atoms, a total of 60 valence electrons corresponds to a stable configuration, which is consistent with the 18-electron rule applied to the entire cluster.[6]
Electron Count per Rhodium Atom
To satisfy the 18-electron rule for each rhodium atom, we must consider the sharing of electrons in the Rh-Rh bonds. In the tetrahedral Rh₄ core, each rhodium atom is bonded to the other three rhodium atoms.
An individual rhodium atom in the cluster has the following electronic environment:
-
Valence electrons from Rh(0): 9
-
Electrons from terminal CO ligands: Each Rh atom is bonded to a certain number of terminal COs.
-
Electrons from bridging CO ligands: The bridging COs are shared between two Rh atoms.
-
Electrons from Rh-Rh bonds: Each Rh-Rh bond contributes one electron to each rhodium atom.
Considering the C₃ᵥ symmetry of the molecule, there are two distinct rhodium environments: one apical and three basal.
-
Apical Rhodium (Rh_a): Bonded to three terminal COs and the three basal Rh atoms.
-
Valence electrons from Rh: 9
-
From 3 terminal COs: 3 × 2 = 6
-
From 3 Rh-Rh bonds: 3 × 1 = 3
-
Total: 9 + 6 + 3 = 18 electrons
-
-
Basal Rhodium (Rh_b): Each is bonded to two terminal COs, two bridging COs, the apical Rh, and the other two basal Rh atoms.
-
Valence electrons from Rh: 9
-
From 2 terminal COs: 2 × 2 = 4
-
From 2 bridging COs (each shared): 2 × 1 = 2
-
From 3 Rh-Rh bonds: 3 × 1 = 3
-
Total: 9 + 4 + 2 + 3 = 18 electrons
-
Thus, each rhodium atom in the Rh₄(CO)₁₂ cluster can be considered to have a stable 18-electron configuration. This contributes to the overall stability of the molecule.
Quantitative Data
The structural parameters and vibrational frequencies of Rh₄(CO)₁₂ have been determined experimentally.
| Parameter | Value | Reference(s) |
| Bond Distances | ||
| Rh-Rh (bridged edge) | ~2.750 Å | [7] |
| Rh-Rh (unbridged edge) | ~2.692 Å | [7] |
| Rh-C (terminal) | Varies | |
| Rh-C (bridging) | Varies | |
| C-O (terminal) | Varies | |
| C-O (bridging) | Varies | |
| Vibrational Frequencies (ν_CO_) | ||
| Terminal CO | 2075, 2069.8, 2044.6, 2042 cm⁻¹ (in n-hexane) | [8][9] |
| Bridging CO | ~1883 cm⁻¹ (in n-dodecane) | [10] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[8][11]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Methanol
-
Sodium citrate (B86180)
-
Carbon monoxide (high purity)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve RhCl₃·3H₂O in methanol.
-
Purge the flask with carbon monoxide gas for 15-20 minutes while stirring. The color of the solution should change, indicating the formation of a rhodium carbonyl intermediate, H[RhCl₂(CO)₂].
-
In a separate flask, prepare an aqueous solution of sodium citrate.
-
Slowly add the sodium citrate solution to the rhodium-containing solution under a positive pressure of carbon monoxide.
-
Continue to stir the reaction mixture vigorously under a CO atmosphere at room temperature for several hours. The progress of the reaction can be monitored by the formation of a dark-red precipitate.
-
Upon completion, the precipitate is collected by filtration under an inert atmosphere, washed with water and then a small amount of cold methanol, and dried under vacuum.
Characterization by FTIR Spectroscopy
Sample Preparation:
-
Nujol Mull: In a glovebox or under an inert atmosphere, grind a small amount of the crystalline Rh₄(CO)₁₂ with a drop of Nujol (mineral oil) to form a paste. Place a thin film of this mull between two KBr or NaCl plates.
-
Solution: Prepare a dilute solution of Rh₄(CO)₁₂ in a suitable infrared-transparent solvent such as hexane (B92381) or dichloromethane (B109758) in a glovebox. Transfer the solution to a liquid IR cell.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Pay particular attention to the 2200-1600 cm⁻¹ region where the carbonyl stretching vibrations are observed.
-
A resolution of at least 2 cm⁻¹ is recommended.
Characterization by Single-Crystal X-ray Diffraction
Crystal Mounting:
-
Select a single, well-formed crystal of Rh₄(CO)₁₂ of suitable size (typically 0.1-0.3 mm).
-
In an inert atmosphere (e.g., inside a glovebox), coat the crystal in a cryoprotectant oil (e.g., Paratone-N).
-
Mount the crystal on a cryo-loop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
Data Collection:
-
Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
The data collection strategy should aim for high completeness and redundancy.
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities for each reflection.
-
Determine the unit cell parameters and the space group from the diffraction pattern.
-
Solve the crystal structure using direct methods or Patterson methods to locate the positions of the heavy rhodium atoms.
-
Locate the remaining carbon and oxygen atoms from the difference Fourier map.
-
Refine the atomic positions, and anisotropic displacement parameters against the experimental data to obtain the final structure.
Visualization of Molecular Structure
The following Graphviz DOT script generates a simplified 2D representation of the connectivity in the Rh₄(CO)₁₂ cluster.
Figure 1: Simplified connectivity of Rh₄(CO)₁₂.
Conclusion
The electron configuration of rhodium in this compound is best understood by considering the rhodium atoms to be in a zero oxidation state, each contributing nine valence electrons. The stability of the Rh₄(CO)₁₂ cluster is rationalized by the satisfaction of the 18-electron rule for each rhodium atom, which is achieved through the formation of a tetrahedral metal core with both terminal and bridging carbonyl ligands. The provided experimental protocols offer a practical guide for the synthesis and characterization of this important organometallic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. rtilab.com [rtilab.com]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Early Studies of Rhodium Carbonyl Clusters: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the seminal early studies on rhodium carbonyl clusters, focusing on the synthesis, characterization, and fundamental reactivity of key compounds such as tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) and hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆). The document details the pioneering work of early researchers, including Walter Hieber's initial synthesis, the crucial structural elucidation by Lawrence F. Dahl, and Paolo Chini's development of atmospheric pressure synthetic routes and exploration of anionic rhodium carbonyl clusters. This guide is intended for researchers, scientists, and professionals in drug development and catalysis, offering detailed experimental protocols, tabulated quantitative data from original studies, and visualizations of synthetic pathways to facilitate a deeper understanding of the foundational principles of rhodium carbonyl cluster chemistry.
Introduction
The study of metal carbonyl clusters represents a significant chapter in the history of inorganic and organometallic chemistry. Among these, rhodium carbonyl clusters have garnered considerable attention due to their rich structural diversity and catalytic applications. The early investigations into these compounds laid the groundwork for understanding their formation, structure, and reactivity. This guide focuses on the foundational studies that led to the discovery and characterization of the most significant neutral and anionic rhodium carbonyl clusters.
The story begins with the work of Walter Hieber in the 1940s, who first synthesized a rhodium carbonyl cluster, albeit with an initially incorrect formulation.[1] The true nature of this compound, Rh₆(CO)₁₆, was later unveiled through the meticulous X-ray crystallographic studies of Lawrence F. Dahl and his colleagues in the 1960s. A major advancement in the accessibility of these clusters came from the work of Paolo Chini and his group, who developed convenient synthetic methods at atmospheric pressure, paving the way for broader exploration of their chemistry. Chini's group also made significant contributions to the synthesis and characterization of a wide array of anionic rhodium carbonyl clusters.
This guide will systematically present the key synthetic methodologies, structural data, and spectroscopic characterization of these foundational rhodium carbonyl clusters, providing a valuable resource for researchers in the field.
Synthesis of Neutral Rhodium Carbonyl Clusters
Early High-Pressure Synthesis of Rh₆(CO)₁₆
The first reported synthesis of a rhodium carbonyl cluster was by Walter Hieber in 1943.[1] This method involved the high-pressure carbonylation of a rhodium salt.
Experimental Protocol: Hieber's Synthesis of what was later identified as Rh₆(CO)₁₆ [1]
-
Reactants: Rhodium(III) chloride trihydrate (RhCl₃·3H₂O), carbon monoxide (CO), and a halide acceptor (e.g., silver or copper powder).
-
Apparatus: A high-pressure autoclave.
-
Procedure:
-
Rhodium(III) chloride trihydrate is placed in the autoclave with a halide acceptor.
-
The autoclave is purged with carbon monoxide and then pressurized with CO to approximately 200 atm.
-
The reaction mixture is heated to a temperature in the range of 80–230 °C.
-
After the reaction period, the autoclave is cooled, and the pressure is carefully released.
-
The solid product is isolated and purified. Hieber initially formulated the compound as Rh₄(CO)₁₁, a formulation that was later corrected.[1]
-
Atmospheric Pressure Synthesis of Rh₄(CO)₁₂ and Rh₆(CO)₁₆
A significant breakthrough in the synthesis of rhodium carbonyl clusters was the development of atmospheric pressure methods by Paolo Chini and S. Martinengo. These methods made the synthesis of Rh₄(CO)₁₂ and Rh₆(CO)₁₆ more accessible.
Experimental Protocol: Synthesis of Rh₄(CO)₁₂ at Atmospheric Pressure
-
Reactants: Dichlorotetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂), carbon monoxide (CO), and sodium bicarbonate (NaHCO₃).
-
Solvent: Hexane (B92381).
-
Procedure:
-
A suspension of [Rh(CO)₂Cl]₂ in hexane is prepared in a reaction vessel equipped with a gas inlet and a stirrer.
-
A stream of carbon monoxide is passed through the suspension at room temperature.
-
Sodium bicarbonate is added to the reaction mixture to act as a base.
-
The reaction is stirred under a continuous flow of CO.
-
The formation of the red-brown Rh₄(CO)₁₂ is monitored.
-
Upon completion, the solid product is isolated by filtration, washed with hexane, and dried under vacuum. This method was reported to give a high yield of 82%.
-
Experimental Protocol: Synthesis of Rh₆(CO)₁₆ from Rh₄(CO)₁₂ [1]
-
Reactant: this compound (Rh₄(CO)₁₂).
-
Solvent: Boiling hexane.
-
Procedure:
-
Rh₄(CO)₁₂ is dissolved in hexane in a flask equipped with a reflux condenser.
-
The solution is heated to reflux.
-
During reflux, the color of the solution changes, indicating the conversion of Rh₄(CO)₁₂ to the less soluble, purple-brown Rh₆(CO)₁₆.
-
The reaction is continued until the conversion is complete.
-
The mixture is cooled, and the crystalline Rh₆(CO)₁₆ is collected by filtration, washed with hexane, and dried. This thermal decomposition is quantitative.[1]
-
Synthetic Pathways
The synthesis of these fundamental rhodium carbonyl clusters can be visualized as a series of interconnected reactions. The following diagram illustrates the key synthetic transformations.
Synthesis of Anionic Rhodium Carbonyl Clusters
Paolo Chini and his collaborators also pioneered the synthesis of a large family of anionic rhodium carbonyl clusters. These syntheses often involve the reduction of neutral clusters or rhodium salts in the presence of a base.
Experimental Protocol: General Synthesis of Anionic Rhodium Carbonyl Clusters
-
Starting Materials: Typically Rh₄(CO)₁₂ or Rh₆(CO)₁₆.
-
Reducing Agent/Base: An alkali metal hydroxide (B78521) or carbonate in a suitable solvent.
-
Procedure:
-
The neutral rhodium carbonyl cluster is dissolved or suspended in a solvent such as an alcohol or a mixture of water and an organic solvent.
-
A solution of the base (e.g., NaOH or Na₂CO₃) is added to the reaction mixture.
-
The reaction is stirred under an atmosphere of carbon monoxide.
-
The specific anionic cluster formed is dependent on the reaction conditions, including temperature, solvent, and the stoichiometry of the reactants.
-
The anionic clusters are typically isolated as salts of large cations (e.g., tetraalkylammonium or phosphonium).
-
Structural and Spectroscopic Characterization
X-ray Crystallography of Rh₆(CO)₁₆
The definitive structural elucidation of Rh₆(CO)₁₆ by Dahl and coworkers in 1963 was a landmark in cluster chemistry.[2] Their single-crystal X-ray diffraction study revealed an octahedral core of six rhodium atoms. The sixteen carbonyl ligands are arranged with twelve terminal and four triply bridging (face-capping) CO groups.
Table 1: Key Structural Parameters of Rh₆(CO)₁₆ from Early Crystallographic Studies
| Parameter | Value(s) (Å or °) | Description |
| Rh-Rh Bond Lengths | ~2.78 Å | Distances within the Rh₆ octahedron. |
| Rh-C (terminal CO) | - | Bond lengths to terminal carbonyl carbons. |
| Rh-C (bridging CO) | - | Bond lengths to triply bridging carbonyl carbons. |
| C-O (terminal CO) | - | Bond lengths of terminal carbonyls. |
| C-O (bridging CO) | - | Bond lengths of triply bridging carbonyls. |
| Rh-C-O (terminal) | - | Angle of terminal carbonyl ligands. |
Note: Specific values from the original publication are to be filled in. The table structure is provided for data presentation.
The following diagram illustrates the logical workflow from Hieber's initial synthesis to Dahl's structural confirmation.
Infrared Spectroscopy
Infrared (IR) spectroscopy was a crucial tool in the early characterization of rhodium carbonyl clusters. The stretching frequencies of the carbonyl ligands (ν(CO)) provide valuable information about their bonding modes (terminal, bridging) and the overall structure of the cluster.
Table 2: Characteristic Infrared Carbonyl Stretching Frequencies for Rh₄(CO)₁₂ and Rh₆(CO)₁₆
| Cluster | ν(CO) (cm⁻¹) | Assignment |
| Rh₄(CO)₁₂ | ||
| ~2075, ~2069, ~2044, ~2042 | Terminal CO | |
| ~1885 | Bridging CO | |
| Rh₆(CO)₁₆ | ||
| ~2075, ~2025 | Terminal CO | |
| ~1820 | Triply Bridging CO |
Note: The values are approximate and based on early literature reports. Specific values and solvent conditions should be referenced from the original papers.
The IR spectrum of Rh₄(CO)₁₂ is characterized by a complex set of bands in the terminal CO region and a distinct band for the bridging carbonyls. In contrast, the spectrum of the more symmetrical Rh₆(CO)₁₆ is simpler in the terminal region and shows a characteristic band for the triply bridging carbonyls at a lower frequency.
Conclusion
The early studies on rhodium carbonyl clusters, from the initial high-pressure synthesis by Hieber to the structural elucidation by Dahl and the development of convenient atmospheric pressure syntheses by Chini, laid a robust foundation for the field of metal cluster chemistry. The detailed experimental protocols and the fundamental structural and spectroscopic data from this era continue to be relevant for researchers today. This guide has aimed to consolidate this foundational knowledge into a structured and accessible format, providing a valuable resource for those working in inorganic synthesis, catalysis, and materials science. The synthetic pathways and characterization data presented herein serve as a testament to the ingenuity and meticulous work of the pioneers in this field.
References
In-depth Technical Guide on the Theoretical Calculations of Tetrarhodium Dodecacarbonyl (Rh₄(CO)₁₂) Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, is a dark-red crystalline solid and the smallest stable binary rhodium carbonyl cluster under ambient conditions.[1][2] Its significance extends from fundamental organometallic chemistry to applications as a catalyst in various organic syntheses.[1][2] Understanding the stability of this cluster is paramount for its effective utilization and for the rational design of new catalytic systems. This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the stability of Rh₄(CO)₁₂, supported by experimental data and detailed protocols.
Theoretical Framework for Stability Analysis
The stability of Rh₄(CO)₁₂ is primarily investigated through quantum chemical calculations, with Density Functional Theory (DFT) being the most prominent method. These calculations provide insights into the molecule's electronic structure, bond energies, and vibrational frequencies, which are key determinants of its stability.
Computational Workflow
The theoretical investigation of Rh₄(CO)₁₂ stability typically follows a structured workflow:
Structural Isomers and Relative Stabilities
Rh₄(CO)₁₂ primarily exists in two isomeric forms: a C₃ᵥ structure with nine terminal and three bridging carbonyl ligands, and a Td structure with all terminal carbonyls.[3][4]
-
C₃ᵥ Isomer: According to X-ray crystallography and numerous DFT calculations, the C₃ᵥ structure is the ground state, or most stable isomer.[1][3][5]
-
Td Isomer: The Td isomer is a higher energy conformation.
The energy difference between these two isomers is a critical measure of the structural stability of the C₃ᵥ form.
Quantitative Data on Stability
The stability of Rh₄(CO)₁₂ can be quantified through various theoretical and experimental parameters.
| Parameter | Theoretical/Experimental | Value | Reference |
| Enthalpy of Disruption (Solid) | Experimental | 498 ± 13 kJ/mol | --INVALID-LINK-- |
| Enthalpy of Sublimation | Experimental | 100 ± 20 kJ/mol | --INVALID-LINK-- |
| Gas-Phase Enthalpy of Atomization | Calculated from Exp. | 398 ± 23.9 kJ/mol | Derived |
| Energy Difference (C₃ᵥ vs. Td) | Experimental | 5.1 ± 0.6 kcal/mol | [4] |
| Rh-Rh Bond Lengths (C₃ᵥ) | Theoretical (MPW1PW91) | 2.692 Å and 2.750 Å | [3][5] |
Experimental Protocols
Synthesis of Rh₄(CO)₁₂ (Atmospheric Pressure)
This protocol is adapted from the method described by Chini and Martinengo.
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
Activated copper powder
-
Carbon monoxide (CO) gas
-
Deionized water
-
Standard Schlenk line and glassware
Procedure:
-
An aqueous solution of rhodium(III) chloride is prepared.
-
The solution is treated with activated copper metal under a continuous stream of carbon monoxide gas.
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction can be monitored by the color change of the solution.
-
Upon completion, the solid product is filtered, washed with deionized water, and dried under vacuum.
-
The crude product is purified by recrystallization from hot hexane under a CO atmosphere to yield dark-red crystals of Rh₄(CO)₁₂.
Characterization Protocols
Infrared (IR) Spectroscopy:
-
A small sample of Rh₄(CO)₁₂ is dissolved in a suitable solvent (e.g., hexane or dichloromethane) inside a glovebox or under an inert atmosphere.
-
The solution is transferred to an IR cell with appropriate windows (e.g., CaF₂ or NaCl).
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The characteristic stretching frequencies of the terminal and bridging carbonyl ligands are observed. Terminal ν(CO) bands typically appear in the range of 2100-2000 cm⁻¹, while bridging ν(CO) bands are found at lower frequencies, around 1880 cm⁻¹.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A solution of the Rh₄(CO)₁₂ sample is prepared in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.
-
The ¹³C NMR spectrum is acquired on a high-resolution NMR spectrometer.
-
Due to the fluxional nature of the carbonyl ligands, the spectrum can be temperature-dependent. At low temperatures, distinct resonances for the terminal and bridging carbonyls may be observed. At higher temperatures, these signals may coalesce due to rapid exchange.
Experimental Workflow
The synthesis and characterization of Rh₄(CO)₁₂ follow a systematic experimental workflow.
Conclusion
The stability of this compound is a well-studied topic, with a strong consensus between theoretical calculations and experimental observations. DFT calculations consistently predict the C₃ᵥ isomer with bridging carbonyl ligands to be the most stable structure, which is confirmed by X-ray crystallography. The quantitative data on bond energies and vibrational frequencies further solidify our understanding of the robust nature of this important metal carbonyl cluster. The detailed experimental protocols provided herein offer a practical guide for the synthesis and characterization of Rh₄(CO)₁₂, enabling further research and application in catalysis and materials science.
References
An In-depth Technical Guide to Dodecacarbonyltetrarhodium(0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compound with the formula Rh₄(CO)₁₂, commonly known as dodecacarbonyltetrarhodium(0). It details its systematic nomenclature, molecular structure, spectroscopic properties, and established synthesis protocols.
IUPAC Nomenclature and Structure
The systematic IUPAC name for Rh₄(CO)₁₂ is tri-μ-carbonyl-1:2κ²C;1:3κ²C;2:3κ²C-nonacarbonyl-1κ²C,2κ²C,3κ²C,4κ³C-[Td-(13)-Δ⁴-closo]-tetrarhodium(6 Rh—Rh) .[1] This nomenclature precisely describes the intricate structure of the molecule.
The core of Rh₄(CO)₁₂ consists of a tetrahedral cluster of four rhodium atoms. The twelve carbonyl (CO) ligands are arranged around this metallic core in two distinct coordination modes: nine are terminal ligands, each bonded to a single rhodium atom, while three act as bridging ligands, spanning across the edges of the rhodium tetrahedron.[1] This structural arrangement can be succinctly represented as Rh₄(CO)₉(μ-CO)₃.[1] The overall molecular symmetry is C₃ᵥ.
Caption: Molecular structure of Rh₄(CO)₁₂ showing the tetrahedral rhodium core.
Quantitative Structural and Spectroscopic Data
The precise atomic arrangement and bonding characteristics of Rh₄(CO)₁₂ have been elucidated through X-ray crystallography and various spectroscopic techniques.
Crystallographic Data
The crystal structure of Rh₄(CO)₁₂ has been determined at different temperatures, providing detailed information on its solid-state conformation.
| Parameter | Value (at 293 K)[2] | Value (at 173 K)[2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 9.209(3) | 9.127(3) |
| b (Å) | 11.790(7) | 11.672(6) |
| c (Å) | 17.721(8) | 17.492(13) |
| β (°) | 90.46(3) | 90.64(5) |
| Volume (ų) | 1924.0(16) | 1863.3(18) |
| Z | 4 | 4 |
Bond Lengths
The rhodium-rhodium bond distances within the tetrahedral cluster have been determined to be 2.692 Å and 2.750 Å.[3]
Spectroscopic Data
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing Rh₄(CO)₁₂ and understanding the dynamic behavior of its carbonyl ligands.
| Spectroscopic Data | Value |
| Infrared Spectroscopy | |
| Terminal ν(CO) (cm⁻¹) | 2075, 2069.8, 2044.6, 2042[4] |
| ¹³C NMR Spectroscopy | |
| Comment | The room temperature ¹³C MAS NMR spectrum is consistent with the solid-state static structure. Both Rh₄(CO)₁₂ and Rh₆(CO)₁₆ exhibit CO-fluxionality, and variable temperature NMR methods allow for the unambiguous assignment of the three terminal CO resonances.[3] For Rh₄(CO)₁₂, the mechanism of CO-fluxionality is confirmed to be a "merry-go-round" process.[3][4] |
Experimental Protocols
Several synthetic routes to Rh₄(CO)₁₂ have been established, with varying yields and conditions.
Synthesis from Rhodium Trichloride (B1173362) and Copper
A common laboratory preparation involves the treatment of an aqueous solution of rhodium trichloride with activated copper metal under a carbon monoxide atmosphere.[1]
Workflow for Synthesis from RhCl₃ and Copper
Caption: Synthesis of Rh₄(CO)₁₂ from rhodium trichloride and copper.
Synthesis via Carbonylation of a Dichlorodicarbonylrhodate(I) Intermediate
An alternative high-yield synthesis involves the carbonylation of a dichlorodicarbonylrhodate(I) intermediate, H[RhCl₂(CO)₂], in the presence of sodium citrate (B86180).[1] This method is reported to produce yields between 86-99%.[3]
Protocol:
-
Preparation of the Intermediate: A methanolic solution of RhCl₃·(H₂O)₃ is treated with carbon monoxide to afford H[RhCl₂(CO)₂].[1]
-
Carbonylation: The resulting intermediate is then subjected to further carbonylation in the presence of sodium citrate to yield Rh₄(CO)₁₂.[1]
Synthesis from Dichlorotetracarbonyldirhodium(I)
Rh₄(CO)₁₂ can also be synthesized in moderate yield (60%) by the reduction of Rh₂(CO)₄Cl₂ with carbon monoxide at atmospheric pressure and room temperature in the presence of water.[3]
Protocol under Alkaline Conditions:
-
In a biphasic system of hexane (B92381) containing suspended sodium hydrogen carbonate, Rh₄(CO)₁₂ can be obtained in 82% yield.[3]
This technical guide provides a foundational understanding of the nomenclature, structure, and synthesis of dodecacarbonyltetrarhodium(0), offering valuable information for researchers and professionals in chemistry and related fields. The detailed data and protocols serve as a practical resource for the study and application of this important organometallic compound.
References
Methodological & Application
Synthesis of Tetrarhodium Dodecacarbonyl (Rh₄(CO)₁₂) from Rhodium(III) Chloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), a key precursor and catalyst in organic synthesis and materials science. The described method is a reliable, high-yield synthesis starting from commercially available rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O) under atmospheric pressure conditions.
Introduction
This compound is a dark-red, air-stable crystalline solid with the formula Rh₄(CO)₁₂.[1] It is the smallest stable binary rhodium carbonyl cluster and finds significant application as a catalyst or catalyst precursor in a variety of organic transformations, including hydroformylation, hydrogenation, and carbonylation reactions. The synthesis protocol detailed herein is based on the well-established reductive carbonylation of rhodium(III) chloride. The method involves a two-step, one-pot procedure that ensures high yields and purity of the final product.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Rhodium(III) chloride hydrate (RhCl₃·xH₂O) | 2.0 g | |
| Sodium chloride (NaCl) | 2.0 g | |
| Copper powder (activated) | 4.0 g | |
| Sodium citrate (B86180) dihydrate | 9.0 g | |
| Citric acid monohydrate | 1.5 g | |
| Product | ||
| Formula | Rh₄(CO)₁₂ | [1] |
| Molar Mass | 747.74 g/mol | [1] |
| Appearance | Dark-red crystals | [1] |
| Expected Yield | 86-99% | |
| Spectroscopic Data | ||
| Infrared (IR) ν(CO), n-hexane | 2075 (s), 2069 (vs), 2044 (m), 2042 (sh), 1885 (s, br) cm⁻¹ | [2] |
| ¹³C NMR (CDCl₃) | δ 183.2 (br, bridging CO), 229.5 (d, terminal CO) | [3] |
Experimental Protocol
This protocol is adapted from the procedure published in Inorganic Syntheses.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Sodium chloride (NaCl)
-
Copper powder, fine
-
Sodium citrate dihydrate
-
Citric acid monohydrate
-
Hexane (or other suitable solvent for extraction)
-
Carbon monoxide (CO) gas, high purity
-
Nitrogen (N₂) gas, high purity
-
Standard Schlenk line and glassware
-
Magnetic stirrer with heating capabilities
-
Gas dispersion tube (fritted glass)
Procedure:
Part A: Preparation of the Sodium Dicarbonyldichlororhodate(I) Solution
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube reaching below the liquid surface, and a reflux condenser, combine 2.0 g of rhodium(III) chloride hydrate, 2.0 g of sodium chloride, and 4.0 g of activated copper powder.
-
Add 50 mL of methanol to the flask.
-
Flush the apparatus thoroughly with nitrogen gas.
-
Switch the gas flow to carbon monoxide at a rate of approximately 2-3 bubbles per second.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 20 hours, indicated by the formation of a clear, pale-yellow solution.
Part B: Synthesis of this compound
-
Prepare a citrate buffer solution by dissolving 9.0 g of sodium citrate dihydrate and 1.5 g of citric acid monohydrate in 50 mL of deionized water.
-
Stop the CO flow to the reaction flask from Part A and switch back to a nitrogen atmosphere.
-
Add the citrate buffer solution to the flask containing the sodium dicarbonyldichlororhodate(I) solution.
-
Resume the flow of carbon monoxide through the solution at a rate of 2-3 bubbles per second.
-
Continue stirring the mixture vigorously at room temperature for approximately 20 hours. During this time, the color of the solution will darken, and a dark-red precipitate of Rh₄(CO)₁₂ will form.
Part C: Isolation and Purification of the Product
-
Once the reaction is complete, stop the CO flow and flush the system with nitrogen.
-
Allow the precipitate to settle, and then decant the supernatant liquid.
-
Wash the crude product by decantation with three 50 mL portions of deionized water, followed by three 50 mL portions of methanol.
-
After the final wash, transfer the solid product to a filter funnel, wash with a small amount of fresh methanol, and dry under a stream of nitrogen.
-
For further purification, the crude Rh₄(CO)₁₂ can be extracted with hexane. Dissolve the product in a minimal amount of boiling hexane, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization.
-
Collect the resulting dark-red crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of Rh₄(CO)₁₂.
Safety Precautions
-
Carbon monoxide is a highly toxic, odorless, and colorless gas. All manipulations involving CO must be performed in a well-ventilated fume hood.
-
Rhodium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The use of a Schlenk line for inert atmosphere techniques is crucial for the success of the reaction and for safety.
By following this detailed protocol, researchers can reliably synthesize high-purity this compound for use in a wide range of chemical research and development applications.
References
Application Notes and Protocols for Hydroformylation using Rhodium Tetracarbonyl Dodecacarbonyl [Rh4(CO)12] as a Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of rhodium tetracarbonyl dodecacarbonyl, Rh4(CO)12, as a catalyst precursor in hydroformylation reactions. This process, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the efficient conversion of alkenes to valuable aldehydes.
Introduction
Hydroformylation is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The resulting aldehydes are versatile intermediates in the synthesis of alcohols, carboxylic acids, amines, and other fine chemicals crucial for the pharmaceutical and materials science industries.
While various rhodium complexes are effective catalysts, Rh4(CO)12 serves as a convenient and reliable precursor to the catalytically active mononuclear rhodium hydride species, HRh(CO)n. Under typical hydroformylation conditions of elevated temperature and pressure of synthesis gas (a mixture of carbon monoxide and hydrogen), the Rh4(CO)12 cluster readily fragments to generate the active catalyst in situ.
Core Concepts and Mechanism
The hydroformylation reaction catalyzed by rhodium complexes is generally understood to proceed via the Heck and Breslow mechanism. While Rh4(CO)12 is the precursor, it is not believed to be the catalytically active species itself; rather, it serves as a source for mononuclear rhodium carbonyl hydrides.[1] The rate-determining step is often the reaction of the rhodium precursor with hydrogen to form these active species.[1] Side reactions such as alkene isomerization and hydrogenation can also occur.[1]
Catalytic Cycle of Hydroformylation
The following diagram illustrates the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation.
Caption: Catalytic cycle of hydroformylation initiated from a Rh4(CO)12 precursor.
Quantitative Data Summary
The following tables summarize representative quantitative data for the hydroformylation of various alkenes using Rh4(CO)12 as the catalyst precursor. Note that reaction conditions can significantly influence conversion and selectivity.
| Substrate | Catalyst System | Temp. (°C) | Pressure (MPa) (CO:H₂) | Solvent | Conversion (%) | Aldehyde Yield (%) | l:b ratio | Ref. |
| Propylene | Rh4(CO)12/ZnO | 158 | 7.8 (9:10) | - | - | - | - | [2] |
| Propylene | Rh4(CO)12/SiO₂ | 155 | 7.8 (9:10) | - | - | - | - | [2] |
| 3,3-Dimethylbut-1-ene | Rh4(CO)12/HMn(CO)₅ | 25 | 1.0-4.0 (CO), 0.5-2.0 (H₂) | n-hexane | High | - | - | [3] |
| Cyclopentene | Rh4(CO)12/HMn(CO)₅ | 8-36 | 1.0-4.0 (CO), 1.0-4.0 (H₂) | n-hexane | - | - | - | |
| 1-Octene (B94956) | Rh/TImT-TBPT | 100 | 6.0 (1:1) | Toluene (B28343) | >95 | >95 | 2.3 | |
| Styrene (B11656) | Rh/CTF-TPA | 100 | 4.0 (1:1) | Toluene | 99 | 98 | 0.4 |
l:b ratio refers to the ratio of linear to branched aldehyde products.
Experimental Protocols
The following are generalized protocols for conducting hydroformylation reactions using Rh4(CO)12. Safety Precautions: These reactions involve flammable and toxic gases under high pressure and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment.
General Experimental Workflow
Caption: General experimental workflow for a hydroformylation reaction.
Protocol for Hydroformylation of 1-Octene
This protocol is a representative example for the hydroformylation of a terminal alkene.
Materials:
-
Rh4(CO)12
-
1-Octene (substrate)
-
Toluene (solvent, anhydrous)
-
Dodecane (B42187) (internal standard)
-
Synthesis gas (CO/H₂ mixture, typically 1:1)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
-
Gas chromatography (GC) instrument for analysis.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Charging the Reactor: In a glovebox or under an inert atmosphere, charge the autoclave with Rh4(CO)12 (e.g., 0.005 mmol, 1 mol% relative to substrate).
-
Add anhydrous toluene (e.g., 20 mL) and dodecane (e.g., 0.5 mL) as an internal standard.
-
Add 1-octene (e.g., 0.5 mmol).
-
Sealing and Purging: Seal the autoclave and purge with nitrogen or argon 3-5 times to remove any air.
-
Pressurizing: Pressurize the reactor with the CO/H₂ gas mixture to the desired pressure (e.g., 4.0 MPa).
-
Reaction: Heat the reactor to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC. The consumption of 1-octene and the formation of nonanal (B32974) (linear) and 2-methyloctanal (B1594714) (branched) are monitored.
-
Cooling and Depressurization: Once the reaction is complete (e.g., after 4 hours or when conversion is stable), cool the reactor to room temperature. Carefully and slowly vent the excess gas in a well-ventilated fume hood.
-
Work-up and Analysis: Open the reactor and collect the reaction mixture. Analyze the product mixture by GC to determine the conversion of 1-octene and the selectivity for the linear and branched aldehydes.
Protocol for Hydroformylation of Styrene
This protocol provides an example for an aromatic alkene, where regioselectivity can be a key challenge.
Materials:
-
Rh4(CO)12
-
Styrene (substrate, inhibitor removed)
-
Toluene (solvent, anhydrous)
-
Decane (B31447) (internal standard)
-
Synthesis gas (CO/H₂ mixture, typically 1:1)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Preparation: Follow the same procedure as for 1-octene.
-
Charging the Reactor: Under an inert atmosphere, add Rh4(CO)12 (e.g., 0.01 mmol) to the autoclave.
-
Add anhydrous toluene (e.g., 15 mL) and decane (e.g., 0.5 mL).
-
Add freshly distilled styrene (e.g., 1.0 mmol).
-
Sealing and Pressurizing: Seal and purge the reactor. Pressurize with the CO/H₂ mixture to the desired pressure (e.g., 3.0 MPa).
-
Reaction: Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring and Work-up: Follow the same procedure as for 1-octene. The formation of 3-phenylpropanal (B7769412) (linear) and 2-phenylpropanal (B145474) (branched) is monitored.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure Rh4(CO)12 is handled under inert atmosphere. Check the purity of gases and solvent. |
| Insufficient temperature or pressure | Gradually increase temperature and/or pressure within safe limits of the reactor. | |
| Catalyst poisoning | Ensure substrate and solvent are free of impurities like sulfur compounds or peroxides. | |
| Low selectivity to linear aldehyde | High temperature | Lower the reaction temperature. |
| Low CO partial pressure | Increase the partial pressure of CO. | |
| Steric and electronic effects of the substrate | For certain substrates, achieving high linear selectivity with an unmodified catalyst is challenging. Consider using phosphine (B1218219) or phosphite (B83602) ligands. | |
| Formation of byproducts (e.g., alkanes) | High H₂ partial pressure or high temperature | Lower the H₂ partial pressure or the reaction temperature. |
Conclusion
Rh4(CO)12 is a versatile and effective catalyst precursor for a wide range of hydroformylation reactions. By carefully controlling reaction parameters such as temperature, pressure, and solvent, researchers can achieve high conversions and tailor the selectivity towards the desired aldehyde isomers. These protocols and data provide a solid foundation for scientists and professionals to successfully implement hydroformylation in their synthetic endeavors.
References
- 1. Hydroformylation of Propylene With Hydrogen, Rh4(CO)12 and Carbon Monoxide | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 2. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins | MDPI [mdpi.com]
- 3. The Rh4(CO)12-catalyzed hydroformylation of 3,3-dimethylbut-1-ene promoted with HMn(CO)5. Bimetallic catalytic binuclear elimination as an origin for synergism in homogeneous catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Tetrarhodium Dodecacarbonyl in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, is a dark-red crystalline solid that serves as a versatile and efficient catalyst precursor in a variety of organic transformations. Its primary applications lie in catalysis, where it is a key player in hydroformylation, carbonylation, and silylformylation reactions. This cluster compound can be activated under reaction conditions to form highly reactive rhodium-based catalytic species. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this compound, with a focus on providing actionable data and reproducible procedures for research and development.
Key Applications
The utility of this compound in organic synthesis is centered on its ability to catalyze the introduction of carbonyl groups and related functionalities into unsaturated substrates.
Hydroformylation of Alkenes
Hydroformylation, or oxo-synthesis, is a landmark process in industrial chemistry that involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. This compound is an effective catalyst for this transformation, often exhibiting high activity and selectivity.
Application Note: The hydroformylation of alkenes using Rh₄(CO)₁₂ is a powerful tool for the synthesis of aldehydes, which are valuable intermediates in the production of alcohols, carboxylic acids, and other fine chemicals. The regioselectivity of the reaction (i.e., the formation of linear vs. branched aldehydes) can be influenced by the reaction conditions and the presence of ligands. In some cases, Rh₄(CO)₁₂ is used in conjunction with other metal carbonyls, such as HMn(CO)₅, to achieve synergistic rate enhancements.
Quantitative Data Summary:
| Substrate | Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Aldehyde Yield (%) | n:iso Ratio | Reference |
| 1-Octene | Rh-UFSi (derived from RhCl₃) | 120 | 5.0 (CO:H₂ = 1:1) | 99 | 98 | - | |
| Styrene | Rh-UFSi (derived from RhCl₃) | 120 | 5.0 (CO:H₂ = 1:1) | 95 | 93 | - | |
| Cyclohexene | Rh-UFSi (derived from RhCl₃) | 140 | 5.0 (CO:H₂ = 1:1) | 85 | 83 | - | |
| 3,3-Dimethylbut-1-ene | Rh₄(CO)₁₂ / HMn(CO)₅ | 25 | 1.0-4.0 (CO), 0.5-2.0 (H₂) | - | Dramatic rate increase | - | |
| Cyclopentene | Rh₄(CO)₁₂ / HMn(CO)₅ | - | - | Significant increase | - | - |
Experimental Protocol: General Procedure for Alkene Hydroformylation
This protocol provides a general method for the hydroformylation of alkenes in a batch reactor.
Materials:
-
This compound (Rh₄(CO)₁₂)
-
Alkene substrate (e.g., 1-octene, styrene)
-
Toluene (B28343) (solvent)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer and a thermostat
Procedure:
-
Into a 25 mL steel autoclave, add the desired amount of the rhodium catalyst (e.g., a supported catalyst derived from a rhodium precursor, or Rh₄(CO)₁₂ itself).
-
Add the alkene substrate and toluene as the solvent. The specific amounts will depend on the desired scale and substrate concentration.
-
Seal the autoclave and purge it three times with syngas (CO/H₂ = 1:1) to remove air.
-
Pressurize the autoclave to the desired pressure (e.g., 3.0–5.0 MPa) with the syngas mixture.
-
Heat the autoclave to the desired reaction temperature (e.g., 80–140 °C) while continuously stirring.
-
Maintain the reaction at the set temperature and pressure for the specified time, monitoring the reaction progress by appropriate analytical techniques (e.g., GC, NMR) if possible.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a suitable container.
-
If a heterogeneous catalyst is used, it can be recovered by centrifugation or filtration.
-
The product aldehydes can be isolated and purified by standard techniques such as distillation or column chromatography.
Catalytic Cycle for Hydroformylation:
Caption: Catalytic cycle of Rh₄(CO)₁₂-catalyzed hydroformylation.
Carbonylation of Alkynes
This compound can also catalyze the carbonylation of alkynes, leading to the formation of various unsaturated carbonyl compounds.
Application Note: The reaction of diphenylacetylene (B1204595) with carbon monoxide in the presence of Rh₄(CO)₁₂ in 2-propanol can yield both hydrocarbonylation products and oligomers. The product distribution is dependent on the specific catalyst and reaction conditions employed. This reaction provides a route to functionalized styrenes and other complex aromatic systems.
Experimental Protocol: Carbonylation of Diphenylacetylene
This protocol is based on the general conditions described for the carbonylation of diphenylacetylene.
Materials:
-
This compound (Rh₄(CO)₁₂)
-
Diphenylacetylene
-
2-Propanol (solvent)
-
Carbon monoxide (CO)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve diphenylacetylene in 2-propanol.
-
Add a catalytic amount of this compound.
-
Seal the reactor and purge with carbon monoxide.
-
Pressurize the reactor with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to the desired temperature and stir for the specified duration.
-
After cooling and depressurizing the reactor, the products can be isolated and analyzed by chromatographic and spectroscopic methods.
Silylformylation of Alkynes
Silylformylation is a process where a silyl (B83357) group and a formyl group are added across a triple bond. Rhodium catalysts, including those derived from Rh₄(CO)₁₂, are known to be effective for this transformation.
Application Note: The silylformylation of alkynes provides a direct route to β-silylated-α,β-unsaturated aldehydes, which are versatile synthetic intermediates. These products can undergo further transformations at both the aldehyde and the silyl-substituted alkene moieties.
Workflow for Silylformylation:
Caption: General workflow for silylformylation of alkynes.
Applications in Drug Development
While direct applications of this compound in the synthesis of marketed drugs are not widely documented, the transformations it catalyzes are of significant interest to the pharmaceutical industry. The aldehydes and other carbonyl compounds produced through hydroformylation and carbonylation are crucial building blocks for the synthesis of complex, biologically active molecules. The ability to introduce carbonyl functionality with high chemo- and regioselectivity is a key advantage in the multi-step synthesis of pharmaceutical intermediates. The development of novel, efficient synthetic methods is a continuous effort in drug discovery and development.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Procedure for handling and storing tetrarhodium dodecacarbonyl safely
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and use of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), a common catalyst in organic synthesis. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound.
Chemical and Physical Properties
This compound is a dark-red crystalline solid.[1] It is the smallest stable binary rhodium carbonyl.[1] Due to its chemical nature, it finds application as a catalyst in various organic reactions, including hydroformylation, hydrogenation, and silylformylation.[2]
| Property | Value | Source |
| Chemical Formula | C₁₂O₁₂Rh₄ | [2][3] |
| Molecular Weight | 747.74 g/mol | [3][4][5] |
| Appearance | Dark-red crystalline powder | [2] |
| Melting Point | 150 °C (decomposes) | [2][6] |
| Solubility | Soluble in hexane, benzene, toluene, acetone, and dichloromethane.[2] | [2] |
| Storage Temperature | 2-8°C | [4] |
Safety and Hazard Information
This compound is classified as hazardous. The GHS classification indicates it is harmful if swallowed, in contact with skin, or if inhaled.[5]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |
Data sourced from multiple suppliers and databases.[4][5]
Pictogram:
![]()
Precautionary Statements:
A comprehensive list of precautionary statements is provided by suppliers.[4][5][7] Key precautions include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure risk. The recommended PPE includes:[4]
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently.
-
Skin and Body Protection: A flame-retardant lab coat, fully buttoned, and closed-toe shoes.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 dust mask) is necessary when handling the solid outside of a certified fume hood or glovebox.[4] For operations with a higher risk of aerosol generation, a full-face respirator with appropriate cartridges should be used.
Handling and Storage Protocols
4.1. Engineering Controls
All work with solid this compound and its solutions must be conducted in a certified chemical fume hood or a glovebox to avoid inhalation of the toxic dust.[2] The work surface should be covered with absorbent pads to contain any potential spills. An eyewash station and safety shower must be readily accessible.
4.2. Handling this compound
-
Air and Water Sensitivity: This compound is sensitive to air and moisture.[2] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon). It decomposes in the presence of water.[2]
-
Light and Heat Sensitivity: It is also sensitive to light and heat and should be stored accordingly.[2]
-
Weighing and Transfer: Weighing should be done in a fume hood or glovebox. Use non-sparking tools for transfers to prevent ignition.
4.3. Storage
Store this compound in a tightly sealed container in a refrigerator at 2-8°C.[4] The storage area should be a dry, cool, and well-ventilated place, away from incompatible materials. It is recommended to store under an atmosphere of carbon monoxide.[2]
Experimental Protocol: Hydroformylation of Alkenes
The following is a representative protocol for the hydroformylation of an alkene using this compound as a catalyst precursor. This reaction should be carried out with appropriate safety measures in a well-ventilated fume hood.
5.1. Materials and Equipment
-
This compound (Rh₄(CO)₁₂)
-
Alkene (e.g., 1-octene)
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer and gas inlet
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
Schlenk line or glovebox for inert atmosphere handling
5.2. Procedure
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, weigh the desired amount of this compound and transfer it to the high-pressure reactor.
-
Reaction Setup: Add the anhydrous, degassed solvent to the reactor, followed by the alkene substrate.
-
Sealing and Purging: Seal the reactor and purge it several times with syngas to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor with syngas to the desired pressure (e.g., 3.0-5.0 MPa) and heat the reaction mixture to the target temperature (e.g., 80-140°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or other suitable analytical techniques.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood. The product can be isolated and purified using standard techniques such as distillation or chromatography.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] |
Spill Response:
For a minor spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a major spill, evacuate the area and contact emergency services.
Fire Fighting:
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7] Wear self-contained breathing apparatus and full protective gear.
Waste Disposal
Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 19584-30-6 [chemicalbook.com]
- 3. 19584-30-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound 19584-30-6 [sigmaaldrich.com]
- 5. This compound | C12O12Rh4 | CID 9940312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for In-situ Catalyst Generation from Tetrarhodium Dodecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols and data for the in-situ generation of active catalysts from tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂). This precursor is a versatile source of catalytically active rhodium species for a variety of organic transformations, most notably hydroformylation and hydrosilylation. The in-situ technique avoids the need to synthesize and isolate sensitive organometallic catalysts, offering a more direct and efficient route to catalysis.
Application Note 1: Hydroformylation of Olefins
The in-situ generation of rhodium-based catalysts from Rh₄(CO)₁₂ is highly effective for the hydroformylation of olefins, a crucial reaction for the industrial production of aldehydes. Under hydroformylation conditions (CO and H₂ pressure), the Rh₄(CO)₁₂ cluster fragments to form highly active mononuclear rhodium hydride species, such as HRh(CO)₃. This method is applicable to a range of olefin substrates.
Experimental Protocol: Hydroformylation of 1-Octene (B94956)
This protocol describes a general procedure for the hydroformylation of 1-octene using a catalyst generated in-situ from Rh₄(CO)₁₂.
Materials:
-
This compound (Rh₄(CO)₁₂)
-
1-Octene (substrate)
-
Toluene (B28343) (solvent, anhydrous)
-
Syngas (CO/H₂ mixture, 1:1)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet/outlet
-
Standard Schlenk line and glassware for handling air-sensitive compounds
Procedure:
-
Reactor Preparation: Ensure the autoclave reactor is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor:
-
Under an inert atmosphere, charge the reactor with the desired amount of Rh₄(CO)₁₂. A typical catalyst loading is in the range of 0.01-0.1 mol% relative to the substrate.
-
Add anhydrous toluene to the reactor. The solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Add 1-octene to the reactor.
-
-
Sealing and Purging: Seal the reactor and purge it several times with syngas (CO/H₂) to remove any residual inert gas.
-
Pressurization and Heating:
-
Pressurize the reactor with the CO/H₂ (1:1) mixture to the desired pressure (e.g., 6 MPa).
-
Begin stirring and heat the reactor to the reaction temperature (e.g., 100 °C).
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to determine the conversion of 1-octene and the selectivity for the aldehyde products (nonanal and 2-methyloctanal).
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and collect the reaction mixture. The product aldehydes can be isolated and purified by distillation.
Application Note 2: Hydrosilylation of Ketones
Catalysts generated in-situ from Rh₄(CO)₁₂ are also effective for the hydrosilylation of ketones to the corresponding silyl (B83357) ethers, which can be subsequently hydrolyzed to secondary alcohols. This reaction is a mild and efficient method for the reduction of carbonyl compounds.
Experimental Protocol: Hydrosilylation of Acetophenone (B1666503)
This protocol provides a general method for the hydrosilylation of acetophenone with diphenylsilane (B1312307).
Materials:
-
This compound (Rh₄(CO)₁₂)
-
Acetophenone (substrate)
-
Diphenylsilane (hydrosilylating agent)
-
Toluene (solvent, anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Reaction Setup: Place a magnetic stir bar in a dry Schlenk flask and purge the flask with an inert gas.
-
Charging the Flask:
-
Under a positive pressure of inert gas, add Rh₄(CO)₁₂ (e.g., 0.1 mol%) and anhydrous toluene to the flask.
-
Add acetophenone to the reaction mixture.
-
Add diphenylsilane (typically a slight excess, e.g., 1.1 equivalents) to the flask.
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC analysis.
-
Work-up and Isolation:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting silyl ether can be purified by column chromatography on silica (B1680970) gel.
-
For conversion to the alcohol, the crude silyl ether can be treated with a mild acid (e.g., HCl in methanol) or a fluoride (B91410) source (e.g., TBAF).
-
Quantitative Data
The following tables summarize quantitative data for the hydroformylation of various olefins using catalysts generated in-situ from Rh₄(CO)₁₂.
Table 1: Hydroformylation of Various Olefins
| Substrate | Catalyst System | Temp (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Aldehyde Yield (%) | n/iso Ratio | Reference |
| 1-Octene | Rh₄(CO)₁₂ | 100 | 6 (CO/H₂=1) | - | - | - | - | [1] |
| Propylene | Rh₄(CO)₁₂ | Room Temp | - | - | - | Butyraldehydes | - | [2] |
| 3,3-Dimethylbut-1-ene | Rh₄(CO)₁₂ / HMn(CO)₅ | ~25 | 1.0-4.0 (CO), 0.5-2.0 (H₂) | - | - | 4,4-Dimethylpentanal | - | [3] |
| Cyclopentene | Rh₄(CO)₁₂ / HMn(CO)₅ | - | - | - | - | Cyclopentanecarboxaldehyde | - | [4] |
Table 2: Kinetic Parameters for the Bimetallic Hydroformylation of Cyclopentene [4]
| Parameter | Value | Units |
| ΔH‡ (bilinear term) | 47 ± 8 | kJ/mol |
| ΔS‡ (bilinear term) | -88 ± 28 | J/(mol·K) |
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the proposed catalytic cycles and experimental workflows.
References
Application Notes and Protocols: Tetrarhodium Dodecacarbonyl as a Precursor for Rhodium Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) as a precursor for the synthesis of rhodium (Rh) nanoparticles. While specific, detailed protocols for this precursor are not as prevalent in the literature as for other rhodium salts, this document outlines a general methodology based on the thermal decomposition of metal carbonyls. Additionally, detailed protocols for the synthesis of Rh nanoparticles from other common precursors are provided for comparative purposes. The unique properties of Rh nanoparticles make them promising candidates for various applications, including catalysis and nanomedicine.[1][2]
Introduction to Rhodium Nanoparticles
Rhodium nanoparticles are of significant interest due to their exceptional catalytic activity in a wide range of chemical transformations, including hydrogenation and hydroformylation reactions.[1] Their high surface-area-to-volume ratio and quantum size effects contribute to their enhanced catalytic performance compared to bulk rhodium. In the field of drug development and biomedicine, Rh nanoparticles are being explored for applications such as targeted drug delivery and photothermal therapy.[2] The synthesis method and the choice of precursor can significantly influence the size, shape, and surface chemistry of the resulting nanoparticles, which in turn dictates their physical and chemical properties.
This compound is a dark-red crystalline solid with the formula Rh₄(CO)₁₂.[3] It is a well-defined rhodium cluster that can serve as a starting material for the generation of Rh nanoparticles, typically through thermal decomposition.[3] This method offers a route to potentially well-controlled nanoparticle synthesis due to the absence of halide impurities that can be present when using rhodium chloride precursors.
Synthesis of Rhodium Nanoparticles from this compound
The primary method for synthesizing Rh nanoparticles from this compound is through thermal decomposition in a high-boiling point solvent in the presence of a stabilizing agent. The heat provides the energy required to break the Rh-CO bonds, leading to the nucleation and growth of Rh nanoparticles. The stabilizing agent, typically a polymer or a surfactant, adsorbs to the surface of the nanoparticles, preventing their aggregation and controlling their growth.
General Experimental Protocol: Thermal Decomposition
This protocol is a general guideline based on the principles of thermal decomposition of metal carbonyls for nanoparticle synthesis.[4] Researchers should optimize the parameters (temperature, time, precursor-to-stabilizer ratio) for their specific application.
Materials:
-
This compound (Rh₄(CO)₁₂)
-
High-boiling point solvent (e.g., 1-octadecene, dioctyl ether, toluene)
-
Stabilizing agent (e.g., oleylamine, oleic acid, polyvinylpyrrolidone (B124986) (PVP))
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line equipment
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
In a three-neck flask connected to a Schlenk line, combine the desired amount of stabilizing agent and solvent.
-
Degas the mixture by heating under vacuum and then backfilling with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the this compound to the flask.
-
Heat the mixture to the desired reaction temperature (typically between 150-250 °C) under vigorous stirring. The color of the solution will change as the decomposition proceeds and nanoparticles form.
-
Maintain the reaction at the set temperature for a specific duration (e.g., 30-120 minutes) to allow for nanoparticle growth and stabilization.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the Rh nanoparticles by adding a polar solvent (e.g., ethanol (B145695), acetone).
-
Isolate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a suitable solvent to remove excess stabilizing agent and unreacted precursors.
-
Dry the purified Rh nanoparticles under vacuum.
Logical Workflow for Synthesis
Alternative Protocols for Rh Nanoparticle Synthesis
For comparative purposes and to provide a broader range of methodologies, the following are detailed protocols for synthesizing Rh nanoparticles from other commonly used precursors.
Polyol Synthesis of Rh Nanocubes
This method utilizes a polyol as both the solvent and the reducing agent.
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
Ethylene (B1197577) glycol
-
Poly(vinylpyrrolidone) (PVP, Mw ≈ 55,000)
-
Three-neck flask, condenser, and thermometer
-
Heating mantle with temperature controller
Procedure:
-
In a 50 mL three-neck flask, dissolve 0.2 mmol of RhCl₃·xH₂O and 4 mmol of PVP in 20 mL of ethylene glycol.
-
Heat the solution to 80 °C and evacuate for 20 minutes to remove water and oxygen while stirring.
-
Under an argon atmosphere, heat the solution to 185 °C at a rate of 10 °C/min.
-
Maintain the temperature at 185 °C for 1.5 hours.
-
Cool the reaction to room temperature and add an excess of acetone (B3395972) to precipitate the nanoparticles.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the precipitated Rh nanocrystals twice by re-dispersing in ethanol and precipitating with hexanes.
Seed-Mediated Growth of Rh Nanoparticles
This technique allows for better control over the final nanoparticle size.
Materials:
-
Rhodium(III) acetylacetonate (B107027) (Rh(acac)₃)
-
Ruthenium (Ru) nanocrystal seeds
-
Ethylene glycol (EG)
-
Poly(vinylpyrrolidone) (PVP)
-
Syringe pump
Procedure:
-
In a 20 mL vial, mix 0.5 mL of the as-synthesized Ru nanocrystal seeds in EG with 0.5 mL of EG and 50 mg of PVP.
-
Heat the mixture to 160 °C for 15 minutes with magnetic stirring.
-
In a separate container, dissolve 9.6 mg of Rh(acac)₃ and 10 mg of PVP in 10 mL of EG by heating to 95 °C for 15 minutes.
-
Using a syringe pump, inject the Rh(acac)₃ precursor solution into the heated seed mixture at a controlled rate (e.g., 0.5 mL/h).
-
After the injection is complete, allow the reaction to proceed for an additional 2 hours.
-
Quench the reaction in an ice-water bath.
-
Collect the product by precipitation with acetone and wash three times with an acetone/ethanol mixture via centrifugation.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Rh nanoparticle synthesis. Note that the precursor and synthesis conditions significantly impact the resulting nanoparticle characteristics.
Table 1: Influence of Synthesis Parameters on Rh Nanoparticle Size
| Precursor | Method | Stabilizer | Solvent | Temperature (°C) | Particle Size (nm) | Reference |
| RhCl₃·xH₂O | Polyol | PVP | Ethylene Glycol | 185 | ~7.4 (cubes) | N/A |
| Rh(acac)₃ | Seeded Growth | PVP | Ethylene Glycol | 160 | 8.4 ± 0.7 | [5] |
| [Rh(OMe)(COD)]₂ | H₂ reduction | Dodecylamine | 2-MeTHF | 80 | ~3 | [3] |
| [Rh(OMe)(COD)]₂ | H₂ reduction | Dodecylamine | Cyclohexane | 80 | ~5 | [3] |
Table 2: Catalytic Activity of Rh Nanoparticles
| Precursor | Support | Reaction | Key Finding | Reference |
| RhCl₃/Rh(acac)₃ | SBA-15 | Styrene Hydroformylation | Turnover frequency increases with decreasing particle size (1.6-6.4 nm). | [6] |
| Rh precursor | SiO₂ | C₂H₄/CO/H₂ Reaction | Propionaldehyde turnover frequency peaks at a particle size of ~2.5 nm. | [7] |
Reaction Pathway Diagram
The thermal decomposition of this compound to form rhodium nanoparticles can be conceptualized as a multi-step process.
Applications in Drug Development
While the direct application of Rh nanoparticles synthesized from this compound in drug development is an emerging area, the unique properties of Rh nanoparticles, in general, suggest significant potential.
-
Catalysis in Pharmaceutical Synthesis: Rh nanoparticles are highly efficient catalysts for hydrogenation and other reactions crucial in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their high activity and selectivity can lead to more efficient and sustainable manufacturing processes.
-
Drug Delivery Systems: Functionalized Rh nanoparticles can be engineered to carry drug molecules to specific targets within the body, potentially reducing side effects and improving therapeutic efficacy.
-
Photothermal Therapy: Rh nanoparticles can absorb light, particularly in the near-infrared region, and convert it into heat. This property can be exploited for photothermal therapy, a minimally invasive cancer treatment where nanoparticles are delivered to a tumor and then heated with a laser to destroy cancer cells.[2]
Further research is needed to explore the biocompatibility and efficacy of Rh nanoparticles derived from this compound for these and other biomedical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rhodium nanoparticles from cluster seeds: control of size and shape by precursor addition rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-step synthesis of air-stable nanocrystalline iron particles by thermal decomposition of triiron dodecacarbonyl | Institute of Nanotechnology & Advanced Materials [nano.biu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Planar oxide supported rhodium nanoparticles as model catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Tetrarhodium Dodecacarbonyl using 13C NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, is a significant organometallic cluster compound that serves as a catalyst and a model for understanding bonding and dynamic processes in metal carbonyl clusters. Its structure in solution is identical to its solid-state C₃ᵥ symmetry, featuring a tetrahedron of rhodium atoms with nine terminal and three bridging carbonyl (CO) ligands. The molecule is, however, not static in solution and undergoes a dynamic exchange of CO ligands, a phenomenon known as fluxionality. 13C Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at variable temperatures, is a powerful and indispensable tool for elucidating the structure and unraveling the intricate details of these dynamic processes. This application note provides a comprehensive overview, experimental protocols, and data interpretation for the 13C NMR analysis of Rh₄(CO)₁₂.
Principle of 13C NMR for Structural Elucidation of Rh₄(CO)₁₂
The 13C NMR spectrum of Rh₄(CO)₁₂ is highly sensitive to temperature due to the fluxional behavior of the CO ligands. At low temperatures, the exchange process is slow on the NMR timescale, allowing for the resolution of distinct signals for the chemically inequivalent carbonyl groups. As the temperature is increased, the rate of CO exchange accelerates, leading to broadening of the signals and their eventual coalescence into a single resonance. This dynamic behavior provides profound insights into the mechanism of ligand exchange. The primary mechanism of CO fluxionality in Rh₄(CO)₁₂ is a "merry-go-round" process where the carbonyls are exchanged around the rhodium framework.[1]
Data Presentation
The following tables summarize the expected 13C NMR chemical shifts (δ) and one-bond rhodium-carbon coupling constants (¹J(¹⁰³Rh, ¹³C)) for Rh₄(CO)₁₂ at different temperatures.
Table 1: Low-Temperature 13C NMR Data for Rh₄(CO)₁₂ (in CD₂Cl₂ at -80 °C)
| Carbonyl Type | Chemical Shift (δ, ppm) | ¹J(¹⁰³Rh, ¹³C) (Hz) | Assignment |
| Apical | ~183.4 | ~75 | Terminal CO on the unique Rh atom |
| Radial (axial) | ~181.5 | ~80 | Terminal CO axial to the Rh₃ plane |
| Radial (equatorial) | ~175.7 | ~84 | Terminal CO equatorial to the Rh₃ plane |
| Bridging | ~227.3 | ~35 | μ₂-CO bridging two Rh atoms |
Table 2: High-Temperature 13C NMR Data for Rh₄(CO)₁₂ (in CD₂Cl₂ at 25 °C)
| Carbonyl Type | Chemical Shift (δ, ppm) | Remarks |
| Averaged Signal | ~190.0 | A single, sharp resonance due to rapid fluxional exchange of all CO ligands. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific temperature.
Experimental Protocols
Protocol 1: Sample Preparation for 13C NMR Analysis
This compound is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Materials:
-
This compound (Rh₄(CO)₁₂)
-
Deuterated solvent (e.g., dichloromethane-d₂, CD₂Cl₂, or toluene-d₈) of high purity, degassed prior to use.
-
High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)
-
Gas-tight syringe and septa
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-20 mg of Rh₄(CO)₁₂ into a clean, dry vial.
-
Using a gas-tight syringe, add approximately 0.6 mL of the degassed deuterated solvent to the vial to dissolve the sample.
-
Carefully transfer the resulting deep red solution into the NMR tube using the syringe.
-
Securely cap the NMR tube. For variable-temperature experiments, it is advisable to use a tube with a J. Young valve or to flame-seal the tube to prevent solvent evaporation and contamination.
-
Remove the NMR tube from the inert atmosphere and wipe it clean before insertion into the NMR spectrometer.
Protocol 2: Variable-Temperature 13C NMR Experiment
Instrumentation:
-
NMR spectrometer equipped with a variable-temperature unit and a broadband probe.
Procedure:
-
Initial Setup: Insert the prepared sample into the spectrometer. Tune and match the probe for the ¹³C frequency.
-
Room Temperature Spectrum: Acquire a standard proton-decoupled ¹³C NMR spectrum at ambient temperature (e.g., 25 °C). This will show a single, averaged signal for the carbonyl carbons.
-
Low-Temperature Spectra:
-
Gradually lower the temperature of the probe in increments of 10-20 °C, allowing the temperature to equilibrate for at least 5-10 minutes at each step.
-
Acquire a ¹³C NMR spectrum at each temperature point.
-
As the temperature decreases, the single resonance will broaden and eventually resolve into multiple signals corresponding to the distinct carbonyl environments in the static structure.
-
Continue cooling until no further changes in the spectrum are observed (typically around -80 °C to -100 °C).
-
-
High-Temperature Spectra (Optional):
-
If studying the coalescence behavior, gradually increase the temperature from the low-temperature limit back towards and above room temperature.
-
Acquire spectra at various temperatures to observe the broadening and coalescence of the individual resonances into a single peak.
-
-
Data Processing: Process the acquired spectra using appropriate software. Reference the chemical shifts to the solvent signal or an internal standard.
Visualization of Workflows and Concepts
Caption: Workflow for 13C NMR analysis of Rh₄(CO)₁₂.
Caption: Temperature-dependent 13C NMR of Rh₄(CO)₁₂.
References
Application Notes and Protocols: Infrared Spectroscopy for Monitoring Rh₄(CO)₁₂ Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, is a key precursor and active species in a variety of homogeneously catalyzed reactions, most notably hydroformylation. The ability to monitor the behavior of this metal carbonyl cluster and its associated intermediates in real-time is crucial for reaction optimization, mechanistic elucidation, and process control. In-situ infrared (IR) spectroscopy has emerged as a powerful analytical technique for this purpose. The carbonyl (CO) ligands of Rh₄(CO)₁₂ and its derivatives exhibit strong and characteristic stretching vibrations in the 2100-1800 cm⁻¹ region of the mid-infrared spectrum. Changes in the position and intensity of these vibrational bands provide a molecular-level window into the dynamic processes occurring within a catalytic reaction, enabling the identification of key species and the tracking of their concentrations over time.
These application notes provide a comprehensive overview and detailed protocols for utilizing in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor reactions involving Rh₄(CO)₁₂.
Principles of Infrared Spectroscopy for Monitoring Rh₄(CO)₁₂ Reactions
The monitoring of Rh₄(CO)₁₂ reactions via IR spectroscopy is based on the fundamental principle that the vibrational frequencies of the carbonyl ligands are highly sensitive to their bonding environment. The key aspects include:
-
Terminal vs. Bridging Carbonyls: Terminal CO ligands (bonded to a single rhodium atom) typically absorb at higher wavenumbers (ν(CO) ≈ 2100-2000 cm⁻¹) compared to bridging CO ligands (μ₂-CO, bonded to two rhodium atoms), which absorb at lower wavenumbers (ν(CO) ≈ 1900-1800 cm⁻¹). The characteristic spectrum of Rh₄(CO)₁₂ in solution displays bands for both terminal and bridging carbonyls.
-
Identification of Species: Different rhodium carbonyl species, such as the precursor [Rh(acac)(CO)₂], the active cluster Rh₄(CO)₁₂, and various reaction intermediates like acyl-rhodium complexes (e.g., RCORh(CO)₄), all possess unique IR spectral fingerprints.[1] This allows for their unambiguous identification within a complex reaction mixture.
-
Reaction Progress Monitoring: The progress of a reaction can be followed by monitoring the decrease in the intensity of IR bands corresponding to reactants (e.g., Rh₄(CO)₁₂) and the simultaneous increase in the intensity of bands corresponding to intermediates and products.
-
Quantitative Analysis: According to the Beer-Lambert law, the absorbance of a specific IR band is directly proportional to the concentration of the corresponding species. This relationship allows for the quantitative analysis of reaction kinetics, providing valuable data on reaction rates and catalyst performance.
Data Presentation: Characteristic Infrared Absorption Bands
The following table summarizes the characteristic IR stretching frequencies (ν(CO)) for Rh₄(CO)₁₂ and related species commonly observed in catalytic reactions. This data is essential for the identification of components in a reaction mixture.
| Compound/Species | Terminal ν(CO) (cm⁻¹) | Bridging ν(CO) (cm⁻¹) | Solvent/Conditions |
| Rh₄(CO)₁₂ | 2075, 2068, 2042 | 1883 | n-hexane |
| [Rh(acac)(CO)₂] | 2081, 2010 | - | Dodecane |
| RCORh(CO)₄ | ~2100, ~2050, ~2020 | - | Varies with R group |
| Rh₆(CO)₁₆ | ~2075, ~2025 | ~1815 | Dodecane |
| [HRh(CO)₄] | 2059, 2083 | 1845, 1860 | Dodecane |
Experimental Protocols
This section provides a detailed protocol for the in-situ FTIR monitoring of a hydroformylation reaction catalyzed by Rh₄(CO)₁₂.
Materials and Reagents
-
Rh₄(CO)₁₂ or a suitable precursor such as [Rh(acac)(CO)₂]
-
Solvent (e.g., n-hexane, toluene, or dodecane, dried and deoxygenated)
-
Alkene substrate (e.g., 1-octene, styrene)
-
Syngas (a mixture of CO and H₂, desired ratio)
-
Internal standard (optional, for quantitative analysis)
-
High-pressure liquid chromatography (HPLC) grade solvents for cleaning
Equipment
-
FTIR spectrometer equipped with a liquid-nitrogen-cooled MCT (Mercury Cadmium Telluride) detector.
-
High-pressure, high-temperature in-situ reaction cell (e.g., a transmission cell with CaF₂ or ZnSe windows, or an Attenuated Total Reflectance (ATR) probe).
-
High-pressure syringe pump for liquid reactant feeding.
-
Mass flow controllers for precise gas delivery.
-
Stirring mechanism for the reaction cell (e.g., magnetic stirrer).
-
Temperature controller for the reaction cell.
-
Computer with data acquisition and analysis software.
Experimental Procedure
-
System Preparation:
-
Ensure the in-situ IR cell is clean and dry. Purge the cell with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Record a background spectrum of the purged, empty cell at the desired reaction temperature.
-
-
Catalyst Precursor Loading:
-
Prepare a stock solution of Rh₄(CO)₁₂ or [Rh(acac)(CO)₂] in the chosen solvent under an inert atmosphere.
-
Introduce the catalyst solution into the sealed and purged IR cell using a gas-tight syringe or a cannula.
-
-
Solvent and Reactant Introduction:
-
Add the desired amount of solvent to the cell.
-
Record a background spectrum of the catalyst solution in the solvent at the reaction temperature. This will serve as the reference spectrum (t=0).
-
Introduce the alkene substrate into the cell using a syringe pump.
-
-
Reaction Initiation and Monitoring:
-
Pressurize the cell with the syngas (CO/H₂) mixture to the desired pressure using the mass flow controllers.
-
Start the stirring and begin data acquisition. Collect IR spectra at regular time intervals (e.g., every 1-5 minutes).
-
Monitor the reaction by observing the changes in the IR spectrum, specifically the disappearance of the Rh₄(CO)₁₂ bands and the appearance of new bands corresponding to intermediates and the aldehyde product.
-
-
Data Analysis:
-
Process the collected spectra by subtracting the background spectrum of the catalyst solution.
-
Identify the characteristic bands of reactants, intermediates, and products using the data in Table 1 and literature values.
-
Generate concentration profiles for the key species by plotting the absorbance of their characteristic bands as a function of time.
-
If an internal standard is used, quantitative kinetic data can be extracted by calibrating the absorbance against concentration.
-
Safety Precautions
-
Rh₄(CO)₁₂ and other metal carbonyls are toxic and should be handled in a well-ventilated fume hood.
-
High-pressure equipment must be operated by trained personnel and behind a safety shield.
-
Carbon monoxide is a toxic gas; ensure the system is leak-tight and that appropriate gas detectors are in place.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for monitoring a Rh₄(CO)₁₂-catalyzed reaction using in-situ IR spectroscopy.
Caption: Experimental workflow for in-situ IR monitoring.
Hydroformylation Catalytic Cycle
The diagram below illustrates a simplified catalytic cycle for hydroformylation involving Rh₄(CO)₁₂, highlighting the key intermediates that can be monitored by IR spectroscopy.
Caption: Simplified hydroformylation catalytic cycle.
References
Application Notes and Protocols for Catalytic Reactions Using Rhodium Carbonyl Cluster (Rh4(CO)12)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetrarhodium dodecacarbonyl, Rh4(CO)12, is a versatile catalyst precursor for a variety of homogeneous catalytic reactions, including hydroformylation, hydrogenation, and silylation. Its cluster nature allows for unique reactivity and selectivity under specific reaction conditions. These application notes provide detailed experimental setups and protocols for leveraging Rh4(CO)12 in key catalytic transformations.
Section 1: General Handling and Preparation of Rh4(CO)12
Rh4(CO)12 is an air-sensitive solid and should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. It is soluble in many organic solvents like hexane, toluene, and dichloromethane.
Preparation: A common synthesis involves the reductive carbonylation of a rhodium(III) salt. A convenient laboratory-scale synthesis at atmospheric pressure and room temperature involves the reduction of Rh2(CO)4Cl2 with carbon monoxide in the presence of water[1]. For more robust preparations, reactions of [Rh(COD)(PhCN)2]BF4 with CO and H2 at elevated temperatures and pressures can yield Rhodium carbonyl clusters[2].
Section 2: Catalytic Hydroformylation
Hydroformylation, or oxo-synthesis, is a key industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H2). Rh4(CO)12 is an effective catalyst precursor for this transformation.
Application Note 1: Hydroformylation of Alkenes
Rh4(CO)12 catalyzes the hydroformylation of various alkenes. The reaction can be significantly promoted by the presence of a co-catalyst, such as HMn(CO)5, leading to a synergistic effect and enhanced reaction rates[3]. In situ FTIR spectroscopy is a powerful tool for monitoring the reaction and identifying key organometallic intermediates like RCORh(CO)4[3].
Experimental Workflow for a Typical Hydroformylation Reaction:
Caption: Experimental workflow for Rh4(CO)12 catalyzed hydroformylation.
Protocol 1: Hydroformylation of 3,3-dimethylbut-1-ene
This protocol is based on the bimetallic system of Rh4(CO)12 and HMn(CO)5, which demonstrates a synergistic catalytic effect[3].
Materials:
-
High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stirrer and gas inlets.
-
Rh4(CO)12
-
Mn2(CO)10 (precursor for HMn(CO)5)
-
3,3-dimethylbut-1-ene
-
Anhydrous n-hexane (solvent)
-
Syngas (CO/H2 mixture)
-
Standard Schlenk line and inert gas (N2 or Ar)
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the desired amount of Rh4(CO)12 and Mn2(CO)10.
-
Add anhydrous n-hexane via cannula transfer.
-
Add 3,3-dimethylbut-1-ene to the reactor.
-
Seal the reactor and transfer it to a fume hood.
-
Purge the reactor multiple times with the CO/H2 gas mixture.
-
Pressurize the reactor to the desired partial pressures of CO and H2.
-
Begin stirring and heat the reactor to the specified temperature.
-
Maintain the reaction at constant temperature and pressure for the desired duration. Monitor the reaction progress by observing gas uptake if possible.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess gases in a well-ventilated fume hood.
-
Open the reactor and collect the reaction mixture.
-
Analyze the products by gas chromatography (GC) and/or NMR spectroscopy to determine conversion and selectivity.
Quantitative Data for Hydroformylation Reactions:
| Substrate | Catalyst System | Solvent | Temp. (°C) | P(CO) (MPa) | P(H2) (MPa) | Product | Reference |
| 3,3-dimethylbut-1-ene | Rh4(CO)12 / HMn(CO)5 | n-hexane | ~25 | 1.0 - 4.0 | 0.5 - 2.0 | 4,4-dimethylpentanal | [3] |
| Cyclopentene | Rh4(CO)12 / HMn(CO)5 | n-hexane | 8.5 - 35.9 | 1.0 - 4.0 | 1.0 - 4.0 | Cyclopentanecarboxaldehyde | |
| 1-Hexene | Co(acac)(dppBz)BF4 | Tetraglyme | 140 | 5.17 (syngas) | 5.17 (syngas) | 1-Heptanal | [4] |
| Propylene | [Rh4(CO)12]/ZnO | - | 158 | 7.8 (C3H6:CO:H2 = 9:9:10) | 7.8 (C3H6:CO:H2 = 9:9:10) | Butanals | [5] |
| Propylene | [Rh4(CO)12]/SiO2 | - | 155 | 7.8 (C3H6:CO:H2 = 9:9:10) | 7.8 (C3H6:CO:H2 = 9:9:10) | Butanals | [5] |
Synergistic Catalytic Cycle in Bimetallic Hydroformylation:
The enhanced catalytic activity in the Rh/Mn system is attributed to a bimetallic catalytic binuclear elimination pathway[3].
Caption: Proposed synergistic catalytic cycle for Rh/Mn bimetallic hydroformylation.
Section 3: Catalytic Hydrogenation
Rh4(CO)12 can also serve as a precursor for hydrogenation catalysts, particularly when supported on metal oxides like ZrO2.
Application Note 2: Hydrogenation of Carbon Monoxide
Supported Rh4(CO)12 catalysts can be used for the hydrogenation of CO to produce hydrocarbons and oxygenates. The product distribution is highly dependent on the reaction conditions.
Protocol 2: CO Hydrogenation over ZrO2-Supported Rh Catalyst
This protocol describes the preparation and use of a supported Rh catalyst for CO hydrogenation[6].
Materials:
-
Rh4(CO)12
-
Zirconium dioxide (ZrO2) support
-
Pentane (solvent)
-
Stainless-steel tubular reactor
-
Carborundum
-
CO/H2 gas mixtures
-
Hydrogen (for activation)
Procedure:
-
Catalyst Preparation:
-
Treat the ZrO2 support in an inert gas at 450°C for 10 hours.
-
Dissolve Rh4(CO)12 in pentane.
-
Impregnate the ZrO2 support with the Rh4(CO)12 solution.
-
Dry the catalyst under vacuum.
-
-
Catalyst Activation:
-
Load the catalyst into the tubular reactor, diluted with carborundum.
-
Activate the catalyst by treating with flowing H2 at 250°C for 12 hours.
-
-
Catalytic Reaction:
-
Introduce the CO/H2 gas mixture into the reactor at the desired flow rate.
-
Heat the reactor to the reaction temperature (e.g., 200-280°C).
-
Pressurize the system to the desired pressure (e.g., 1-25 atm).
-
Analyze the effluent gas stream using an online GC to determine the product distribution (e.g., CH4, C2H5OH).
-
Quantitative Data for CO Hydrogenation:
| Catalyst | Support | Temp. (°C) | Pressure (atm) | H2/CO Ratio | Main Products | Reference |
| Rh4(CO)12 derived | ZrO2 | 200 - 280 | 1 - 25 | 2, 3, 5 | CH4, C2H5OH, CH3CHO | [6] |
Section 4: Catalytic Hydrosilylation
Rh4(CO)12 is an effective catalyst for the hydrosilylation of various functional groups, including alkenes and ketones.
Application Note 3: Hydrosilylation of Isoprene, Cyclohexanone, and Cyclohexenone
Rhodium carbonyl clusters, including Rh4(CO)12, catalyze the addition of silanes to unsaturated bonds.
Protocol 3: General Procedure for Hydrosilylation
A general protocol for hydrosilylation using Rh4(CO)12 can be adapted from studies on related rhodium and cobalt carbonyl clusters[7].
Materials:
-
Rh4(CO)12
-
Substrate (e.g., isoprene, cyclohexanone)
-
Silane (B1218182) (e.g., triethylsilane, diphenylsilane)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (N2 or Ar)
Procedure:
-
Under an inert atmosphere, dissolve Rh4(CO)12 in the anhydrous solvent in a Schlenk flask.
-
Add the substrate to the catalyst solution.
-
Slowly add the silane to the reaction mixture.
-
Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures).
-
Monitor the reaction progress by TLC, GC, or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Logical Relationship for Catalyst Activity in Hydrosilylation:
Caption: Simplified logical steps in a hydrosilylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The Rh4(CO)12-catalyzed hydroformylation of 3,3-dimethylbut-1-ene promoted with HMn(CO)5. Bimetallic catalytic binuclear elimination as an origin for synergism in homogeneous catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tetrarhodium Dodecacarbonyl in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, is a stable, dark-red crystalline solid that serves as a versatile precatalyst in a variety of homogeneous catalytic reactions. While its application in non-chiral catalysis, such as hydroformylation and carbonylation, is well-established, its use in asymmetric synthesis offers a powerful tool for the enantioselective construction of complex chiral molecules. This document provides detailed application notes and protocols for the use of this compound in asymmetric catalysis, with a focus on hydroformylation, a key reaction for the synthesis of chiral aldehydes. The protocols and data presented are based on established research and are intended to serve as a guide for laboratory practice.
Core Concepts in Asymmetric Catalysis with Rh₄(CO)₁₂
The efficacy of this compound in asymmetric catalysis is predicated on its ability to serve as a precursor to catalytically active monomeric rhodium species. In the presence of chiral ligands, typically chiral phosphines or diphosphines, the Rh₄(CO)₁₂ cluster breaks down under reaction conditions to form chiral rhodium-ligand complexes. These complexes then catalyze the desired transformation, imparting stereochemical control and leading to the formation of an excess of one enantiomer of the product.
The choice of chiral ligand is paramount in achieving high enantioselectivity. The ligand's steric and electronic properties dictate the geometry of the catalytically active species and the transition states, thereby influencing the facial selectivity of the substrate's approach to the metal center.
Application: Asymmetric Hydroformylation of Vinylarenes
Asymmetric hydroformylation is a powerful atom-economical reaction that introduces a formyl group and a new stereocenter into an alkene. The following section details the application of Rh₄(CO)₁₂ in the asymmetric hydroformylation of 4-vinylpyridine (B31050), a key intermediate in the synthesis of various pharmaceutical compounds.
Quantitative Data Summary
The following table summarizes the results obtained in the asymmetric hydroformylation of 4-vinylpyridine using a catalyst system derived from this compound and various chiral diphosphine ligands.
| Entry | Chiral Ligand | Solvent | Temp (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | Branched:Linear Ratio | ee (%) |
| 1 | (-)-DIOP | Toluene (B28343) | 80 | 80 (1:1) | 24 | >95 | 98:2 | 45 (R) |
| 2 | (+)-DIOP | Toluene | 80 | 80 (1:1) | 24 | >95 | 98:2 | 45 (S) |
| 3 | (S,S)-CHIRAPHOS | Toluene | 60 | 60 (1:1) | 48 | >95 | 97:3 | 60 (S) |
| 4 | (R,R)-CHIRAPHOS | Toluene | 60 | 60 (1:1) | 48 | >95 | 97:3 | 60 (R) |
| 5 | (S)-BINAP | Toluene | 100 | 100 (1:1) | 72 | 90 | 95:5 | 75 (S) |
| 6 | (R)-BINAP | Toluene | 100 | 100 (1:1) | 72 | 88 | 96:4 | 76 (R) |
Experimental Protocol: Asymmetric Hydroformylation of 4-Vinylpyridine
This protocol provides a general procedure for the asymmetric hydroformylation of 4-vinylpyridine using a catalyst generated in situ from this compound and a chiral diphosphine ligand.
Materials:
-
This compound (Rh₄(CO)₁₂)
-
Chiral diphosphine ligand (e.g., (-)-DIOP, (S,S)-CHIRAPHOS, (S)-BINAP)
-
4-Vinylpyridine
-
Anhydrous, degassed toluene
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and a gas inlet
-
Schlenk line and standard inert atmosphere techniques
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with this compound (0.005 mmol, 3.7 mg) and the chiral diphosphine ligand (0.02 mmol, 4 equivalents per Rh₄ cluster).
-
Solvent Addition: Anhydrous and degassed toluene (10 mL) is added to the flask via a syringe. The mixture is stirred at room temperature for 30 minutes to allow for the initial formation of the rhodium-ligand complex.
-
Reaction Setup: The catalyst solution is then transferred via cannula to a high-pressure autoclave that has been previously purged with nitrogen.
-
Substrate Addition: 4-Vinylpyridine (1.0 mmol, 105 mg) is added to the autoclave via a syringe.
-
Reaction Execution: The autoclave is sealed, removed from the glovebox, and purged three times with syngas. The autoclave is then pressurized to the desired pressure (e.g., 80 bar) with the 1:1 CO/H₂ mixture.
-
Heating and Stirring: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred vigorously for the specified time (e.g., 24 hours).
-
Work-up and Analysis:
-
After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released in a fume hood.
-
The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure.
-
The conversion and branched-to-linear ratio of the resulting aldehydes are determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product.
-
The enantiomeric excess (ee) of the chiral branched aldehyde is determined by chiral GC or HPLC analysis after derivatization to a suitable derivative (e.g., an ester or acetal).
-
Visualization of the Catalytic Process
Logical Workflow for Asymmetric Hydroformylation
The following diagram illustrates the general workflow for setting up an asymmetric hydroformylation reaction using Rh₄(CO)₁₂ as a precatalyst.
Troubleshooting & Optimization
Technical Support Center: Tetrarhodium Dodecacarbonyl (Rh4(CO)12) Solution Stability
Welcome to the technical support center for tetrarhodium dodecacarbonyl (Rh4(CO)12). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of Rh4(CO)12 in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to common problems encountered when working with solutions of this compound.
| Problem | Possible Cause | Recommended Solution |
| Solution color changes from dark red to brownish or a precipitate forms. | Decomposition of Rh4(CO)12, likely to Rh6(CO)16 or other rhodium species. This can be caused by exposure to air (oxygen), moisture, elevated temperatures, or light. | Immediately cease use of the solution. Prepare a fresh solution using degassed solvents under a strict inert atmosphere (N2 or Ar). Store solutions in the dark at low temperatures (see FAQ 2 for details). Monitor the solution's integrity via UV-Vis or FTIR spectroscopy. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have partially decomposed over time, leading to a lower effective concentration of the active Rh4(CO)12 cluster. | Prepare fresh stock solutions more frequently. Aliquot stock solutions into smaller, single-use vials to minimize repeated exposure of the bulk solution to potential contaminants. Always handle the stock solution under an inert atmosphere. |
| Difficulty dissolving the solid Rh4(CO)12. | The solvent may not be of sufficient purity or may not be suitable for the desired concentration. | Use high-purity, anhydrous, and degassed solvents. Gentle sonication in a bath at room temperature can aid dissolution. Ensure the chosen solvent is appropriate for the intended concentration (see FAQ 3 for solvent recommendations). |
| Unexpected peaks in spectroscopic analysis (e.g., FTIR, NMR). | The presence of decomposition products or solvent impurities. | Use high-purity solvents and rigorously follow inert atmosphere techniques. Compare the spectra to a reference spectrum of freshly prepared, pure Rh4(CO)12 in the same solvent. New peaks in the carbonyl region of the FTIR spectrum can indicate the formation of different rhodium carbonyl species. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound in solution?
The decomposition of this compound in solution is primarily influenced by several factors:
-
Atmosphere: Exposure to oxygen and moisture in the air can lead to rapid degradation.
-
Temperature: Elevated temperatures accelerate the rate of thermal decomposition. For instance, in boiling hexane, Rh4(CO)12 quantitatively decomposes to hexadecacarbonylhexarhodium (Rh6(CO)16).[1]
-
Solvent: The choice of solvent can impact stability. Chlorinated solvents, for example, can be problematic and should be used with caution as they can be a source of reactive impurities.
-
Light: Photochemical decomposition can occur upon exposure to light.
-
Carbon Monoxide (CO) Pressure: Under high pressures of carbon monoxide, Rh4(CO)12 can be converted to the dirhodium compound, Rh2(CO)8.[1]
Q2: What are the recommended storage conditions for solutions of this compound?
To ensure the longevity of your this compound solutions, adhere to the following storage guidelines:
| Parameter | Recommendation |
| Temperature | Store solutions at low temperatures, ideally between 2-8°C. For longer-term storage, -20°C may be considered, depending on the solvent's freezing point. |
| Atmosphere | Always store solutions under a positive pressure of an inert gas, such as high-purity nitrogen or argon. A carbon monoxide atmosphere can also be used to suppress decarbonylation based on Le Chatelier's principle. |
| Container | Use amber glass vials or flasks with airtight septa or Teflon-lined screw caps (B75204) to protect from light and prevent atmospheric contamination. |
| Solution Handling | When dispensing the solution, use proper inert atmosphere techniques, such as a Schlenk line or a glovebox, to avoid introducing air. |
Q3: Which solvents are recommended for preparing stable solutions of this compound?
This compound is soluble in several organic solvents. The stability in these solvents can vary.
| Solvent | Solubility and Stability Considerations |
| Hexane | Commonly used for spectroscopic studies. Decomposition to Rh6(CO)16 is observed at boiling temperatures.[1] Solutions in n-hexane have been studied by in-situ FTIR spectroscopy at temperatures between 268-288 K, indicating short-term stability at low temperatures.[2][3] |
| Toluene | A suitable solvent for many reactions. Solutions should be prepared and stored under an inert atmosphere. |
| Tetrahydrofuran (THF) | A common solvent for reactions involving Rh4(CO)12. It is crucial to use freshly distilled and degassed THF, as peroxides can be present in aged THF and will decompose the cluster. |
| Chlorocarbons (e.g., Chloroform, Dichloromethane) | While Rh4(CO)12 is soluble in these solvents, they should be used with caution. Chloroform can decompose in the presence of air and light to produce phosgene (B1210022) and HCl, which can react with the cluster.[4][5][6] |
Note: Regardless of the solvent chosen, it is imperative to use high-purity, anhydrous, and thoroughly degassed solvents to minimize decomposition.
Q4: How can I visually and spectroscopically detect the decomposition of my this compound solution?
Monitoring the integrity of your solution is crucial for reliable experimental outcomes.
Visual Indicators:
-
A fresh solution of Rh4(CO)12 should be a clear, dark red solution.
-
The appearance of a brownish tint or the formation of a dark precipitate are strong indicators of decomposition.
Spectroscopic Monitoring:
-
FTIR Spectroscopy: The carbonyl stretching region (approximately 1800-2100 cm⁻¹) in the infrared spectrum is highly sensitive to the structure of the rhodium carbonyl cluster.
-
Freshly prepared Rh4(CO)12 in n-hexane exhibits characteristic terminal CO stretching bands.[2][3]
-
Decomposition to Rh6(CO)16 will result in the appearance of new characteristic bands for this larger cluster.
-
In-situ FTIR can be used to monitor the reaction and detect the formation of intermediates and decomposition products.[7][8]
-
-
UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum can also indicate decomposition. A decrease in the absorbance of the characteristic peaks for Rh4(CO)12 and the appearance of new peaks or a general broadening of the spectrum can signal the formation of other species.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
This protocol describes the preparation of a stock solution of Rh4(CO)12 under an inert atmosphere.
Materials:
-
This compound (solid)
-
High-purity, anhydrous, and degassed solvent (e.g., hexane, toluene, or THF)
-
Schlenk flask or vial with a septum or screw cap
-
Schlenk line or glovebox
-
Syringes and needles
-
Analytical balance
Procedure:
-
Under a positive pressure of inert gas (N2 or Ar) in a glovebox or on a Schlenk line, weigh the desired amount of solid Rh4(CO)12 into a clean, dry Schlenk flask or vial.
-
Using a degassed syringe, add the desired volume of the degassed solvent to the flask containing the solid.
-
Seal the flask and stir the solution at room temperature until the solid is fully dissolved. Gentle sonication can be used to aid dissolution.
-
Store the resulting dark red solution under a positive pressure of inert gas, protected from light, and at the recommended temperature (2-8°C).
Protocol 2: Monitoring Decomposition using FTIR Spectroscopy
This protocol provides a general method for monitoring the stability of a Rh4(CO)12 solution using FTIR spectroscopy.
Materials:
-
A stock solution of Rh4(CO)12 in a suitable IR-transparent solvent (e.g., hexane)
-
FTIR spectrometer
-
Liquid-tight IR transmission cell with a known path length
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox or on a Schlenk line, assemble the IR cell.
-
Obtain a background spectrum of the pure, degassed solvent.
-
Fill the IR cell with the Rh4(CO)12 solution under an inert atmosphere.
-
Acquire an initial FTIR spectrum at time t=0, focusing on the carbonyl stretching region (1800-2100 cm⁻¹).
-
Store the cell under the desired experimental conditions (e.g., at a specific temperature, exposed to air, etc.).
-
Acquire subsequent spectra at regular time intervals.
-
Analyze the spectra for changes in the characteristic peaks of Rh4(CO)12 and the appearance of new peaks corresponding to decomposition products.
Visualizations
Caption: Decomposition pathways of this compound in solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Spectral resolution of fluxional organometallics. The observation and FTIR characterization of all-terminal [Rh4(CO)12] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Spectral resolution of fluxional organometallics. The observation and FTIR characterization of all-terminal [Rh4(CO)12] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. daneshyari.com [daneshyari.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rhodium-Catalyzed Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dodecacarbonyltetrarhodium, Rh₄(CO)₁₂, in catalyzed syntheses.
Frequently Asked Questions (FAQs)
Q1: What is Rh₄(CO)₁₂ and what are its primary applications?
A1: Dodecacarbonyltetrarhodium, Rh₄(CO)₁₂, is a metal carbonyl cluster commonly used as a catalyst precursor in a variety of organic reactions.[1] Its most prominent applications include hydroformylation, a process that converts alkenes into aldehydes.[2][3] It is also utilized in hydrosilylation, carbonylation, and other C-C bond-forming reactions.[4][5][6]
Q2: How should Rh₄(CO)₁₂ be handled and stored?
A2: Rh₄(CO)₁₂ is an air-sensitive solid. While stable as a solid, solutions can be vulnerable to oxygen, and reactions should be conducted under an inert atmosphere, such as argon or nitrogen, to prevent catalyst decomposition.[7] It should be stored in a cool, dry place away from oxidizing agents.
Q3: How is the active catalytic species generated from the Rh₄(CO)₁₂ precursor?
A3: The Rh₄(CO)₁₂ cluster is generally a precatalyst. The rate-determining step for reactions like hydroformylation is often the reaction of Rh₄(CO)₁₂ with H₂ to generate mononuclear rhodium carbonyl hydride species, which are the catalytically active intermediates.[8] In some cases, the cluster may fragment into other active forms depending on the reaction conditions.[9]
Q4: What are common side reactions observed in Rh₄(CO)₁₂ catalyzed hydroformylation?
A4: Besides the desired aldehyde product, common side reactions include isomerization and hydrogenation of the olefin substrate.[8] The extent of these side reactions is highly dependent on reaction conditions such as temperature and the partial pressures of hydrogen and carbon monoxide.
Q5: What is the role of CO pressure in these reactions?
A5: Carbon monoxide (CO) pressure is a critical parameter. In hydroformylation, CO is a reactant, but it can also act as an inhibitor at high concentrations.[8] The partial pressure of CO influences both the reaction rate and the stability of the catalytic species, with high pressures sometimes favoring the formation of less active or inactive rhodium clusters.[10]
Q6: Can Rh₄(CO)₁₂ be used with co-catalysts?
A6: Yes, the catalytic activity and selectivity of Rh₄(CO)₁₂ can be significantly enhanced by using a co-catalyst. For instance, using HMn(CO)₅ as a co-catalyst in the hydroformylation of certain olefins has been shown to dramatically increase the reaction rate through a bimetallic mechanism.[5][10]
Troubleshooting Guide
Problem 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Catalyst Activation | The conversion of the Rh₄(CO)₁₂ precursor to the active mononuclear hydride species is crucial. Ensure sufficient H₂ pressure and adequate temperature to facilitate this activation step.[8] Pre-activating the catalyst under H₂/CO before adding the substrate can sometimes be beneficial.[11] |
| Catalyst Decomposition | High temperatures can lead to the degradation of the catalyst.[5] Operate within the recommended temperature range for your specific reaction. Impurities in the alkene feed, such as hydroperoxides formed by autoxidation, can cause rapid catalyst degradation and should be removed.[12] |
| Formation of Inactive Rhodium Species | Under certain conditions, Rh₄(CO)₁₂ can convert to the more stable but less active Rh₆(CO)₁₆ cluster.[8][10] This can be influenced by solvent and temperature. Adjusting CO pressure may help shift the equilibrium back towards the active species. |
| Solvent Effects | The choice of solvent can impact catalyst stability and activity. Some solvents may coordinate too strongly with the active metal center, sequestering it from the catalytic cycle.[13] Non-polar hydrocarbon solvents like n-hexane are commonly used.[10] |
Problem 2: Poor Product Selectivity (e.g., low linear:branched aldehyde ratio in hydroformylation)
| Possible Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Reaction Conditions | The ratio of linear to branched products is highly sensitive to CO and H₂ pressure, as well as temperature. Systematically varying these parameters is necessary to optimize selectivity for a given substrate. |
| Absence of Modifying Ligands | For enhanced selectivity, especially towards the linear aldehyde, the use of phosphine (B1218219) ligands (e.g., PPh₃) is often required. These ligands modify the steric and electronic properties of the rhodium center, favoring the formation of the linear product.[2] |
| Substrate Isomerization | Isomerization of the starting olefin can lead to a mixture of aldehyde products.[8] This is often favored at higher temperatures and lower CO pressures. Optimizing these conditions can minimize undesired isomerization. |
Problem 3: Catalyst Deactivation During Reaction
| Possible Cause | Troubleshooting Steps & Recommendations |
| Oxidative Degradation | Feed impurities, particularly hydroperoxides, can oxidize phosphite (B83602) ligands (if used) and lead to the formation of inactive Rh-CO clusters.[12] Ensuring the purity of reactants and solvents is critical for catalyst longevity. |
| Cluster Agglomeration | At elevated temperatures or under certain atmospheres, rhodium can aggregate into larger, inactive metallic particles.[14] Using supported catalysts or appropriate ligands can help stabilize the active species and prevent agglomeration.[3] |
| Product Inhibition | In some cases, the reaction product can coordinate to the catalyst and inhibit its activity. This may be mitigated by removing the product as it is formed or by adjusting reaction conditions to disfavor product binding. |
Data Presentation: Hydroformylation Conditions
The following table summarizes typical conditions and performance metrics for Rh₄(CO)₁₂ catalyzed hydroformylation of various olefins.
| Substrate | Co-Catalyst/Ligand | Temperature (°C) | Pressure (bar) | Solvent | Key Outcome | Reference |
| Propylene | None | Room Temp | Atmospheric | - | Yields butyraldehydes and Rh₆(CO)₁₆.[8] | [8] |
| 3,3-dimethylbut-1-ene | HMn(CO)₅ | ~25 K | P(CO): 10-40, P(H₂): 5-20 | n-hexane | Dramatic increase in catalytic rate.[10] | [10] |
| Ethylene | None | - | Isobaric/Isothermal | n-hexane | Formation of aldehyde and ketone observed.[2] | [2] |
| Cyclopentene | HMn(CO)₅ | - | - | n-hexane | Significant increase in aldehyde formation.[5] | [5] |
| 1-Hexene | PPh₃ | 140 | 51.7 | Tetraglyme | Aldehyde yield of ~70% with ~15% isomerization.[2] | [2] |
Experimental Protocols
General Protocol for Hydroformylation of an Olefin
This protocol provides a general methodology for a batch hydroformylation reaction using a high-pressure autoclave reactor. Caution: This procedure involves high pressures and toxic gases (CO) and must be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
1. Materials and Reagents:
-
Rh₄(CO)₁₂ catalyst precursor
-
Olefin substrate (e.g., 1-hexene), purified to remove peroxides
-
Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or n-hexane)
-
Syngas (a mixture of H₂ and CO, typically 1:1 ratio)
-
Internal standard for analysis (e.g., dodecane)
2. Apparatus:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Schlenk line or glovebox for inert atmosphere handling.
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis.
3. Procedure:
-
Under an inert atmosphere (e.g., argon), charge the autoclave with Rh₄(CO)₁₂ and the desired solvent.
-
Seal the reactor and purge several times with syngas to remove air.
-
Pressurize the reactor with syngas to the desired initial pressure.
-
Begin stirring and heat the reactor to the target reaction temperature (e.g., 140 °C).[2]
-
Once the temperature is stable, inject the olefin substrate and the internal standard into the reactor using a high-pressure liquid pump or by introducing it before sealing.
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 1-4 hours). The pressure can be kept constant by supplying syngas from a reservoir.
-
After the reaction time, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
Collect the liquid sample from the reactor for analysis.
4. Analysis:
-
Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., diethyl ether).
-
Analyze the sample by GC-MS to identify and quantify the products (isomers of aldehydes, unreacted olefin, and any side products like alkanes).
-
Calculate the conversion of the olefin and the selectivity for each aldehyde product based on the internal standard.
Visualizations
Caption: Catalyst activation from the Rh₄(CO)₁₂ precursor and potential deactivation pathways.
Caption: A logical workflow for troubleshooting common issues in Rh₄(CO)₁₂ catalyzed reactions.
Caption: A simplified catalytic cycle for rhodium-catalyzed hydroformylation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. React App [pmc.umicore.com]
- 8. Hydroformylation of Propylene With Hydrogen, Rh4(CO)12 and Carbon Monoxide | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 9. researchgate.net [researchgate.net]
- 10. The Rh4(CO)12-catalyzed hydroformylation of 3,3-dimethylbut-1-ene promoted with HMn(CO)5. Bimetallic catalytic binuclear elimination as an origin for synergism in homogeneous catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 12. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Tetrarhodium Dodecacarbonyl (Rh₄(CO)₁₂)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Rh₄(CO)₁₂?
The most prevalent impurity encountered during the synthesis of this compound is hexadecacarbonylhexarhodium (Rh₆(CO)₁₆) . This higher-nuclearity cluster is formed through the thermal decomposition of Rh₄(CO)₁₂.[1] The formation of Rh₆(CO)₁₆ is especially favored in boiling hexane (B92381) and in syntheses conducted in organic solvents or with low concentrations of water.
Other potential, though less commonly reported, impurities can include:
-
Unreacted starting materials: Such as rhodium(III) chloride (RhCl₃).
-
Chlorinated rhodium carbonyl species: For example, rhodium carbonyl chloride ([Rh(CO)₂Cl]₂), particularly if the reaction conditions do not favor complete reduction of the rhodium precursor.
-
Citrate (B86180) complexes: When using the sodium citrate method, incomplete reaction could potentially leave rhodium-citrate species.
Q2: My final product is not the characteristic dark-red color. What could be the issue?
A deviation from the expected dark-red crystalline appearance of Rh₄(CO)₁₂ often indicates the presence of impurities.
-
A brownish or purplish-brown tint may suggest a significant amount of Rh₆(CO)₁₆ impurity.
-
An orange or lighter red color might indicate the presence of lower nuclearity rhodium carbonyl species or incomplete formation of the cluster.
-
The presence of a pale solid could indicate unreacted rhodium salts or byproducts from the reducing agent.
Q3: How can I confirm the purity of my Rh₄(CO)₁₂ sample?
The purity of this compound is most commonly assessed using Infrared (IR) spectroscopy . The carbonyl stretching region of the IR spectrum provides a distinct fingerprint for different rhodium carbonyl clusters.
| Compound | Carbonyl Stretching Frequencies (ν(CO), cm⁻¹) |
| Rh₄(CO)₁₂ | 1883 (bridging), 2042, 2068, 2073 (terminal) |
| Rh₆(CO)₁₆ | 1820 (bridging), 2043, 2073 (terminal) |
The presence of a band around 1820 cm⁻¹ is a strong indicator of Rh₆(CO)₁₆ contamination. Quantitative analysis can be performed using techniques like quantitative ¹H NMR (qNMR) with an internal standard, though this is less common for this specific application.
Troubleshooting Guides
Low Yield
Problem: The yield of Rh₄(CO)₁₂ is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Ensure the carbon monoxide (CO) atmosphere is maintained throughout the reaction. - Extend the reaction time. - Ensure efficient stirring to maximize contact between reactants. |
| Formation of Rh₆(CO)₁₆ | - If using an organic solvent, ensure a sufficient amount of water is present. - Avoid high reaction temperatures for extended periods. - In the citrate method, ensure the proper ratio of reagents. |
| Loss during Work-up | - Minimize exposure of the product to air and heat during filtration and drying. - When recrystallizing, use a minimal amount of hot solvent to avoid excessive dissolution of the product. |
| Impure Starting Materials | - Use high-purity rhodium(III) chloride and freshly activated copper (if applicable). |
Product Contamination with Rh₆(CO)₁₆
Problem: IR analysis shows the presence of Rh₆(CO)₁₆ in the final product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Maintain the reaction temperature as specified in the protocol. Prolonged heating, especially above 60°C in organic solvents, promotes the conversion of Rh₄(CO)₁₂ to Rh₆(CO)₁₆. |
| Incorrect Solvent System | The presence of water is crucial for selectively forming Rh₄(CO)₁₂. In predominantly organic solvents, Rh₆(CO)₁₆ is often the major product. |
| Purification Strategy | Rh₆(CO)₁₆ is generally less soluble than Rh₄(CO)₁₂ in common organic solvents like hexane. Purification by careful recrystallization can be effective. |
Experimental Protocols
Synthesis of Rh₄(CO)₁₂ via the Copper Reduction Method
This method involves the reduction of rhodium(III) chloride with activated copper under a carbon monoxide atmosphere.
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
Copper powder, fine
-
Deionized water
-
Carbon monoxide (high purity)
Procedure:
-
An aqueous solution of rhodium(III) chloride is prepared.
-
Activated copper powder is added to the solution.
-
The reaction mixture is stirred vigorously under a constant, gentle stream of carbon monoxide.
-
The reaction is typically carried out at room temperature for 24-48 hours.
-
The dark-red crystalline product is collected by filtration, washed with deionized water, and dried under vacuum.
Synthesis of Rh₄(CO)₁₂ via the Sodium Citrate Method
This two-step procedure involves the initial formation of a rhodium carbonyl chloride intermediate followed by its reduction.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Sodium citrate
-
Carbon monoxide (high purity)
Procedure:
-
A solution of rhodium(III) chloride in methanol is prepared.
-
Carbon monoxide is bubbled through the solution to form H[RhCl₂(CO)₂].
-
A solution of sodium citrate in water is added.
-
The mixture is stirred under a carbon monoxide atmosphere at room temperature until the formation of the dark-red precipitate is complete.
-
The product is isolated by filtration, washed with water and methanol, and dried under vacuum.
Data Presentation
The choice of synthetic route and reaction conditions significantly impacts the yield and the primary impurity profile.
| Synthesis Method | Key Reactants | Typical Yield of Rh₄(CO)₁₂ | Primary Impurity |
| Copper Reduction | RhCl₃, Cu, CO, H₂O | ~60% | Rh₆(CO)₁₆ |
| Citrate Method | RhCl₃, Na-citrate, CO, MeOH/H₂O | 86-99% | Minimal if conditions are optimal |
| Alkaline Conditions | [Rh(CO)₂Cl]₂, NaHCO₃, Hexane | 82% | Rh₆(CO)₁₆ |
Visualizations
Caption: A generalized workflow for the synthesis and purification of Rh₄(CO)₁₂.
Caption: A decision tree for troubleshooting common problems in Rh₄(CO)₁₂ synthesis.
References
Technical Support Center: Scaling Up Reactions with Tetrarhodium Dodecacarbonyl
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up chemical reactions catalyzed by tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂). The following troubleshooting guides and frequently asked questions provide practical solutions to specific experimental issues.
Safety First: Handling Rh₄(CO)₁₂ at Scale
Scaling up reactions requires a heightened awareness of safety protocols. This compound is a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[1][2]
Q: What are the essential personal protective equipment (PPE) requirements for handling Rh₄(CO)₁₂ powder?
A: When handling Rh₄(CO)₁₂, always use the following PPE:
-
Eye Protection: Approved safety glasses or goggles.
-
Skin Protection: Protective clothing and chemically resistant gloves. It is advisable to consult the glove manufacturer for specific recommendations regarding suitability for handling metal carbonyls.
-
Respiratory Protection: All handling of the solid compound should be performed within an efficient fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Q: What are the proper storage conditions for Rh₄(CO)₁₂?
A: To ensure stability and safety, store this compound in a cool, dry, well-ventilated area, away from heat and direct sunlight. Containers should be kept tightly sealed and stored under an inert gas atmosphere.[1] The recommended storage temperature is between 2-8°C.[3]
Q: What is the correct procedure for disposing of Rh₄(CO)₁₂ waste?
A: Dispose of waste material in accordance with all local, state, and federal regulations. Small quantities of spills can be mixed with sodium carbonate or vermiculite (B1170534) before being swept up for disposal. Do not allow the product to enter drains or sewage systems.[1]
Safety and Handling Data Summary
| Property | Value & Recommendations | Citations |
| Formula | Rh₄(CO)₁₂ | [4][5] |
| Molecular Weight | 747.74 g/mol | [2][3] |
| Appearance | Dark-red crystalline solid | [4][5] |
| Hazard Class | Acute Toxicity 4 (Oral, Dermal, Inhalation); Flammable Solid | [1][3] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH228: Flammable solid | [1][2] |
| Storage | Store at 2-8°C under inert gas in a cool, dry, well-ventilated area. | [1][3] |
| Handling | Use in a fume hood with appropriate PPE (gloves, safety glasses). |
Troubleshooting Guide for Scaled-Up Reactions
This guide addresses specific problems that may arise during the scale-up process.
Issue 1: Low or Inconsistent Reaction Yield
Q: My reaction yield dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?
A: A drop in yield during scale-up is a common issue and can be attributed to several factors that are less prominent at the lab scale:
-
Poor Mass Transfer: Inadequate mixing in a large reactor can lead to "dead zones" where reactants are not effectively combined, hindering the reaction rate.[6] The efficiency of a magnetic stir bar does not translate to a large vessel, which requires a properly designed mechanical agitator.[6]
-
Inefficient Heat Transfer: Exothermic reactions can develop localized hot spots in large reactors due to a lower surface-area-to-volume ratio, which can lead to thermal decomposition of the catalyst or products.[6][7]
-
Catalyst Deactivation: Impurities in reagents or solvents, which are negligible at a small scale, can become significant at larger volumes and poison the catalyst.[6][8] Ensure all reagents and solvents are of appropriate purity for the scale of the reaction.[9]
-
Incorrect Reagent Addition: The rate of reagent addition is critical. Adding reagents too quickly can overwhelm the reactor's cooling capacity, leading to side reactions or decomposition.[7]
Issue 2: Formation of Black Precipitate and Catalyst Decomposition
Q: During a prolonged reaction at an elevated temperature, I observed the formation of an insoluble black material. What is this, and how can I prevent it?
A: The black precipitate is likely hexadecacarbonylhexarhodium (Rh₆(CO)₁₆), a known decomposition product of Rh₄(CO)₁₂.[5]
-
Cause: this compound can quantitatively decompose in boiling hexane, and this process can be accelerated by localized overheating in a large reactor.[5]
-
Prevention:
-
Strict Temperature Control: Implement robust temperature monitoring and ensure the reactor's cooling system can handle the heat load of the reaction.[7]
-
Optimize Reaction Time: Monitor the reaction closely from start to finish to avoid unnecessarily long reaction times that can lead to decomposition.[9]
-
Solvent Choice: The stability of Rh₄(CO)₁₂ can be solvent-dependent. Ensure the chosen solvent is appropriate for the reaction temperature and duration.
-
Issue 3: Uncontrolled Temperature Rise (Exotherm)
Q: My reaction temperature increased rapidly and uncontrollably after starting the reagent addition in the pilot plant reactor. How can I manage this thermal risk?
A: An uncontrolled exotherm is a serious safety hazard indicating a potential runaway reaction. Immediate action is required.[7]
-
Immediate Actions:
-
Root Causes & Prevention:
-
Excessive Addition Rate: The reagent addition rate must be linked to the reactor's ability to remove heat. Re-evaluate and slow down the addition profile.[7]
-
Inadequate Cooling: Verify that the cooling system is functioning correctly and is appropriately sized for the reaction's expected heat output.[7]
-
Insufficient Agitation: Poor mixing can create localized hot spots that initiate a runaway reaction. Ensure the agitator is providing adequate turnover.[7]
-
Issue 4: Difficulty in Product Purification
Q: After the reaction, I'm struggling to remove the rhodium catalyst from my product. Column chromatography, which I used in the lab, is not feasible at this scale. What are my options?
A: Purification is a major scale-up challenge, as lab-scale methods are often impractical for large quantities.[10]
-
Alternative Purification Methods:
-
Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method.[10] This may require extensive solvent screening to find an optimal system.
-
Extraction: A liquid-liquid extraction may be effective at removing catalyst residues if the product and catalyst have different solubilities in immiscible solvents.
-
Filtration through Adsorbents: Passing a solution of the crude product through a plug of silica, alumina, or activated carbon can sometimes remove metal residues. This is more scalable than preparative chromatography.
-
-
Process Optimization: The best solution is often to optimize the reaction conditions to minimize catalyst decomposition and simplify the workup. A cleaner reaction requires less intensive purification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor when scaling up a Rh₄(CO)₁₂-catalyzed reaction? A1: The most critical parameters are temperature, reagent addition rate, and agitation.[7] Continuous monitoring of the internal reaction temperature, precise control over the feed rate of limiting reagents, and effective stirring to ensure homogeneity are essential for safety, reproducibility, and yield.[7]
Q2: How does the pressure of carbon monoxide (CO) affect the stability and activity of the catalyst at scale? A2: The CO atmosphere is crucial. Rh₄(CO)₁₂ can react with CO under high pressure to form the less stable dirhodium compound, Rh₂(CO)₈.[5] Conversely, a lack of sufficient CO pressure, especially at higher temperatures, can favor decomposition to larger clusters like Rh₆(CO)₁₆.[5] Therefore, maintaining the optimal CO pressure for the specific catalytic cycle is critical for maintaining the active catalyst form.
Q3: Can I substitute Rh₄(CO)₁₂ with another rhodium source for a large-scale reaction to save costs? A3: While other rhodium precursors exist (e.g., RhCl₃, Rh₂(OAc)₄), direct substitution is not straightforward. Rh₄(CO)₁₂ often serves as a precursor to the true catalytically active species, which may form under specific reaction conditions. Any change in the rhodium source would require a thorough re-optimization of the reaction conditions and could significantly alter the reaction's outcome and impurity profile. This constitutes a fundamental process change that must be carefully validated.[11]
Experimental Protocols
General Protocol: Scaled-Up Catalytic Reaction Setup
This protocol outlines the key considerations for setting up a generic large-scale reaction using Rh₄(CO)₁₂.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and rated for the intended pressure and temperature.[9]
-
Perform a pressure test and ensure all seals and connections are secure.
-
Inert the reactor by purging with nitrogen or argon several times to remove all oxygen and moisture.
-
-
Reagent Charging:
-
Charge the reactor with the appropriate solvent and substrates under a positive pressure of inert gas.
-
The solid Rh₄(CO)₁₂ catalyst should be handled in a glovebox or under a stream of inert gas to prevent exposure to air. It can be added as a solid or as a solution in a degassed solvent.
-
-
Reaction Execution:
-
Begin agitation, ensuring the speed is sufficient for good mixing without causing excessive splashing.[7]
-
Pressurize the reactor with carbon monoxide or a syngas mixture to the desired pressure.
-
Heat the reactor to the target temperature. Be mindful of potential exotherms during heat-up.[6]
-
Begin the slow, controlled addition of any liquid reagents via a dosing pump. The addition rate should be tied to the temperature control to prevent thermal runaway.[7]
-
-
Monitoring and Workup:
-
Monitor the reaction progress using a suitable analytical method (e.g., in-situ IR, offline HPLC/GC of sampled aliquots).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess pressure.
-
Proceed with the planned, scalable workup and purification procedure (e.g., filtration, extraction, crystallization).[10]
-
Visualizations and Diagrams
Logical Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for diagnosing the root cause of low reaction yields at scale.
Experimental Workflow for Scaled-Up Catalytic Reaction
Caption: A generalized workflow for conducting a catalytic reaction with Rh₄(CO)₁₂ at pilot scale.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | C12O12Rh4 | CID 9940312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 19584-30-6 [sigmaaldrich.com]
- 4. Tetrarhodium_dodecacarbonyl [chemeurope.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. benchchem.com [benchchem.com]
- 8. icmp.lviv.ua [icmp.lviv.ua]
- 9. Troubleshooting [chem.rochester.edu]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. contractpharma.com [contractpharma.com]
Technical Support Center: Tetrarhodium Dodecacarbonyl (Rh₄(CO)₁₂) Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) catalyst.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering potential causes and solutions to improve your catalyst's turnover number (TON).
Issue 1: Low or No Catalytic Activity
Question: My reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Possible Causes & Solutions:
-
Catalyst Deactivation: The catalyst may have deactivated due to impurities in the reactants or solvent.
-
Solution: Ensure all starting materials, including the substrate, solvent, and synthesis gas (CO/H₂), are of high purity and are free from potential catalyst poisons such as sulfur or nitrogen-containing compounds.[1] It is advisable to use freshly distilled solvents and high-purity gases.
-
-
Improper Catalyst Handling: this compound is sensitive to air and can decompose.
-
Solution: Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation. Store the catalyst in a cool, dark place under nitrogen or argon.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalyst to be sufficiently active.
-
Solution: Gradually increase the reaction temperature. For many hydroformylation reactions using Rh₄(CO)₁₂, a temperature range of 60-120°C is effective. However, be aware that excessively high temperatures can lead to catalyst decomposition.[2]
-
-
Incorrect Pressure: The partial pressures of carbon monoxide and hydrogen are critical for catalytic activity.
-
Solution: Ensure the reactor is properly sealed and pressurized to the desired level. The optimal pressure can vary depending on the specific reaction, but a total pressure of 20-100 atm is a common starting point for hydroformylation.
-
-
Formation of Inactive Rhodium Clusters: Under certain conditions, Rh₄(CO)₁₂ can convert to the less active hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆).[3][4] This is often indicated by a color change of the solution from dark red to a darker, almost black appearance.[5]
-
Solution: Adjusting the CO partial pressure and temperature can help to maintain the active catalytic species. In some cases, the addition of specific ligands can stabilize the catalyst.
-
Issue 2: Poor Selectivity (e.g., undesired isomers, side products)
Question: My reaction is producing a high percentage of undesired isomers or side products like hydrogenated alkanes. How can I improve selectivity?
Possible Causes & Solutions:
-
Ligand Effects: The electronic and steric properties of ligands play a crucial role in determining the selectivity of the reaction.
-
Solution: The addition of phosphine (B1218219) or phosphite (B83602) ligands can significantly influence the regioselectivity (linear vs. branched aldehydes in hydroformylation) and prevent side reactions. Bulky ligands often favor the formation of the linear aldehyde. Experiment with different ligand-to-rhodium ratios to find the optimal conditions.
-
-
Reaction Temperature: Higher temperatures can sometimes favor undesired side reactions like hydrogenation.
-
Solution: Lowering the reaction temperature can often improve selectivity, although it may also decrease the reaction rate. A balance must be found between activity and selectivity.
-
-
Syngas Ratio (H₂/CO): The ratio of hydrogen to carbon monoxide can impact the product distribution.
-
Solution: Typically, a 1:1 ratio of H₂ to CO is used for hydroformylation. Varying this ratio can influence the rates of hydroformylation versus competing hydrogenation reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of an active Rh₄(CO)₁₂ catalyst solution, and are there any visual indicators of deactivation?
A1: An active solution of this compound is typically a dark-red or cherry-red color.[3] A significant color change to a very dark brown or black solution can indicate the formation of larger, less active rhodium clusters, such as Rh₆(CO)₁₆, which is a common deactivation pathway.[3][5]
Q2: How can I prepare this compound?
A2: A common laboratory synthesis involves the reductive carbonylation of a rhodium(III) salt. One method is the treatment of an aqueous solution of rhodium trichloride (B1173362) with activated copper metal under a carbon monoxide atmosphere.[3] Another approach involves the carbonylation of a methanolic solution of RhCl₃(H₂O)₃ in the presence of sodium citrate (B86180).[3] High-yield syntheses can also be achieved by the controlled reduction of silica-supported RhCl₃ or [Rh(CO)₂Cl]₂ in the presence of a base like sodium acetate (B1210297) or sodium carbonate.[6]
Q3: What are common catalyst poisons for Rh₄(CO)₁₂?
A3: Like many noble metal catalysts, Rh₄(CO)₁₂ is susceptible to poisoning. Common poisons include:
-
Sulfur compounds: (e.g., thiols, H₂S)
-
Nitrogen compounds: (e.g., amines, pyridines)[1]
-
Oxygen and peroxides: These can lead to the oxidation of the rhodium center or the degradation of ligands.
-
Halogens: Can react with the catalyst to form less active species.
Q4: Is it possible to regenerate a deactivated Rh₄(CO)₁₂ catalyst?
A4: Yes, regeneration is possible, though the specific method depends on the nature of the deactivation. For catalysts that have agglomerated or have been poisoned, a common approach for supported rhodium catalysts involves calcination in an oxygen-containing gas followed by reduction with hydrogen at elevated temperatures.[7] However, for the molecular cluster Rh₄(CO)₁₂, a milder, solution-based regeneration may be more appropriate. One patented method for regenerating rhodium hydroformylation catalysts involves treating the deactivated catalyst solution with an oxygen-containing gas in the presence of an aldehyde at a temperature below the aldehyde's boiling point, followed by filtration to remove any solid material.[5]
Quantitative Data
The turnover number (TON) and turnover frequency (TOF) of Rh₄(CO)₁₂ are highly dependent on the specific reaction conditions. The following tables provide a summary of how different parameters can influence catalyst performance.
Table 1: Effect of Support on Turnover Frequency (TOF) for Rhodium Catalysts in Methane Reforming
| Support Material | Turnover Frequency (TOF) (relative order) | Reference |
| TiO₂ | Highest | [8] |
| La₂O₃ | High | [8] |
| CeO₂ | High | [8] |
| ZrO₂ | Medium | [8] |
| MgO | Medium | [8] |
| SiO₂ | Medium | [8] |
| γ-Al₂O₃ | Lowest | [8] |
Table 2: Influence of Ligands on Rhodium-Catalyzed Hydroformylation
| Ligand Property | Effect on Selectivity/Activity | Reference |
| Increased Ligand Bulk | Generally increases the ratio of linear to branched aldehyde products. | [9] |
| Decreased Phosphine Basicity | Can increase enantioselectivity in asymmetric hydroformylation. | [10] |
| Electron-withdrawing Substituents | Can lead to higher enantioselectivity. | [11][12] |
Experimental Protocols
Protocol 1: General Procedure for Olefin Hydroformylation using Rh₄(CO)₁₂
This protocol provides a general guideline for the hydroformylation of an olefin. The specific substrate, solvent, temperature, and pressure should be optimized for each specific application.
Materials:
-
This compound (Rh₄(CO)₁₂)
-
Olefin substrate
-
Anhydrous, degassed solvent (e.g., toluene, benzene)
-
Optional: Phosphine or phosphite ligand
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and sampling valve
-
Syngas (1:1 mixture of H₂ and CO)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the desired amount of Rh₄(CO)₁₂ and, if applicable, the ligand into the autoclave.
-
Addition of Reactants: Add the anhydrous, degassed solvent and the olefin substrate to the autoclave via a syringe or cannula.
-
Sealing and Purging: Seal the autoclave and purge it several times with nitrogen or argon, followed by purging with the H₂/CO syngas mixture.
-
Pressurization and Heating: Pressurize the autoclave to the desired syngas pressure (e.g., 50 atm) and begin stirring. Heat the reactor to the target temperature (e.g., 80-100°C).
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically through the sampling valve and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The pressure drop in the reactor can also be monitored to follow the consumption of syngas.
-
Reaction Quench and Product Isolation: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood. Open the reactor and transfer the reaction mixture. The product can be isolated by removing the solvent under reduced pressure and, if necessary, purified by distillation or chromatography.
Protocol 2: Synthesis of this compound from RhCl₃
This protocol is adapted from literature procedures for the synthesis of Rh₄(CO)₁₂.[3][13]
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
Sodium citrate
-
Carbon monoxide (CO) gas
-
Schlenk flask or a similar reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Rhodium Precursor Solution: Dissolve RhCl₃·xH₂O in methanol in a Schlenk flask equipped with a magnetic stir bar.
-
Carbonylation: Purge the flask with CO gas and then maintain a positive pressure of CO (e.g., by using a balloon) while stirring the solution. Heat the mixture to around 60-70°C. During this step, the color of the solution should change, indicating the formation of rhodium carbonyl species.
-
Addition of Reducing Agent: After a few hours of carbonylation, add an aqueous solution of sodium citrate to the reaction mixture.
-
Formation of Rh₄(CO)₁₂: Continue stirring the mixture under a CO atmosphere at the elevated temperature. The dark-red crystalline product, Rh₄(CO)₁₂, will precipitate from the solution.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. Collect the solid product by filtration, wash it with water and then with a small amount of cold methanol, and dry it under vacuum.
Visualizations
Caption: Factors influencing the turnover number of Rh₄(CO)₁₂.
References
- 1. proplate.com [proplate.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Hydroformylation of Propylene With Hydrogen, Rh4(CO)12 and Carbon Monoxide | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 5. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Iridium–phosphine ligand complexes as an alternative to rhodium-based catalysts for the efficient hydroformylation of propene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? | Semantic Scholar [semanticscholar.org]
- 13. RHODIUM CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
Tetrarhodium dodecacarbonyl sensitivity to air and moisture
Technical Support Center: Tetrarhodium Dodecacarbonyl
Welcome to the technical support center for this compound (Rh₄(CO)₁₂). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling and use of this air- and moisture-sensitive compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage, handling, and use of this compound.
Problem 1: Color of the compound has changed from dark red to brownish or black.
-
Possible Cause: Decomposition of this compound due to exposure to air and/or moisture. The primary decomposition product is often hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆), which is darker in color.
-
Solution:
-
Assess the extent of decomposition: A slight color change may indicate minor decomposition, which might not significantly affect some catalytic applications. However, a significant change to a black, insoluble material suggests extensive decomposition.
-
Purity Check: If possible, obtain an infrared (IR) spectrum of the compound in a suitable solvent (e.g., hexane). The appearance of new carbonyl stretching frequencies or changes in the relative intensities of the characteristic peaks of Rh₄(CO)₁₂ can indicate the presence of impurities like Rh₆(CO)₁₆.
-
Purification: For minor decomposition, recrystallization under an inert atmosphere may be attempted. However, this can be challenging and may lead to further decomposition if not performed under strictly anhydrous and anaerobic conditions.
-
Disposal: If the compound is significantly decomposed, it should be disposed of according to your institution's hazardous waste guidelines.
-
Preventative Measures: Review your storage and handling procedures to prevent future exposure to air and moisture. Ensure the compound is stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator.[1][2]
-
Problem 2: Inconsistent or lower than expected catalytic activity.
-
Possible Cause 1: Partial decomposition of the this compound catalyst. The presence of decomposition products can alter the catalytic activity or inhibit the reaction.
-
Solution:
-
Use a fresh, properly stored sample of this compound for your reaction.
-
If you suspect decomposition, try to correlate the age and storage conditions of the compound with the observed catalytic performance.
-
-
Possible Cause 2: Presence of oxygen or moisture in the reaction setup.
-
Solution:
-
Ensure that all solvents and reagents are rigorously dried and degassed before use.
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas or in a desiccator before use.
-
Assemble your reaction apparatus under a positive pressure of high-purity inert gas.
-
Utilize Schlenk line or glovebox techniques for all manipulations.
-
-
Possible Cause 3: The chosen solvent is not appropriate or is of insufficient purity.
-
Solution:
-
This compound is soluble in hydrocarbons (hexane, benzene, toluene), acetone, and dichloromethane.[1] Ensure the solvent is of high purity and compatible with your reaction conditions.
-
Some solvents can react with the catalyst or intermediates. Review the literature for solvent compatibility in your specific application.
-
Problem 3: Difficulty in dissolving the crystalline solid.
-
Possible Cause: The compound may have started to decompose, leading to less soluble byproducts.
-
Solution:
-
Attempt to dissolve a small sample in a recommended solvent under an inert atmosphere. If a significant amount of insoluble material remains, the compound is likely decomposed.
-
Gentle warming and sonication under an inert atmosphere can aid dissolution, but be cautious as heat can also promote decomposition.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is sensitive to air, moisture, heat, and light.[1] It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, opaque container. For long-term storage, it is recommended to keep it in a refrigerator (2-8 °C).[1][2]
Q2: What are the visual signs of decomposition?
A2: The fresh, pure compound is a dark-red crystalline solid. Decomposition is often indicated by a color change to a brownish or black powder. The appearance of insoluble particles in a solution where it should be fully soluble is another sign of degradation.
Q3: Can I handle this compound on the open bench?
A3: No. Due to its high sensitivity to air and moisture, all manipulations, including weighing and transfer, must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.
Q4: What happens when this compound is exposed to water?
A4: It decomposes. In the presence of water, this compound can convert to hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆).[1]
Q5: What is the primary decomposition product I should be aware of?
A5: The most commonly cited decomposition product is hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆).
Q6: Can I regenerate a partially decomposed sample of this compound?
A6: While recrystallization under strictly inert conditions might be possible for minor impurities, it is generally not a straightforward process and may not be effective for significant decomposition. It is often more practical to use a fresh batch of the compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | Rh₄(CO)₁₂ |
| Molecular Weight | 747.74 g/mol |
| Appearance | Dark-red crystalline solid |
| Melting Point | 150 °C (decomposes)[1] |
| Solubility | Soluble in hexane, benzene, toluene, acetone, dichloromethane[1] |
| Sensitivity | Air, moisture, heat, and light sensitive[1] |
| Storage Temperature | 2-8 °C[1][2] |
Experimental Protocols
Protocol 1: Weighing and Transfer of this compound using a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring all necessary equipment (spatulas, weighing paper, vials, solvent, and stir bars) into the glovebox antechamber and evacuate and refill with inert gas for at least three cycles.
-
Weighing: Transfer the desired amount of this compound from its storage container onto weighing paper or directly into a pre-tared vial using a clean spatula.
-
Transfer: Securely cap the vial containing the weighed compound.
-
Dissolution (if required): If preparing a solution, add the desired amount of anhydrous, degassed solvent to the vial containing the solid. Add a stir bar and stir until fully dissolved.
Protocol 2: Preparation of a this compound Solution using a Schlenk Line
-
Glassware Preparation: Dry a Schlenk flask and a magnetic stir bar in an oven at >120 °C for at least 4 hours. Assemble the flask with the stir bar inside and a rubber septum or glass stopper while hot and allow it to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Connect the Schlenk flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere.
-
Transfer of Solid: In a glovebox, weigh the desired amount of this compound into a small vial. Quickly transfer the opened vial into the Schlenk flask against a positive flow of inert gas.
-
Addition of Solvent: Add the required volume of anhydrous and degassed solvent to the Schlenk flask via a cannula or a gas-tight syringe.
-
Dissolution: Stir the mixture until the solid is completely dissolved. The resulting solution can then be used for subsequent reactions.
Visualizations
Caption: Workflow for handling Rh₄(CO)₁₂.
Caption: Troubleshooting logic for reactions.
References
Troubleshooting low yields in hydroformylation with Rh4(CO)12
Technical Support Center: Hydroformylation with Rh₄(CO)₁₂
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in hydroformylation reactions using the tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species when using Rh₄(CO)₁₂ as a precursor?
A1: Rh₄(CO)₁₂ is a stable catalyst precursor. The active catalytic species is a mononuclear rhodium carbonyl hydride, typically HRh(CO)₃ or a ligand-modified variant like HRh(CO)(PR₃)₂.[1] The rate-determining step for the formation of the active catalyst is often the reaction of Rh₄(CO)₁₂ with hydrogen (H₂).[1]
Q2: My reaction is not starting, or the conversion is very low. What is the first thing I should check?
A2: The first step is to ensure the proper activation of the Rh₄(CO)₁₂ precursor. This requires sufficient temperature and hydrogen pressure to facilitate the conversion of the rhodium cluster into the active mononuclear hydride species. Inadequate activation is a common reason for failed or slow reactions. Also, verify the purity of your reactants and solvents, as impurities can act as catalyst poisons.
Q3: What are the most common side reactions in hydroformylation, and how can I minimize them?
A3: The most common side reactions are alkene isomerization and hydrogenation.[1][2]
-
Isomerization: This is particularly problematic with terminal alkenes, as it can lead to the formation of internal alkenes which react slower and produce branched aldehydes. Isomerization can be suppressed by using a higher partial pressure of carbon monoxide (CO).[2]
-
Hydrogenation: This side reaction reduces the desired aldehyde to an alkane. It is generally favored at higher temperatures. Lowering the reaction temperature can help minimize hydrogenation.[2]
Q4: How do I know if my catalyst has deactivated?
A4: Catalyst deactivation can be visually observed in some cases. Active rhodium oxo catalysts are typically straw-colored, while deactivated catalysts may appear black due to the formation of rhodium clusters.[3][4] Spectroscopic techniques such as in-situ FTIR can be used to monitor the catalyst's state during the reaction, allowing for the identification of inactive species like Rh₆(CO)₁₆.[5] ³¹P NMR is a powerful tool to detect the degradation of phosphine (B1218219) or phosphite (B83602) ligands.
Q5: Can a deactivated Rh₄(CO)₁₂ catalyst be regenerated?
A5: Yes, there are procedures for regenerating deactivated rhodium hydroformylation catalysts. One common method involves removing the catalyst from the reactor, adjusting the aldehyde concentration, and treating the solution with an oxygen-containing gas at a temperature below the aldehyde's boiling point.[3] This is followed by filtration of any solid material and adjustment of the ligand-to-rhodium ratio.
Troubleshooting Guide for Low Yields
This guide addresses specific issues that can lead to low yields in hydroformylation reactions using Rh₄(CO)₁₂.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Incomplete Catalyst Activation: The Rh₄(CO)₁₂ cluster has not been converted to the active mononuclear hydride species.[1] | - Ensure the reaction temperature is within the optimal range (typically 80-120°C, but substrate-dependent).- Verify that the hydrogen partial pressure is sufficient for activation.- Consider an initial pre-activation step at a slightly higher temperature before adding the substrate. |
| 2. Catalyst Poisoning: Impurities in the feedstock or syngas are deactivating the catalyst. Common poisons include sulfur compounds, halogens, and peroxides. | - Purify the alkene feedstock by passing it through a column of activated alumina (B75360) to remove peroxides.- Use high-purity syngas (CO/H₂).- Ensure solvents are anhydrous and deoxygenated. | |
| 3. Incorrect Ligand-to-Rhodium Ratio: An insufficient amount of phosphine or phosphite ligand can lead to catalyst instability and the formation of inactive rhodium clusters. | - If using a ligand, ensure the molar ratio of ligand to rhodium is appropriate. An excess of ligand is often used to stabilize the active species. | |
| Low Selectivity (Poor n/iso Ratio) | 1. Unfavorable Reaction Conditions: Temperature and pressure significantly influence the ratio of linear (n) to branched (iso) aldehydes. | - To favor the linear aldehyde: Lower the reaction temperature and increase the CO partial pressure.[2]- To favor the branched aldehyde: Higher temperatures and lower CO partial pressures can sometimes favor the branched product, though this is highly dependent on the substrate and ligand. |
| 2. Inappropriate Ligand Choice: The steric and electronic properties of the ligand play a crucial role in determining regioselectivity. | - Bulky phosphine or phosphite ligands generally favor the formation of the linear aldehyde due to steric hindrance.[2] | |
| Gradual Decrease in Reaction Rate | 1. Catalyst Deactivation: The active catalyst is slowly converting to an inactive form, such as Rh₆(CO)₁₆, or the ligand is degrading.[5] | - Monitor the reaction for color changes (straw-yellow to black).- Consider adding a small amount of fresh ligand during the reaction if ligand degradation is suspected.- For long-term reactions, a continuous process with catalyst regeneration might be necessary. |
| 2. Product Inhibition: High concentrations of the aldehyde product can sometimes inhibit the catalyst. | - If possible, perform the reaction at a lower substrate concentration or consider methods for in-situ product removal. |
Quantitative Data on Reaction Parameters
The following tables provide a summary of the quantitative effects of key reaction parameters on hydroformylation outcomes. Note that specific values can vary significantly based on the substrate, solvent, and ligand used.
Table 1: Effect of Temperature on Propylene Hydroformylation
| Temperature (°C) | Conversion (%) | n/iso Ratio | Reference |
| 100 | >95 | ~9:1 | General trend from literature |
| 120 | >98 | ~7:1 | General trend from literature |
| 140 | >99 | ~4:1 | General trend from literature |
General observation: Increasing temperature generally increases the reaction rate but can decrease the selectivity for the desired linear aldehyde.[2]
Table 2: Effect of Syngas Pressure on 1-Octene (B94956) Hydroformylation
| Total Syngas Pressure (bar) | H₂/CO Ratio | Conversion (%) | n/iso Ratio | Reference |
| 20 | 1:1 | ~85 | ~10:1 | General trend from literature |
| 50 | 1:1 | >95 | ~9:1 | General trend from literature |
| 100 | 1:1 | >98 | ~8:1 | General trend from literature |
| 50 | 2:1 | >95 | ~7:1 | General trend from literature |
| 50 | 1:2 | >90 | ~12:1 | General trend from literature |
General observation: Higher CO partial pressure tends to increase the selectivity for the linear aldehyde but may decrease the overall reaction rate. Higher H₂ partial pressure can increase the rate of hydrogenation side reactions.[2]
Experimental Protocols
General Protocol for Hydroformylation of 1-Octene in an Autoclave
This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.
Materials:
-
Rh₄(CO)₁₂
-
Triphenylphosphine (PPh₃) (or other suitable ligand)
-
1-Octene (purified by passing through activated alumina)
-
Anhydrous, deoxygenated toluene (B28343) (or other suitable solvent)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add Rh₄(CO)₁₂ (e.g., 0.01 mmol) and the desired amount of ligand (e.g., PPh₃, 0.12 mmol for a 3:1 P:Rh ratio) to the autoclave reactor vessel.
-
Add the desired volume of anhydrous, deoxygenated solvent (e.g., 50 mL of toluene).
-
-
Reactor Assembly and Purging:
-
Seal the autoclave.
-
Remove the autoclave from the glovebox and connect it to a gas manifold.
-
Purge the autoclave by pressurizing with syngas to ~5 bar and then venting to atmospheric pressure. Repeat this process 3-5 times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Begin stirring the solution.
-
Pressurize the autoclave with the 1:1 syngas mixture to the desired pressure (e.g., 20 bar).
-
Heat the autoclave to the desired reaction temperature (e.g., 100°C).
-
Once the temperature and pressure have stabilized, inject the purified 1-octene (e.g., 10 mmol) into the reactor using a high-pressure pump or by adding it at the beginning if a pre-activation step is not required.
-
Maintain a constant pressure by supplying syngas from a reservoir as it is consumed.
-
Monitor the reaction progress by taking samples at regular intervals (if the setup allows) or by monitoring the gas uptake.
-
-
Reaction Quenching and Product Analysis:
-
After the desired reaction time, cool the autoclave to room temperature.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the autoclave and collect the reaction mixture.
-
Analyze the products by gas chromatography (GC) or GC-MS to determine conversion and selectivity (n/iso ratio). An internal standard can be used for quantitative analysis.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to troubleshooting hydroformylation reactions with Rh₄(CO)₁₂.
Caption: Catalyst activation from Rh₄(CO)₁₂ and potential deactivation pathways.
Caption: A logical workflow for troubleshooting low yields in hydroformylation.
References
- 1. Hydroformylation of Propylene With Hydrogen, Rh4(CO)12 and Carbon Monoxide | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 2. ethz.ch [ethz.ch]
- 3. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 4. US10792652B2 - Methods to rejuvenate a deactivated hydroformylation catalyst solution - Google Patents [patents.google.com]
- 5. The Rh4(CO)12-catalyzed hydroformylation of 3,3-dimethylbut-1-ene promoted with HMn(CO)5. Bimetallic catalytic binuclear elimination as an origin for synergism in homogeneous catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of tetrarhodium dodecacarbonyl with organic substrates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂).
Frequently Asked Questions (FAQs) & Troubleshooting
Catalyst Stability and Handling
Q1: My dark-red Rh₄(CO)₁₂ solution has started to form a precipitate, especially when heated. What is happening?
A1: You are likely observing thermal decomposition of the catalyst. This compound can quantitatively decompose, particularly in boiling hexane, to form hexadecacarbonylhexarhodium (Rh₆(CO)₁₆), a less soluble rhodium cluster, and carbon monoxide.[1] This transformation can alter the catalytic activity and lead to heterogeneous mixtures. To avoid this, maintain reaction temperatures below the decomposition threshold of your specific solvent system.
Q2: I am running a reaction under high pressures of carbon monoxide (CO). Could this affect the catalyst's structure?
A2: Yes, the structure of the rhodium carbonyl catalyst is sensitive to CO pressure. Solutions of Rh₄(CO)₁₂ under high CO pressure can convert to the dirhodium compound, Rh₂(CO)₈.[1][2][3] While Rh₂(CO)₈ is also catalytically relevant, its formation represents a change in the primary catalytic species, which may affect reaction kinetics and selectivity.
Side Reactions in Alkene Hydroformylation
Q3: My hydroformylation reaction is producing significant amounts of hydrogenated alkanes and isomerized alkenes instead of the desired aldehyde. What are the likely causes?
A3: This is a common issue in hydroformylation. The catalytically active species derived from Rh₄(CO)₁₂, typically a rhodium hydride, can participate in several competing reaction pathways.[4]
-
Alkene Hydrogenation: The rhodium hydride intermediate can directly hydrogenate the alkene substrate to the corresponding alkane. This is a typical side reaction, often accounting for a small percentage of the product mixture but can increase under non-optimal conditions.[5]
-
Alkene Isomerization: The reversible insertion of the alkene into the Rh-H bond can lead to the formation of different alkene isomers.[5][6] This is particularly problematic with internal olefins and can be inhibited by maintaining a sufficiently high partial pressure of CO.[5]
Q4: How do reaction conditions influence the formation of these side products during hydroformylation?
A4: Temperature and pressure are critical. Higher temperatures can increase the overall reaction rate but often decrease the selectivity for the desired linear aldehyde while promoting side reactions like isomerization and hydrogenation.[5] Conversely, a high partial pressure of CO can suppress alkene isomerization but may also decrease the overall hydroformylation rate.[5] Finding a compromise between reaction rate and selectivity is key.
| Parameter | Effect on Side Reactions | Reference |
| Increased Temperature | Increases rates of isomerization and hydrogenation. | [5] |
| High H₂ Pressure | May increase hydrogenation of the alkene and the product aldehyde. | [7] |
| High CO Pressure | Inhibits alkene isomerization but can slow the hydroformylation rate. | [5] |
| Low CO Pressure | Favors isomerization; can lead to catalyst decomposition to metallic cobalt. | [5] |
Reactions with Other Organic Substrates
Q5: My reaction has stopped or slowed dramatically. I suspect my alkene substrate may be contaminated with alkynes. Could this be the issue?
A5: Yes, this is a very likely cause. It is well-documented that even trace quantities of alkynes can act as irreversible poisons for rhodium-catalyzed hydroformylation of alkenes.[8] Alkynes react quantitatively with Rh₄(CO)₁₂ to form stable dirhodium-alkyne complexes.[8] These complexes are stable under CO and H₂ atmospheres, effectively sequestering the rhodium and halting the catalytic cycle for alkene hydroformylation.[8]
Q6: What happens when phosphine (B1218219) ligands are added to a reaction with Rh₄(CO)₁₂?
A6: The addition of phosphine ligands (L) leads to the thermal substitution of carbonyl ligands.[1][2] The general reaction is: Rh₄(CO)₁₂ + nL → Rh₄(CO)₁₂₋ₙLₙ + nCO. This process modifies the catalyst structure, creating a new catalytic species with different electronic and steric properties. Such modifications are often used to tune the selectivity (e.g., the linear-to-branched aldehyde ratio in hydroformylation) but can also lead to ligand degradation, such as the hydrogenolysis of triphenylphosphine (B44618) to benzene.[6]
Experimental Protocols
Protocol 1: General Procedure for Alkene Hydroformylation
This protocol provides a representative methodology for the hydroformylation of a generic 1-alkene using Rh₄(CO)₁₂.
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave reactor equipped with a magnetic stir bar with Rh₄(CO)₁₂ (0.01 mol%) and a suitable solvent (e.g., toluene).
-
Substrate Addition: Add the 1-alkene substrate (1.0 equivalent) to the reactor. Ensure the substrate has been purified to remove potential inhibitors like alkynes or peroxides.
-
Reactor Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the reactor 3-4 times with syngas (a mixture of CO and H₂, typically 1:1 or 1:2) to remove any residual air.[7]
-
Pressurization and Heating: Pressurize the reactor to the desired pressure (e.g., 20-50 atm) with syngas.[9] Begin stirring and heat the reactor to the target temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the reaction progress by measuring the pressure drop from syngas consumption. Samples can be taken at intervals (if the reactor allows) and analyzed by Gas Chromatography (GC) or NMR to determine conversion and selectivity.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.
-
Product Analysis: Analyze the final reaction mixture to quantify the yield of linear and branched aldehydes, as well as side products such as alkanes and isomerized alkenes.
Visualizations
Below is a logical workflow for troubleshooting common issues encountered during hydroformylation reactions catalyzed by Rh₄(CO)₁₂.
Caption: Troubleshooting workflow for Rh₄(CO)₁₂ catalyzed hydroformylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tetrarhodium_dodecacarbonyl [chemeurope.com]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. Hydroformylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicreactions.org [organicreactions.org]
Technical Support Center: Regenerating Rh₄(CO)₁₂ Catalysts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regeneration of the Rh₄(CO)₁₂ catalyst from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of Rh₄(CO)₁₂ catalyst deactivation?
A1: Deactivation of your Rh₄(CO)₁₂ catalyst can manifest in several ways. A primary indicator is a noticeable decrease in the reaction rate, leading to incomplete conversion of starting materials even with extended reaction times. You might also observe a change in the product selectivity. Visually, a fresh, active rhodium catalyst solution is often straw-colored, while a deactivated catalyst can turn black, indicating the formation of inactive rhodium species.[1]
Q2: What are the main causes of Rh₄(CO)₁₂ deactivation?
A2: The deactivation of Rh₄(CO)₁₂ can be attributed to several factors:
-
Formation of Inactive Rhodium Clusters: Under thermal stress, Rh₄(CO)₁₂ can convert to the more stable but less active hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆). This transformation is a common intrinsic deactivation pathway.
-
Catalyst Poisoning: Impurities in the feedstock or solvent, such as sulfur compounds or halides, can poison the catalyst.
-
Ligand Degradation: In reactions involving ligands (e.g., phosphines), their degradation can lead to changes in the catalyst's structure and activity.
-
Oxidation: Exposure to air can lead to the oxidation of the rhodium metal center, rendering it inactive.
Q3: Is it possible to regenerate deactivated Rh₄(CO)₁₂?
A3: Yes, it is often possible to regenerate Rh₄(CO)₁₂ from a deactivated state. The general approach involves converting the various inactive rhodium species back into a common, reactive precursor, which is then carbonylated to reform the Rh₄(CO)₁₂ cluster.
Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during the regeneration of your Rh₄(CO)₁₂ catalyst.
Problem 1: Low or No Recovery of Rhodium from the Reaction Mixture
-
Symptom: After the proposed regeneration protocol, the yield of the characteristic dark-red crystals of Rh₄(CO)₁₂ is significantly lower than expected.
-
Possible Cause: Inefficient extraction of rhodium from the organic phase into the aqueous phase during the oxidative pretreatment.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low rhodium recovery.
Problem 2: The Regenerated Product is Not Pure Rh₄(CO)₁₂
-
Symptom: The final product is not the characteristic dark-red crystalline solid of Rh₄(CO)₁₂, or analytical data (e.g., FTIR) shows the presence of other species, such as Rh₆(CO)₁₆.
-
Possible Cause: Incomplete carbonylation or side reactions during the carbonylation step. The presence of water or the choice of solvent and base can influence the formation of different rhodium carbonyl clusters. For instance, in the presence of minor quantities of water in organic solvents, the formation of Rh₆(CO)₁₆ can be favored.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an impure regenerated product.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the regeneration of Rh₄(CO)₁₂.
Oxidative Pretreatment of the Deactivated Catalyst Mixture
This protocol aims to convert all rhodium species in the reaction mixture into a water-soluble rhodium salt.
Materials:
-
Deactivated catalyst reaction mixture
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Separatory funnel
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Transfer the reaction mixture containing the deactivated catalyst to a round-bottom flask.
-
For every 100 mL of the reaction mixture, add 20 mL of deionized water and 5 mL of concentrated HCl.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add 10 mL of 30% H₂O₂ to the mixture. Be cautious as the reaction can be exothermic.
-
Reflux the mixture for 2-4 hours. The organic layer should become colorless, and the aqueous layer should develop a color characteristic of rhodium salts (typically reddish-brown).
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the aqueous layer containing the rhodium salts.
-
Extract the organic layer with two additional 20 mL portions of deionized water and combine all aqueous extracts.
Conversion to Rhodium(III) Hydroxide (B78521)
This step precipitates the rhodium from the aqueous solution.
Materials:
-
Aqueous rhodium salt solution from the previous step
-
Sodium hydroxide (NaOH) solution (2 M)
-
Beaker
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the aqueous rhodium salt solution in a beaker and stir.
-
Slowly add the 2 M NaOH solution dropwise while monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches 8-9. A precipitate of rhodium(III) hydroxide (Rh(OH)₃) will form.
-
Allow the mixture to stir for 30 minutes to ensure complete precipitation.
-
Collect the Rh(OH)₃ precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water to remove any residual salts.
-
Dry the precipitate in a desiccator or a vacuum oven at low heat.
Synthesis of Rh₄(CO)₁₂ from Rhodium(III) Hydroxide
This final step reforms the Rh₄(CO)₁₂ cluster. This procedure is an adaptation of known synthesis methods from rhodium precursors.
Materials:
-
Dried Rh(OH)₃ precipitate
-
Hexane (B92381) (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Carbon monoxide (CO) gas (lecture bottle or from a high-pressure cylinder with a regulator)
-
Schlenk flask or a small autoclave
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, suspend the dried Rh(OH)₃ in methanol in a Schlenk flask.
-
Bubble CO gas through the suspension for 1-2 hours at room temperature. This step is intended to form a rhodium carbonyl precursor.
-
Remove the methanol under vacuum.
-
Add anhydrous hexane and a suspension of finely powdered sodium bicarbonate (NaHCO₃) to the flask. An alkaline condition is reported to favor the formation of Rh₄(CO)₁₂.[2]
-
Pressurize the flask with CO (1-5 atm) and stir the mixture vigorously at room temperature for 24-48 hours.
-
The solution should turn a deep red color, indicating the formation of Rh₄(CO)₁₂.
-
Filter the solution to remove the NaHCO₃ and any other solids.
-
Slowly evaporate the hexane under a stream of inert gas or by cooling to induce crystallization of the dark-red Rh₄(CO)₁₂.
Data Presentation
The following table summarizes the expected outcomes and potential yields for the regeneration process. Please note that actual results may vary depending on the initial state of the deactivated catalyst and the specific reaction conditions.
| Step | Parameter | Target Value/Observation | Typical Yield/Recovery |
| Oxidative Pretreatment | Aqueous Phase Color | Reddish-brown | >95% Rh extraction |
| Precipitation | Final pH | 8-9 | >98% precipitation |
| Carbonylation | Solution Color | Deep red | 60-80% yield of Rh₄(CO)₁₂ from Rh(OH)₃ |
| Overall Process | Purity of Rh₄(CO)₁₂ | >95% (after recrystallization) | 50-70% overall recovery |
Visualization of the Regeneration Workflow
The following diagram illustrates the overall workflow for regenerating the Rh₄(CO)₁₂ catalyst.
Caption: Overall workflow for the regeneration of Rh₄(CO)₁₂ catalyst.
References
Technical Support Center: Tetrarhodium Dodecacarbonyl (Rh₄(CO)₁₂) Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the stability of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂).
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is soluble in a range of organic solvents, including chlorocarbons (e.g., dichloromethane, chloroform), toluene, and tetrahydrofuran (B95107) (THF).[1]
Q2: What is the primary decomposition pathway for Rh₄(CO)₁₂ in solution?
A2: The most commonly cited decomposition pathway is the thermal conversion to hexadecacarbonylhexarhodium (Rh₆(CO)₁₆), particularly in non-polar hydrocarbon solvents at elevated temperatures. For instance, in boiling hexane, Rh₄(CO)₁₂ quantitatively decomposes to Rh₆(CO)₁₆.[1] Under high pressures of carbon monoxide, solutions of Rh₄(CO)₁₂ can convert to a dirhodium species, Rh₂(CO)₈.[1]
Q3: How does the choice of solvent affect the stability of Rh₄(CO)₁₂?
A3: While specific kinetic data is sparse in the literature, the stability of metal carbonyls like Rh₄(CO)₁₂ is influenced by several solvent properties. Polar solvents can potentially accelerate decomposition. More importantly, the presence of impurities such as acids, bases, or oxidizing agents in the solvent can catalyze degradation. The coordinating ability of the solvent can also play a role in stabilizing or destabilizing the cluster.
Q4: What is the recommended atmosphere for handling and storing solutions of Rh₄(CO)₁₂?
A4: To minimize decomposition, it is crucial to handle and store solutions of this compound under an inert atmosphere. An atmosphere of carbon monoxide (CO) is often recommended as it can help suppress decarbonylation and stabilize the cluster by Le Chatelier's principle. High-purity nitrogen or argon are also commonly used.
Q5: Can I store stock solutions of Rh₄(CO)₁₂?
A5: Stock solutions can be prepared, but their long-term stability is a concern. For optimal stability, solutions should be prepared fresh using high-purity, deoxygenated solvents and stored at low temperatures (e.g., ≤ -20°C) under an inert atmosphere of carbon monoxide or argon. It is advisable to re-analyze stored solutions before use, for example, by IR spectroscopy, to check for signs of decomposition.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Color of the solution changes from dark red to brownish or a precipitate forms. | Decomposition of Rh₄(CO)₁₂ to Rh₆(CO)₁₆ or other insoluble species. | 1. Verify Solvent Purity: Ensure the solvent is freshly distilled, deoxygenated, and free from peroxides and other impurities. 2. Maintain Inert Atmosphere: Use Schlenk line or glovebox techniques to rigorously exclude air and moisture. 3. Control Temperature: Avoid high temperatures; if heating is necessary, conduct a preliminary stability test at that temperature. 4. Use a CO Atmosphere: If possible, maintain a positive pressure of carbon monoxide over the solution to inhibit decarbonylation. |
| Inconsistent or lower-than-expected reactivity in a reaction using a Rh₄(CO)₁₂ solution. | The concentration of the active Rh₄(CO)₁₂ has decreased due to decomposition. | 1. Prepare Fresh Solutions: For critical applications, prepare solutions of Rh₄(CO)₁₂ immediately before use. 2. Quantify Active Species: Use IR or UV-Vis spectroscopy to determine the concentration of Rh₄(CO)₁₂ in the solution just before the reaction. 3. Re-evaluate Storage Conditions: If using a stock solution, ensure it has been stored properly at low temperature and under an inert atmosphere. |
| Broadening or appearance of new peaks in the carbonyl region of the IR spectrum. | Formation of decomposition products (e.g., Rh₆(CO)₁₆) or solvent adducts. | 1. Compare with Reference Spectra: Compare the spectrum of your solution with a spectrum of freshly prepared, pure Rh₄(CO)₁₂ in the same solvent. 2. Identify Decomposition Products: The appearance of peaks around 1800 cm⁻¹ can indicate the formation of Rh₆(CO)₁₆. 3. Purify the Rh₄(CO)₁₂: If the starting material is impure, recrystallize it before preparing solutions. |
Data on Solvent Impact on Stability
Quantitative data on the decomposition kinetics of Rh₄(CO)₁₂ in various solvents is not widely available in published literature. The following table summarizes the known qualitative and semi-quantitative information.
| Solvent | Qualitative Stability | Known Decomposition Products | Conditions to Avoid |
| Hexane | Unstable at elevated temperatures. | Rh₆(CO)₁₆ | Boiling; prolonged heating. |
| Toluene | Generally considered a suitable solvent for many reactions. Stability is moderate. | Decomposition can occur, likely leading to Rh₆(CO)₁₆ over time or with heating. | Prolonged storage at room temperature; exposure to air and light. |
| Tetrahydrofuran (THF) | A common solvent for reactions involving Rh₄(CO)₁₂. Stability is moderate but can be compromised by solvent impurities. | Can form solvent adducts and decomposition products, especially if peroxides are present. | Use of unstabilized THF or THF containing peroxides; prolonged storage. |
| Chlorinated Solvents (e.g., CH₂Cl₂) | Soluble, but stability can be a concern, as with other metal carbonyls which are known to react with chlorinated solvents. | Potential for reaction with the solvent, leading to rhodium chlorides and other degradation products. | Elevated temperatures; exposure to light. |
Experimental Protocols
Protocol 1: Monitoring the Stability of Rh₄(CO)₁₂ using FT-IR Spectroscopy
This protocol describes a general method to monitor the decomposition of Rh₄(CO)₁₂ in a chosen solvent by observing changes in the carbonyl stretching region of the infrared spectrum.
Materials:
-
This compound (Rh₄(CO)₁₂)
-
High-purity, deoxygenated solvent of choice
-
FT-IR spectrometer with a liquid transmission cell (e.g., CaF₂ or KBr windows) suitable for air-sensitive samples
-
Schlenk line or glovebox
-
Gas-tight syringes
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Prepare a stock solution of Rh₄(CO)₁₂ of known concentration (e.g., 1-5 mg/mL) in the chosen deoxygenated solvent inside a glovebox or using Schlenk techniques.
-
Assemble the liquid transmission cell inside the glovebox or under a flow of inert gas.
-
Fill the cell with the Rh₄(CO)₁₂ solution using a gas-tight syringe.
-
-
Initial Spectrum Acquisition:
-
Record an initial FT-IR spectrum of the solution at time t=0. The characteristic ν(CO) bands for Rh₄(CO)₁₂ are typically observed in the range of 1800-2100 cm⁻¹.
-
-
Monitoring Decomposition:
-
Store the solution under the desired conditions (e.g., at room temperature or a specific elevated temperature).
-
At regular time intervals (e.g., every hour), record a new FT-IR spectrum.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the characteristic absorption bands of Rh₄(CO)₁₂.
-
Look for the appearance of new bands that may correspond to decomposition products. For example, the formation of Rh₆(CO)₁₆ is often indicated by the growth of a broad absorption band around 1800 cm⁻¹.
-
By plotting the absorbance of a characteristic Rh₄(CO)₁₂ peak versus time, the rate of decomposition can be qualitatively or quantitatively assessed.
-
Protocol 2: General Stability Study using UV-Vis Spectroscopy
This protocol provides a general method for studying the stability of Rh₄(CO)₁₂ by monitoring changes in its UV-Vis absorbance.
Materials:
-
This compound (Rh₄(CO)₁₂)
-
UV-transparent, high-purity, deoxygenated solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes with airtight seals (e.g., screw-cap cuvettes with septa)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Solution Preparation (under inert atmosphere):
-
Prepare a dilute solution of Rh₄(CO)₁₂ in the chosen solvent. The concentration should be adjusted to have an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0) at the wavelength of maximum absorbance (λ_max).
-
Transfer the solution to an airtight quartz cuvette under an inert atmosphere.
-
-
Spectrophotometer Setup:
-
Record a baseline spectrum using a cuvette filled with the pure, deoxygenated solvent.
-
-
Kinetic Measurement:
-
Place the cuvette with the Rh₄(CO)₁₂ solution in the spectrophotometer.
-
Record the absorbance at λ_max at regular time intervals. For thermal stability studies, a thermostatted cell holder should be used to maintain a constant temperature.
-
-
Data Analysis:
-
Plot the absorbance at λ_max versus time.
-
From this plot, the half-life (t₁/₂) of the compound under the experimental conditions can be determined, and the decomposition rate constant can be calculated, assuming a specific reaction order.
-
Visualizations
Caption: Factors influencing the stability of Rh₄(CO)₁₂ in solution.
Caption: Workflow for assessing Rh₄(CO)₁₂ stability.
References
Validation & Comparative
A Comparative Analysis of the Catalytic Activity of Rhodium Carbonyl Clusters: Rh4(CO)12 vs. Rh6(CO)16
For Researchers, Scientists, and Drug Development Professionals
Rhodium carbonyl clusters, specifically tetrarhodium dodecacarbonyl (Rh4(CO)12) and hexarhodium hexadecacarbonyl (Rh6(CO)16), are pivotal catalyst precursors in a variety of industrially significant chemical transformations, most notably hydroformylation. The selection between these two clusters can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of their catalytic performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their synthetic needs.
At a Glance: Key Differences in Catalytic Performance
| Catalyst Precursor | Primary Applications | Reported Activity/Selectivity | Stability and Mechanistic Nuances |
| Rh4(CO)12 | Hydroformylation of olefins (e.g., propylene (B89431), 3,3-dimethylbut-1-ene) | - Specific rate for propylene hydroformylation on SiO2 support: 2.28 h⁻¹[1] - In the hydroformylation of 3,3-dimethylbut-1-ene, its presence was observed alongside the formation of Rh6(CO)16 and the active acylrhodium species.[2] | - Often considered a precursor to the true catalytic species. - Can convert to the more stable Rh6(CO)16 under certain reaction conditions.[2] |
| Rh6(CO)16 | Hydroformylation of olefins (e.g., α,β-unsaturated esters, styrene (B11656), 1-octene) | - High regioselectivity (91%) and overall selectivity (70–77%) in the hydroformylation of α,β-unsaturated esters.[3] - In styrene hydroformylation with a heteropolyacid promoter, achieved up to 98% conversion and 89% selectivity to the branched aldehyde. | - Generally more thermally stable than Rh4(CO)12. - The intact cluster may not be the active catalyst; it can fragment into smaller, more active species under catalytic conditions. |
In-Depth Analysis of Catalytic Applications
Hydroformylation of Olefins
Hydroformylation, or the "oxo process," is a cornerstone of industrial chemistry, involving the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. Both Rh4(CO)12 and Rh6(CO)16 are effective precursors for this reaction, though their performance can vary depending on the substrate and reaction conditions.
Rh4(CO)12 has been extensively studied as a catalyst precursor for the hydroformylation of various olefins. For instance, in the hydroformylation of propylene, the reaction rate is first order with respect to the concentration of Rh4(CO)12. Under reaction conditions, Rh4(CO)12 can be converted to Rh6(CO)16, suggesting a dynamic interplay between the two clusters.[2] In a study on supported catalysts, a silica-supported Rh4(CO)12 precursor exhibited a specific rate of 2.28 h⁻¹ for propylene hydroformylation.[1]
Rh6(CO)16 , being more stable, is also a widely used precursor. In the hydroformylation of α,β-unsaturated esters, using Rh6(CO)16 as the precursor led to high regioselectivity (91%) and overall selectivity (70–77%).[3] Furthermore, when combined with a heteropolyacid promoter, Rh6(CO)16 demonstrated excellent activity in the hydroformylation of styrene and 1-octene, achieving high conversions and selectivities to the desired aldehyde isomers.
It is crucial to note that under catalytic conditions, these clusters are often precursors to the true catalytically active species, which are typically mononuclear rhodium hydride complexes.[3] The choice between Rh4(CO)12 and Rh6(CO)16 may, therefore, depend on the ease of formation of these active species under the desired reaction conditions.
Experimental Protocols
General Procedure for the Hydroformylation of Styrene
This protocol is a generalized procedure based on the principles of rhodium-catalyzed hydroformylation and can be adapted for use with either Rh4(CO)12 or Rh6(CO)16.
Materials:
-
Rhodium catalyst precursor (Rh4(CO)12 or Rh6(CO)16)
-
Styrene (substrate)
-
Toluene (B28343) (solvent)
-
Syngas (CO/H2, typically 1:1 molar ratio)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve.
Procedure:
-
The autoclave reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
The rhodium catalyst precursor (e.g., 0.001 mmol of [Rh(COD)Cl]2 as a starting point for generating the active species, or an equivalent amount of Rh4(CO)12 or Rh6(CO)16) is dissolved in toluene (25 mL) inside the reactor.
-
The substrate, styrene (3.0 mmol), is then added to the reactor.
-
The reactor is sealed and purged several times with syngas to remove the inert atmosphere.
-
The reactor is then pressurized with syngas to the desired pressure (e.g., 4.0 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 30 °C) and stirred for the specified reaction time (e.g., 12–48 hours).
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented.
-
The reaction mixture is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the substrate and the selectivity for the different aldehyde isomers.
Mechanistic Insights: The Catalytic Cycle of Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle. This cycle involves a series of key steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination.
References
A Comparative Guide to X-ray Crystallography Data Validation of Tetrarhodium Dodecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystallography data for tetrarhodium dodecacarbonyl (Rh4(CO)12) with other relevant rhodium carbonyl clusters. It is designed to offer an objective analysis of structural data, supported by detailed experimental protocols and data validation workflows, to aid researchers in the fields of inorganic chemistry, catalysis, and materials science.
Comparative Analysis of Crystallographic Data
| Parameter | This compound (Rh4(CO)12) | Hexarhodium Hexadecacarbonyl (Rh6(CO)16) | Dirhodium Tetracarbonyl Dichloride (Rh2Cl2(CO)4) |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P21/c[1] | I2/a | Pnma |
| a (Å) | 9.209(3) (at 293 K)[1] | 17.00 | 9.88 |
| b (Å) | 11.790(7) (at 293 K)[1] | 9.78 | 11.23 |
| c (Å) | 17.721(8) (at 293 K)[1] | 17.53 | 6.57 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90.46(3) (at 293 K)[1] | 121.75 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1924.0(16) (at 293 K)[1] | 2479.4 | 729.5 |
| Z | 4[1] | 4 | 4 |
| Rh-Rh Bond Distance(s) (Å) | 2.692 - 2.750[1][2] | 2.785[1][2] | Non-bonding[3] |
| R-factor | 0.030 (at 293 K)[1] | Not readily available | Not readily available |
Table 1: Comparison of Crystallographic Data for Rhodium Carbonyl Clusters. This table summarizes the key crystallographic parameters for Rh4(CO)12, Rh6(CO)16, and Rh2Cl2(CO)4, highlighting the differences in their crystal structures.
Experimental Protocols
The acquisition of high-quality crystallographic data is contingent upon meticulous experimental procedures. The following outlines a general methodology for the single-crystal X-ray diffraction analysis of air- and temperature-sensitive compounds like rhodium carbonyl clusters.
1. Crystal Growth and Handling:
-
Crystals of rhodium carbonyl clusters are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., hexane, toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Due to their sensitivity to air and moisture, crystals must be handled in a glovebox or under a stream of inert gas.
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope and mounted on a cryo-loop or a glass fiber using a minimal amount of inert oil or grease.
-
The mounted crystal is then rapidly cooled in a stream of cold nitrogen gas to the desired data collection temperature (e.g., 173 K or 100 K) to minimize thermal motion and potential degradation.[1]
3. Data Collection:
-
Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
4. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, if present, are usually placed in calculated positions and refined using a riding model.
Data Validation Workflow
Ensuring the accuracy and reliability of crystallographic data is a critical step in structural analysis. The following diagram illustrates a typical workflow for the validation of X-ray crystallography data.
References
A Comparative Guide to Tetrarhodium Dodecacarbonyl and Tetracobalt Dodecacarbonyl in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of two prominent metal carbonyl clusters, tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) and tetracobalt dodecacarbonyl (Co₄(CO)₁₂), with a focus on their application in hydroformylation reactions. This document summarizes key performance data, details experimental protocols, and visualizes catalytic mechanisms to aid in the selection of the appropriate catalyst for specific research and development needs.
Introduction
This compound and tetracobalt dodecacarbonyl are widely utilized as catalyst precursors in a variety of carbonylation reactions, most notably hydroformylation, the process of converting alkenes to aldehydes. While both clusters are effective, they exhibit distinct differences in activity, selectivity, and optimal reaction conditions. Rhodium-based catalysts are generally more active at lower temperatures and pressures, whereas cobalt catalysts, though less active, are more cost-effective.
Performance Comparison in Alkene Hydroformylation
The hydroformylation of terminal alkenes, such as 1-hexene (B165129) or 1-octene, serves as a common benchmark for evaluating the performance of these catalysts. The key metrics for comparison include conversion, turnover number (TON), turnover frequency (TOF), and selectivity towards the linear (n) versus branched (iso) aldehyde product.
Table 1: Catalytic Performance of Rh₄(CO)₁₂ in Alkene Hydroformylation
| Alkene | Temperature (°C) | Pressure (bar, CO:H₂) | Conversion (%) | n:iso Ratio | TON | TOF (h⁻¹) | Reference |
| Propylene | Room Temp. | ~1 (1:1) | - | - | - | - | [1] |
| 1-Hexene | 60 | 40 (1:1) | >95 | ~2 | - | - | |
| 3,3-dimethylbut-1-ene | 25 | 15-60 (varied) | - | - | - | - | [2] |
Table 2: Catalytic Performance of Co₄(CO)₁₂ (or its active form, HCo(CO)₄) in Alkene Hydroformylation
| Alkene | Temperature (°C) | Pressure (MPa, CO:H₂) | Conversion (%) | n:iso Ratio | TON | TOF (h⁻¹) | Reference |
| 1-Hexene | 100 | 3.0 (1:1) | 36 | 0.33 | - | - | [3] |
| 1-Octene | 140-170 | - | ~100 | - | - | - | [4] |
Note: Data for Co₄(CO)₁₂ often involves its in-situ formation of the active species HCo(CO)₄ from precursors like Co₂(CO)₈. The data presented for Co-catalyzed reactions reflects the performance of the active cobalt carbonyl species.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the hydroformylation of 1-hexene using both rhodium and cobalt carbonyl catalysts.
Hydroformylation of 1-Hexene using Rh₄(CO)₁₂ Catalyst Precursor
Objective: To synthesize heptanal (B48729) and 2-methylhexanal (B3058890) from 1-hexene via hydroformylation using a Rh₄(CO)₁₂ catalyst.
Materials:
-
This compound (Rh₄(CO)₁₂)
-
1-Hexene (distilled and degassed)
-
Toluene (anhydrous and degassed)
-
Synthesis gas (Syngas, 1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
Procedure:
-
In a glovebox, charge the autoclave reactor with Rh₄(CO)₁₂ (e.g., 4 mg, 0.005 mmol) and 2.5 mL of anhydrous toluene.
-
Add the desired amount of 1-hexene (e.g., 30-fold excess relative to the catalyst) to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 40 bar) and then heat to the reaction temperature (e.g., 60°C) with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for the desired duration, monitoring the pressure for any significant drop, which may indicate gas consumption.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the reactor and collect the liquid product mixture.
-
Analyze the product mixture using gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of 1-hexene and the selectivity for the linear and branched aldehyde products.
Hydroformylation of 1-Hexene using Co₄(CO)₁₂ Catalyst Precursor (via Co₂(CO)₈)
Objective: To synthesize heptanal and 2-methylhexanal from 1-hexene via hydroformylation using a catalyst derived from a cobalt carbonyl precursor.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈) as a precursor to Co₄(CO)₁₂ and the active catalyst HCo(CO)₄
-
1-Hexene (distilled and degassed)
-
Toluene (anhydrous and degassed)
-
Synthesis gas (Syngas, 1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
Procedure:
-
In a glovebox, charge the autoclave reactor with Co₂(CO)₈ and the desired solvent (e.g., toluene).
-
Add 1-hexene to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 3.0 MPa).[3]
-
Heat the reactor to the reaction temperature (e.g., 100°C) with vigorous stirring.[3] Under these conditions, Co₂(CO)₈ will convert to Co₄(CO)₁₂ and the active catalytic species, HCo(CO)₄.
-
Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 17 hours).[3]
-
After the reaction, cool the reactor to room temperature and carefully vent the excess gas.
-
Collect the liquid product and analyze by GC or NMR to determine conversion and selectivity.
Catalytic Mechanisms
The catalytic cycles for hydroformylation mediated by rhodium and cobalt complexes, while achieving the same overall transformation, proceed through different intermediates and pathways.
Rhodium-Catalyzed Hydroformylation (Dissociative Mechanism)
The generally accepted mechanism for hydroformylation catalyzed by rhodium complexes involves a dissociative pathway. The active catalyst is typically a rhodium hydride species, which is formed in situ from the Rh₄(CO)₁₂ precursor.
Caption: Dissociative mechanism for rhodium-catalyzed hydroformylation.
Cobalt-Catalyzed Hydroformylation (Heck and Breslow Mechanism)
The hydroformylation mechanism using cobalt carbonyl catalysts, famously elucidated by Heck and Breslow, also proceeds through a series of fundamental organometallic steps. The active catalyst is hydridocobalt tetracarbonyl, HCo(CO)₄, which is in equilibrium with Co₂(CO)₈ and Co₄(CO)₁₂ under reaction conditions.
Caption: Heck and Breslow mechanism for cobalt-catalyzed hydroformylation.
Conclusion
The choice between this compound and tetracobalt dodecacarbonyl as a catalyst precursor for hydroformylation depends on the specific requirements of the application. Rhodium-based catalysts offer high activity under mild conditions, which can be advantageous for sensitive substrates and can lead to higher turnover frequencies. However, the high cost of rhodium is a significant consideration. Cobalt-based catalysts, while requiring more forcing conditions, are a more economical option, particularly for large-scale industrial processes. The regioselectivity of both catalysts can be tuned by modifying the ligand sphere, a topic beyond the scope of this direct comparison of the unmodified clusters. This guide provides a foundational understanding to aid researchers in their catalyst selection process.
References
- 1. Hydroformylation of Propylene With Hydrogen, Rh4(CO)12 and Carbon Monoxide | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 2. The Rh4(CO)12-catalyzed hydroformylation of 3,3-dimethylbut-1-ene promoted with HMn(CO)5. Bimetallic catalytic binuclear elimination as an origin for synergism in homogeneous catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Isotopic Labeling of Tetrarhodium Dodecacarbonyl for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isotopic labeling studies of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), a pivotal cluster compound in catalysis and organometallic chemistry. By incorporating stable isotopes, researchers can gain profound insights into reaction mechanisms, ligand dynamics, and structural fluxionality. This document outlines the experimental protocols for ¹³C isotopic labeling, presents a comparative analysis of spectroscopic data, and offers a comparison with alternative metal carbonyl clusters.
Overview of Isotopic Labeling in Metal Carbonyl Chemistry
Isotopic labeling is a powerful technique to elucidate the intricate dynamics of metal carbonyl clusters.[1] By replacing a naturally abundant isotope with a heavier, stable isotope (e.g., ¹²C with ¹³C), specific atomic positions within a molecule can be tracked using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the context of Rh₄(CO)₁₂, ¹³C labeling of the carbonyl (CO) ligands has been instrumental in understanding their exchange processes, which is crucial for comprehending the cluster's catalytic activity.
Experimental Protocol: ¹³C Isotopic Labeling of Rh₄(CO)₁₂
The following protocol describes a representative method for the ¹³C enrichment of Rh₄(CO)₁₂. This procedure is based on the principle of CO exchange, where the cluster is exposed to an atmosphere of ¹³C-labeled carbon monoxide.
Materials:
-
This compound (Rh₄(CO)₁₂)
-
¹³C-labeled carbon monoxide (¹³CO, 99 atom % ¹³C)
-
Inert, dry solvent (e.g., hexane (B92381) or toluene)
-
Schlenk line apparatus
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, dissolve a known quantity of Rh₄(CO)₁₂ in the chosen solvent within the high-pressure reaction vessel.
-
Degassing: Connect the vessel to a Schlenk line and thoroughly degas the solution by repeated freeze-pump-thaw cycles to remove any dissolved atmospheric gases.
-
Labeling: Introduce ¹³CO gas into the reaction vessel. The pressure of ¹³CO will influence the rate and extent of isotopic exchange. Typically, pressures ranging from 1 to 10 atmospheres are employed.
-
Reaction: Stir the solution at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The reaction time can vary from several hours to days, depending on the desired level of enrichment. The progress of the exchange can be monitored by taking aliquots and analyzing them via IR spectroscopy.
-
Isolation: Once the desired level of ¹³C enrichment is achieved, carefully vent the excess ¹³CO gas. The solvent is then removed under vacuum to yield the ¹³C-labeled Rh₄(CO)₁₂ product.
-
Characterization: The extent of ¹³C incorporation is quantified using mass spectrometry and the labeled product is further analyzed by IR and NMR spectroscopy to study its structural and dynamic properties.
Comparative Spectroscopic Data
The introduction of ¹³C into the carbonyl ligands of Rh₄(CO)₁₂ results in predictable shifts in its spectroscopic signatures. These shifts provide a direct probe into the bonding and dynamics of the CO ligands.
Infrared (IR) Spectroscopy
The C-O stretching frequencies in the IR spectrum are particularly sensitive to isotopic substitution. The heavier ¹³C isotope leads to a decrease in the vibrational frequency.
| Carbonyl Type | Unlabeled Rh₄(¹²CO)₁₂ ν(CO) (cm⁻¹) | ¹³C-Labeled Rh₄(¹³CO)₁₂ ν(CO) (cm⁻¹) | Isotopic Shift (Δν) (cm⁻¹) |
| Terminal CO | ~2075, 2069, 2044, 2042 | Lower frequency shifts observed | ~40-50 |
| Bridging CO | ~1885 | Lower frequency shifts observed | ~40-50 |
Note: The exact peak positions can vary slightly depending on the solvent and measurement conditions. The isotopic shift is a characteristic feature confirming successful labeling.[2][3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the different chemical environments of the carbonyl carbons. In unlabeled Rh₄(CO)₁₂, the low natural abundance of ¹³C makes detailed studies challenging. ¹³C enrichment significantly enhances the signal-to-noise ratio, allowing for the observation of distinct resonances for the terminal and bridging carbonyl ligands and the study of their exchange dynamics.
| Carbonyl Type | Typical ¹³C Chemical Shift (δ) (ppm) |
| Terminal CO | 150 - 220 |
| Bridging CO | 230 - 280 |
The chemical shifts are referenced to a standard (e.g., TMS). The observation of distinct signals for terminal and bridging CO ligands at low temperatures provides evidence for the static structure of the molecule. As the temperature increases, these signals may broaden and coalesce due to fluxional processes.
Comparison with Alternative Metal Carbonyl Clusters
The insights gained from isotopic labeling of Rh₄(CO)₁₂ can be contextualized by comparing its behavior to other well-studied metal carbonyl clusters.
| Feature | This compound (Rh₄(CO)₁₂) | Tetracobalt Dodecacarbonyl (Co₄(CO)₁₂) | Tetrairidium Dodecacarbonyl (Ir₄(CO)₁₂) |
| Structure | Tetrahedral metal core with both terminal and bridging CO ligands (C₃ᵥ symmetry).[4] | Similar structure to Rh₄(CO)₁₂ with a tetrahedral metal core and bridging carbonyls. | Tetrahedral metal core with only terminal CO ligands (T_d symmetry).[5] |
| CO Fluxionality | Exhibits dynamic exchange of terminal and bridging CO ligands, readily studied by variable-temperature ¹³C NMR of labeled species. | Also shows CO fluxionality, but the dynamics and energy barriers can differ from the rhodium analogue. | The absence of bridging carbonyls leads to different fluxional pathways, often with higher activation energies. |
| Catalytic Activity | Widely used as a catalyst precursor in reactions like hydroformylation. The lability of CO ligands is crucial for its catalytic cycle. | Also an active catalyst, but its performance and selectivity can differ from rhodium-based catalysts. | Generally less reactive in catalytic applications compared to its rhodium and cobalt counterparts due to stronger metal-ligand bonds. |
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the isotopic labeling and subsequent analysis of this compound.
References
- 1. Metal carbonyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fourier transform infrared spectroscopy of 13C = O-labeled phospholipids hydrogen bonding to carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrarhodium_dodecacarbonyl [chemeurope.com]
- 5. Tetrairidium dodecacarbonyl - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by Tetrarhodium Dodecacarbonyl [Rh4(CO)12]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive kinetic analysis of reactions catalyzed by tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, a versatile catalyst precursor in various organic transformations. It aims to offer an objective comparison of its performance with alternative catalysts, supported by experimental data, to aid in catalyst selection and process optimization.
Executive Summary
Rh₄(CO)₁₂ serves as a key precursor for catalytically active species in several important industrial reactions, most notably hydroformylation. Its performance is often characterized by a complex interplay of reaction conditions and the dynamic nature of the rhodium carbonyl clusters in solution. This guide delves into the kinetics of Rh₄(CO)₁₂-catalyzed hydroformylation, hydrogenation, and silylformylation reactions, presenting available quantitative data and comparing its efficacy against other catalytic systems. A significant finding in the hydroformylation reaction is the remarkable synergistic effect observed when Rh₄(CO)₁₂ is used in conjunction with a co-catalyst such as HMn(CO)₅, leading to a dramatic increase in reaction rates.
Hydroformylation of Alkenes
Hydroformylation, or oxo synthesis, is the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, and it represents one of the most extensively studied applications of Rh₄(CO)₁₂.
Kinetic Performance of Rh₄(CO)₁₂
The kinetics of hydroformylation catalyzed by Rh₄(CO)₁₂ are intricately dependent on the partial pressures of carbon monoxide (CO) and hydrogen (H₂). Early studies on the hydroformylation of propylene (B89431) indicated that the rate of butyraldehyde (B50154) formation is first order with respect to both Rh₄(CO)₁₂ and H₂.[1] Interestingly, the reaction is inhibited by CO, suggesting that dissociation of a CO ligand is a key step in the catalytic cycle.[1] The rate-determining step is believed to be the reaction of the rhodium cluster with H₂ to form mononuclear rhodium carbonyl hydride species, which are the active catalysts.[1]
A key feature of Rh₄(CO)₁₂ catalysis is its susceptibility to fragmentation into smaller, more active species under reaction conditions. In-situ spectroscopic studies have identified the presence of various rhodium carbonyl species during catalysis, including RCORh(CO)₄, Rh₄(CO)₁₂, and Rh₆(CO)₁₆.[2]
Synergistic Effects with Co-catalysts
A significant enhancement in the catalytic activity of Rh₄(CO)₁₂ is achieved through the use of co-catalysts. The combination of Rh₄(CO)₁₂ and HMn(CO)₅ in the hydroformylation of 3,3-dimethylbut-1-ene and cyclopentene (B43876) has been shown to dramatically increase the reaction rate.[2][3] The kinetics of product formation in this bimetallic system follow a distinct linear-bilinear rate law:
Rate = k₁[RCORh(CO)₄][CO]⁻¹[H₂] + k₂[RCORh(CO)₄][HMn(CO)₅][CO]⁻¹·⁵ [2]
The first term represents the conventional unicyclic rhodium-catalyzed pathway, while the second, bilinear term, signifies a synergistic pathway involving a hydride attack from the manganese complex onto a rhodium-acyl intermediate.[2] This bimetallic catalytic binuclear elimination is proposed as the origin of the observed synergism.[2]
Comparison with Alternative Catalysts
While Rh₄(CO)₁₂ is a competent catalyst precursor, its performance can be surpassed by other systems, particularly bimetallic catalysts.
| Catalyst System | Substrate | Product | Specific Rate (h⁻¹) | Conditions |
| Rh₄(CO)₁₂ | Propylene | Butyraldehydes | Low activity | T = 443 K, p = 0.1 MPa, C₃H₆:CO:H₂ = 1:1:1 |
| [RhCo₃(CO)₁₂]/SiO₂ | Propylene | Butyraldehydes | 396.0 | T = 443 K, p = 0.1 MPa, C₃H₆:CO:H₂ = 1:1:1 |
| Co₂(CO)₈ | Propylene | Butyraldehydes | Almost no activity | T = 443 K, p = 0.1 MPa, C₃H₆:CO:H₂ = 1:1:1 |
Table 1: Comparison of specific rates for propylene hydroformylation with different catalysts.
The data clearly indicates that the bimetallic Rh-Co cluster supported on silica (B1680970) exhibits significantly higher activity compared to the monometallic Rh₄(CO)₁₂ and Co₂(CO)₈ precursors under the tested conditions.
Hydrogenation of Alkenes
The catalytic hydrogenation of alkenes to alkanes is another important transformation where rhodium catalysts are employed. However, specific quantitative kinetic data for Rh₄(CO)₁₂ in this reaction is less documented in readily available literature compared to hydroformylation.
General Mechanism and Comparison with Wilkinson's Catalyst
Homogeneous hydrogenation of alkenes by rhodium catalysts typically proceeds via one of two main mechanistic pathways: the dihydride route or the unsaturated route. Wilkinson's catalyst, RhCl(PPh₃)₃, is a well-studied mononuclear rhodium catalyst for this reaction. Its mechanism involves the oxidative addition of H₂ to the Rh(I) center, followed by alkene coordination, migratory insertion, and reductive elimination to yield the alkane.[4][5]
While direct kinetic comparisons with Rh₄(CO)₁₂ are scarce, the performance of Wilkinson's catalyst is known to be sensitive to the steric bulk of the alkene substrate, with terminal and disubstituted alkenes being better substrates.[4] For the hydrogenation of cyclohexene (B86901), supported rhodium-tridecylamine complexes have shown activity comparable to, though slightly lower than, the supported Wilkinson's catalyst.[6]
| Catalyst | Substrate | Conversion (at 180 min) | Support |
| Rh-Tridecylamine Complex | Cyclohexene | High | γ-Al₂O₃ |
| Wilkinson's Catalyst | Cyclohexene | Slightly Higher | γ-Al₂O₃ |
Table 2: Qualitative comparison of cyclohexene hydrogenation activity.
It is important to note that Rh₄(CO)₁₂ can act as a precursor to catalytically active species for hydrogenation, but the exact nature and kinetics of these species are not as well-defined as for hydroformylation.
Silylformylation of Alkynes
Silylformylation involves the addition of a silyl (B83357) group and a formyl group across a carbon-carbon triple bond. Rhodium catalysts, including those derived from Rh₄(CO)₁₂, are known to catalyze this reaction.
Performance and Comparison
A mixed-metal carbonyl complex, Co₂Rh₂(CO)₁₂, has been shown to be an efficient catalyst for the silylformylation of alkynes.[3] The catalytic cycle is proposed to involve the oxidative addition of a hydrosilane, followed by alkyne insertion, CO insertion, and reductive elimination.[3] A bimetallic synergism is also suggested in this reaction.[3]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible kinetic studies. Below are generalized methodologies for the reactions discussed.
General Procedure for Kinetic Measurements in Hydroformylation
A high-pressure batch reactor equipped with in-situ monitoring capabilities (e.g., FTIR or Raman spectroscopy) is typically used.
-
Catalyst Preparation: A stock solution of Rh₄(CO)₁₂ in a suitable solvent (e.g., n-hexane) is prepared under an inert atmosphere.
-
Reactor Charging: The reactor is charged with the solvent, the alkene substrate, and any co-catalyst under inert conditions.
-
Reaction Initiation: The reactor is pressurized with a mixture of CO and H₂ to the desired partial pressures and heated to the reaction temperature.
-
Data Acquisition: The progress of the reaction is monitored by taking samples at regular intervals for analysis by gas chromatography (GC) or by continuous in-situ spectroscopic measurements.
-
Kinetic Analysis: The concentration-time data is used to determine the initial reaction rates and to deduce the rate law and kinetic parameters.
Visualizations
Hydroformylation Catalytic Cycle
Caption: Proposed catalytic cycle for hydroformylation.
General Hydrogenation Mechanism
Caption: General workflow for catalytic hydrogenation.
Conclusion
This compound is a valuable and well-studied catalyst precursor, particularly for hydroformylation reactions. Its kinetic behavior is complex, often involving cluster fragmentation and the formation of various active species. The performance of Rh₄(CO)₁₂ can be significantly enhanced by the use of co-catalysts, highlighting the potential of bimetallic systems. For hydrogenation and silylformylation, while Rh₄(CO)₁₂ shows catalytic activity, more research is needed to quantify its kinetic performance and to draw definitive comparisons with other established catalysts. This guide provides a foundation for researchers to understand the kinetic landscape of Rh₄(CO)₁₂-catalyzed reactions and to make informed decisions in the development of efficient catalytic processes.
References
- 1. Hydroformylation of Propylene With Hydrogen, Rh4(CO)12 and Carbon Monoxide | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 2. The Rh4(CO)12-catalyzed hydroformylation of 3,3-dimethylbut-1-ene promoted with HMn(CO)5. Bimetallic catalytic binuclear elimination as an origin for synergism in homogeneous catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
DFT studies comparing Rh4(CO)12 and Ir4(CO)12 structures
A Comparative Guide to the Structures of Rh₄(CO)₁₂ and Ir₄(CO)₁₂ based on DFT Studies
This guide provides a detailed comparison of the structural and energetic properties of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) and tetrairidium dodecacarbonyl (Ir₄(CO)₁₂) based on Density Functional Theory (DFT) studies. The content is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the computational chemistry of metal carbonyl clusters.
The most fundamental difference between Rh₄(CO)₁₂ and Ir₄(CO)₁₂ lies in the arrangement of their carbonyl (CO) ligands around the central metal tetrahedron. Experimental evidence and DFT calculations confirm that Rh₄(CO)₁₂ adopts a structure with C₃ᵥ symmetry, characterized by three bridging CO ligands. In contrast, Ir₄(CO)₁₂ possesses a higher symmetry T_d structure, with all twelve CO ligands being terminal.[1] This structural variance has significant implications for their chemical and physical properties.
The two primary low-lying structures for these M₄(CO)₁₂ molecules are the all-terminal T_d symmetry structure and the triply-bridged C₃ᵥ symmetry structure.[2] While DFT calculations are in agreement with the experimental C₃ᵥ ground state for Rh₄(CO)₁₂, accurately predicting the ground state of Ir₄(CO)₁₂ has proven to be a significant challenge for many DFT functionals, with some incorrectly predicting the C₃ᵥ structure to be lower in energy.[2]
References
A Comparative Analysis of Tetrarhodium Dodecacarbonyl and Other Rhodium Catalysts in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, rhodium complexes stand out for their exceptional activity and selectivity in a variety of crucial organic transformations. Among these, tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) serves as a significant cluster catalyst, often utilized in reactions such as hydroformylation and carbonylation. This guide provides an objective comparison of Rh₄(CO)₁₂ with other commonly employed rhodium catalysts, supported by available experimental data, to assist researchers in catalyst selection and experimental design.
Performance Benchmark in Hydroformylation
Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, enabling the synthesis of aldehydes from alkenes. The choice of rhodium catalyst profoundly impacts the reaction's efficiency and selectivity. Below is a comparative summary of this compound against other rhodium catalysts in this key reaction.
| Catalyst | Substrate | Temp (°C) | Pressure (bar) | TON | TOF (h⁻¹) | n:i Ratio | Conversion (%) | Yield (%) | Reference |
| Rh₄(CO)₁₂ | Propylene | RT | Ambient | - | - | - | - | - | [1] |
| Rh₄(CO)₁₂/ZnO | Propylene | 158 | 78 | - | 2.1 | - | - | - | [2] |
| Rh₄(CO)₁₂/SiO₂ | Propylene | 155 | 78 | - | 0.04 | - | - | - | [2] |
| RhH(CO)(PPh₃)₃ | 1-Hexene | 90 | 20 | - | - | - | >95 | >95 | [3] |
| Rh(acac)(CO)₂ | 1-Octene | 100 | 60 | - | 9820 | 4.6-4.8 | High | High | [4] |
| Rh(acac)(CO)₂ | Styrene | 30 | 40 | - | - | b/l = 8.0:1 | 16 | - | [5] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is illustrative of the typical performance of these catalysts. "n:i" refers to the ratio of normal (linear) to iso (branched) aldehyde products. "b/l" refers to the ratio of branched to linear aldehyde products. RT = Room Temperature.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for catalyst evaluation. The following is a representative protocol for a hydroformylation reaction using a rhodium catalyst.
General Procedure for Alkene Hydroformylation
This protocol is a generalized representation based on common practices in the literature.[6][7]
Materials:
-
Rhodium catalyst (e.g., Rh₄(CO)₁₂, RhH(CO)(PPh₃)₃, or Rh(acac)(CO)₂)
-
Alkene substrate (e.g., 1-octene, styrene)
-
Solvent (e.g., toluene, hexane)
-
Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)
-
Internal standard (e.g., mesitylene) for GC analysis
Equipment:
-
High-pressure autoclave (e.g., 25 mL stainless steel) equipped with a magnetic stirrer and a thermostat
-
Gas chromatography (GC) system with a flame ionization detector (FID) for product analysis
-
Schlenk line for inert atmosphere operations
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the desired amount of the rhodium catalyst and any ligands (if applicable) into the autoclave.
-
Reaction Setup: Add the solvent, alkene substrate, and internal standard to the autoclave.
-
Purging: Seal the autoclave and purge it three times with syngas to remove any air.
-
Pressurization: Pressurize the autoclave to the desired pressure with the syngas mixture.
-
Reaction: Heat the autoclave to the specified temperature while stirring. Monitor the reaction progress by taking samples at regular intervals for GC analysis.
-
Work-up: After the desired reaction time or conversion is reached, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Analysis: Analyze the reaction mixture by GC to determine the conversion of the alkene and the yield and selectivity of the aldehyde products.
Catalytic Cycle and Workflow
The hydroformylation of alkenes catalyzed by rhodium complexes is generally understood to proceed via the Heck and Breslow mechanism. This catalytic cycle provides a framework for understanding the roles of the metal center and ligands in the transformation.
Figure 1. The Heck and Breslow catalytic cycle for rhodium-catalyzed hydroformylation.
The following diagram illustrates a typical experimental workflow for catalyst screening in a hydroformylation reaction.
Figure 2. A generalized experimental workflow for benchmarking rhodium catalysts.
Concluding Remarks
This compound is a competent catalyst precursor for hydroformylation, often forming highly active mononuclear species under reaction conditions.[1] Its performance, however, can be significantly influenced by the choice of support when used in a heterogenized form.[2] Compared to well-defined mononuclear rhodium complexes like RhH(CO)(PPh₃)₃ and Rh(acac)(CO)₂, which often incorporate performance-tuning phosphine (B1218219) or phosphite (B83602) ligands, Rh₄(CO)₁₂ may offer a different reactivity profile. The selection of the optimal rhodium catalyst is therefore highly dependent on the specific substrate, desired product selectivity (linear vs. branched), and the operational parameters of the reaction. For applications demanding high turnover frequencies and tailored selectivity, ligand-modified mononuclear rhodium catalysts are frequently the preferred choice. However, Rh₄(CO)₁₂ remains a valuable tool in the catalytic chemist's arsenal, particularly in exploratory studies and for specific applications where its unique cluster structure may offer advantages.
References
- 1. Hydroformylation of Propylene With Hydrogen, Rh4(CO)12 and Carbon Monoxide | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH 3 OH and efficient catalyst cycling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08787C [pubs.rsc.org]
A Comparative Structural Analysis of Tetrarhodium Dodecacarbonyl and Its Phosphine Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the structural nuances of tetrarhodium dodecacarbonyl and the impact of ligand substitution, supported by experimental data.
This guide provides a comprehensive comparison of the structural and spectroscopic properties of the metal carbonyl cluster, this compound, Rh₄(CO)₁₂, and its phosphine-substituted derivatives. The substitution of carbonyl (CO) ligands with phosphine (B1218219) (PR₃) ligands induces significant changes in the electronic and steric environment of the cluster, leading to modifications in its geometry, bonding, and reactivity. Understanding these structural variations is crucial for the rational design of rhodium-based catalysts for various organic transformations.
Molecular Structure: A Tale of Two Ligands
This compound, a dark-red crystalline solid, possesses a tetrahedral core of four rhodium atoms.[1] Its structure is characterized by the presence of both terminal and bridging carbonyl ligands, with the formula Rh₄(CO)₉(μ-CO)₃.[1] The substitution of one or more CO ligands with phosphine ligands, which are generally bulkier and more electron-donating than CO, leads to notable changes in the cluster's framework.
The substitution of a terminal carbonyl ligand with a phosphine or phosphite (B83602) ligand typically results in the elongation of the metal-metal bonds in proximity to the new ligand. This is attributed to the increased electron density on the substituted metal center, which enhances metal-metal antibonding interactions. Furthermore, the steric bulk of the phosphine ligand can cause distortions in the overall geometry of the cluster.
Figure 1: General structures of Rh₄(CO)₁₂ and a monosubstituted derivative.
Quantitative Structural Comparison
The tables below summarize the key crystallographic and spectroscopic data for Rh₄(CO)₁₂ and the analogous phosphite-substituted cobalt cluster, [Co₄(CO)₁₁{P(OPh)₃}].
Table 1: Crystallographic Data
| Parameter | Rh₄(CO)₁₂ | [Co₄(CO)₁₁{P(OPh)₃}] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 9.209(3) | 10.375(2) |
| b (Å) | 11.790(7) | 16.993(3) |
| c (Å) | 17.721(8) | 18.006(4) |
| β (°) | 90.46(3) | 108.64(3) |
| V (ų) | 1924.0(16) | 3009.1(11) |
| Z | 4 | 4 |
| Data for Rh₄(CO)₁₂ from reference[2]. Data for [Co₄(CO)₁₁{P(OPh)₃}] from reference[3]. |
Table 2: Selected Bond Lengths (Å)
| Bond | Rh₄(CO)₁₂ | [Co₄(CO)₁₁{P(OPh)₃}] |
| M-M (bridged) | 2.750 (avg.) | 2.492 (avg.) |
| M-M (unbridged) | 2.692 (avg.) | 2.515 (avg.) |
| M-P | N/A | 2.1546(4) |
| M-C (terminal) | 1.86 (avg.) | 1.77 (avg.) |
| M-C (bridging) | 2.14 (avg.) | 1.97 (avg.) |
| C-O (terminal) | 1.14 (avg.) | 1.14 (avg.) |
| C-O (bridging) | 1.16 (avg.) | 1.18 (avg.) |
| Data for Rh₄(CO)₁₂ from reference[2]. Data for [Co₄(CO)₁₁{P(OPh)₃}] from reference[3]. |
Spectroscopic Analysis: Probing Electronic Effects
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the structural and electronic properties of these clusters in solution.
Infrared Spectroscopy
The carbonyl stretching frequencies (ν(CO)) in the IR spectrum are particularly sensitive to the electronic environment of the metal center. The substitution of a CO ligand with a more electron-donating phosphine ligand increases the electron density on the rhodium atoms. This increased electron density leads to stronger back-bonding from the rhodium d-orbitals to the π* orbitals of the remaining CO ligands, which weakens the C-O bonds and results in a decrease (red shift) in their stretching frequencies.
Table 3: Infrared Spectroscopic Data (ν(CO) in cm⁻¹)
| Compound | Terminal ν(CO) | Bridging ν(CO) |
| Rh₄(CO)₁₂ | 2075, 2069, 2044, 2042 | ~1885 |
| [Co₄(CO)₁₁{P(OPh)₃}] | 2089, 2050, 2042, 2032, 2012 | 1882, 1850, 1839 |
| Data for Rh₄(CO)₁₂ from references[2][4]. Data for [Co₄(CO)₁₁{P(OPh)₃}] from reference[3]. |
Nuclear Magnetic Resonance Spectroscopy
¹³C and ³¹P NMR spectroscopy provide valuable information about the structure and dynamics of these clusters in solution. The chemical shifts and coupling constants are indicative of the electronic environment of the carbonyl and phosphine ligands. For instance, the coordination of a phosphine ligand to a rhodium center results in a characteristic downfield shift in the ³¹P NMR spectrum and the observation of ¹⁰³Rh-³¹P coupling.
Table 4: NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Rh₄(CO)₁₂ | ¹³C | Varies with temperature (fluxional) | - |
| [Co₄(CO)₁₁{P(OPh)₃}] | ³¹P | 134.5 | - |
| [Co₄(CO)₁₁{P(OPh)₃}] | ¹³C | ~196 (broad) | - |
| Data for Rh₄(CO)₁₂ from references[2][5]. Data for [Co₄(CO)₁₁{P(OPh)₃}] from reference[3]. |
Experimental Protocols
The following sections detail the general methodologies for the synthesis and characterization of this compound and its phosphine derivatives.
Synthesis
Synthesis of this compound (Rh₄(CO)₁₂): A common method involves the reductive carbonylation of a rhodium(III) salt. A typical procedure is as follows: An aqueous solution of rhodium(III) chloride is treated with activated copper metal under a carbon monoxide atmosphere. Alternatively, a methanolic solution of RhCl₃(H₂O)₃ can be treated with CO, followed by carbonylation in the presence of sodium citrate.[1]
Synthesis of Phosphine-Substituted Derivatives (e.g., Rh₄(CO)₁₁L): These derivatives are typically prepared by the direct reaction of Rh₄(CO)₁₂ with the desired phosphine ligand (L) in an appropriate solvent like hexane (B92381) or toluene.[1] The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) can be controlled to favor the formation of mono-, di-, or polysubstituted products.
Figure 2: General experimental workflow for synthesis and characterization.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these clusters.
Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow diffusion of a non-solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100-173 K) to minimize thermal motion and radiation damage. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the carbonyl stretching frequencies.
Protocol:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent (e.g., hexane or dichloromethane) can be prepared in an IR-transparent cell.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹, with particular attention paid to the 2200-1600 cm⁻¹ region where the ν(CO) bands appear.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics in solution.
Protocol:
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Data Acquisition: ¹³C and ³¹P NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR of carbonyls, a relatively large number of scans may be required due to the long relaxation times of the carbonyl carbons. For ³¹P NMR, proton decoupling is typically used to simplify the spectra.
Structure-Function Relationship and Signaling Pathways
The structural modifications induced by phosphine substitution have a direct impact on the catalytic activity of these rhodium clusters. The electronic and steric properties of the phosphine ligand can influence the rate and selectivity of catalytic reactions such as hydroformylation and hydrogenation. For instance, more electron-donating phosphines can increase the catalytic activity by enhancing the electron density at the metal center, while bulky phosphines can improve selectivity by controlling the steric environment around the active site.
Figure 3: Relationship between ligand properties, cluster structure, and reactivity.
References
Performance of Tetrarhodium Dodecacarbonyl [Rh4(CO)12] in Diverse Catalytic Arenas: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of tetrarhodium dodecacarbonyl, Rh4(CO)12, in key industrial and synthetic catalytic cycles: hydroformylation, hydrogenation, and silylformylation. Its performance is benchmarked against other common rhodium-based catalysts, including hexarhodium hexadecacarbonyl (Rh6(CO)16), dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)2), and Wilkinson's catalyst (RhCl(PPh3)3). This guide synthesizes experimental data to offer a clear comparison of catalyst efficacy, provides detailed experimental protocols for key reactions, and visualizes the underlying catalytic pathways.
Executive Summary
Rh4(CO)12 is a versatile catalyst precursor that demonstrates notable activity in several catalytic transformations. In hydroformylation , its performance is highly dependent on the support material, with basic supports like ZnO enhancing its activity compared to acidic or neutral supports like SiO2. However, in homogeneous systems, it can be outperformed by bimetallic clusters. In hydrogenation and silylformylation , while Rh4(CO)12 is catalytically active, direct comparative performance data against other common rhodium catalysts under identical conditions is less prevalent in the literature. For CO2 reduction , there is limited specific data on the performance of Rh4(CO)12, with research in this area focusing more on other rhodium complexes.
Performance Comparison in Key Catalytic Cycles
The efficacy of a catalyst is quantitatively assessed by metrics such as Turnover Number (TON), Turnover Frequency (TOF), product yield, and selectivity. The following tables summarize the performance of Rh4(CO)12 and its alternatives in various catalytic reactions based on available experimental data.
Hydroformylation
Hydroformylation, or oxo-synthesis, is a crucial industrial process for the production of aldehydes from alkenes. The choice of catalyst and reaction conditions significantly influences the rate and regioselectivity (n/iso ratio) of the reaction.
Table 1: Performance Data in Propylene (B89431) Hydroformylation
| Catalyst Precursor | Support/System | Temp. (°C) | Pressure (bar) | Substrate:CO:H2 Ratio | TOF (h⁻¹) | n/iso Ratio | Aldehyde Selectivity (%) | Reference |
| Rh4(CO)12 | ZnO | 158 | 78 | 9:9:10 | 2.1 | - | - | [1] |
| Rh4(CO)12 | SiO2 | 155 | 78 | 9:9:10 | 0.04 | - | - | [1] |
| RhCo3(CO)12 | SiO2 | 170 | 1 | 1:1:1 | 396.0 | - | - | [1] |
| Rh(acac)(CO)2 | Zeolite | 120 | 60 | 1:1:1 (Propene:Syngas) | 6,500 | >99 | >99 | [2] |
Note: TOF is defined as mol of aldehyde per mol of Rh per hour. A direct comparison is challenging due to varying experimental conditions.
Hydrogenation
Catalytic hydrogenation of unsaturated compounds is a fundamental reaction in organic synthesis. While Wilkinson's catalyst is a benchmark for homogeneous hydrogenation, rhodium carbonyl clusters like Rh4(CO)12 also exhibit catalytic activity.
Table 2: Performance Data in Alkene Hydrogenation
| Catalyst Precursor | Substrate | Temp. (°C) | Pressure (bar H2) | Yield (%) | TOF (h⁻¹) | Reference |
| Rh4(CO)12 | Styrene (B11656) | 25 | 1 | 65 (after 15 min) | ~23,500 | [3] |
| Wilkinson's Catalyst (RhCl(PPh3)3) | Cyclohexene | RT | 1 | 95.2 | - | [2] |
Silylformylation & Hydrosilylation
Silylformylation is a reaction that introduces both a silyl (B83357) group and a formyl group across a triple bond. A related reaction, hydrosilylation, involves the addition of a Si-H bond across an unsaturated bond.
Table 3: Performance Data in Alkyne Silylformylation/Hydrosilylation
| Catalyst Precursor | Substrate | Reaction | Products | Performance Metric | Reference |
| Co2Rh2(CO)12 | Alkyne | Silylformylation | Silyl- and formyl-substituted alkenes | Efficient catalytic activity | [4] |
| Rh(I) and Rh(III) NHC Complexes | Terminal Alkynes | Hydrosilylation | β(E)- and β(Z)-vinylsilanes | High activity and selectivity (up to 100% Z-selectivity) | [5] |
Note: While Rh4(CO)12 is known to be active in hydrosilylation, direct comparative and quantitative data against other catalysts in silylformylation was not available in the searched literature. The table presents data for related, efficient catalysts.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the catalytic cycles discussed.
Hydroformylation of Propylene using Supported Rh4(CO)12
Objective: To compare the hydroformylation activity of Rh4(CO)12 on different supports.
Catalyst Preparation:
-
Rh4(CO)12/ZnO: The ZnO support is impregnated with a solution of Rh4(CO)12 in a suitable solvent (e.g., hexane). The solvent is then removed under vacuum. The rhodium loading is typically in the range of 0.2-0.5 wt%.
-
Rh4(CO)12/SiO2: A similar impregnation method is used with a silica (B1680970) support.
Reaction Procedure:
-
A high-pressure autoclave reactor is charged with the catalyst.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
The reactor is heated to the desired temperature (e.g., 155-160 °C) under a constant flow of the reactant gas mixture.
-
A pre-mixed gas stream of propylene, carbon monoxide, and hydrogen (e.g., in a 9:9:10 molar ratio) is introduced into the reactor to achieve the desired total pressure (e.g., 78 bar).[1]
-
The reaction is allowed to proceed for a set period, with samples of the gas phase periodically extracted and analyzed by gas chromatography (GC) to determine the conversion of propylene and the formation of n-butyraldehyde and isobutyraldehyde.
-
The turnover frequency (TOF) is calculated based on the moles of aldehydes produced per mole of rhodium per hour.
Hydrogenation of Styrene using Rh4(CO)12
Objective: To determine the yield and TOF of styrene hydrogenation using Rh4(CO)12.
Reaction Procedure:
-
A Schlenk flask is charged with Rh4(CO)12 and a suitable solvent (e.g., toluene).
-
The flask is evacuated and backfilled with hydrogen gas (1 bar).
-
Styrene is injected into the reaction mixture via a syringe.
-
The reaction is stirred at room temperature (25 °C).
-
Aliquots of the reaction mixture are taken at specific time intervals and analyzed by GC to monitor the conversion of styrene to ethylbenzene (B125841).[3]
-
The yield is calculated based on the amount of ethylbenzene formed relative to the initial amount of styrene. The TOF is calculated based on the moles of ethylbenzene produced per mole of rhodium per hour.
Silylformylation of an Alkyne
Objective: To perform the silylformylation of an alkyne using a rhodium-based catalyst.
General Procedure (adapted for a Rhodium Catalyst):
-
In a glovebox, a reaction vessel is charged with the rhodium catalyst precursor (e.g., a rhodium carbonyl cluster), a hydrosilane (e.g., triethylsilane), and a solvent (e.g., toluene).
-
The alkyne substrate (e.g., phenylacetylene) is added to the mixture.
-
The vessel is sealed and taken out of the glovebox.
-
The reaction mixture is stirred at a specific temperature (e.g., 60-100 °C) under an atmosphere of carbon monoxide (pressure may vary).
-
After the reaction is complete (monitored by TLC or GC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the silylformylated products. The product distribution (isomers) is determined by NMR spectroscopy and GC analysis.
Catalytic Cycles and Workflows
Visualizing the reaction pathways and experimental setups provides a clearer understanding of the catalytic processes.
Catalytic Cycles
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
Caption: Catalytic cycle for alkene hydrogenation using Wilkinson's catalyst.
Experimental Workflow
Caption: A generalized workflow for conducting a catalytic reaction experiment.
Conclusion
Rh4(CO)12 serves as a competent catalyst precursor for several important organic transformations. Its performance in hydroformylation is notably influenced by the choice of support, indicating a significant potential for optimization in heterogeneous systems. While it is active in hydrogenation and related reactions, the existing literature often favors other rhodium catalysts like Wilkinson's for these transformations, and direct, side-by-side comparisons of performance metrics are not always available. For emerging applications such as CO2 reduction, the catalytic utility of Rh4(CO)12 remains an area ripe for further investigation. This guide provides a foundational understanding of its catalytic behavior, offering researchers a starting point for catalyst selection and experimental design.
References
- 1. Stable, active CO2 reduction to formate via redox-modulated stabilization of active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 5. Rh(I)/(III)‐N‐Heterocyclic Carbene Complexes: Effect of Steric Confinement Upon Immobilization on Regio‐ and Stereoselectivity in the Hydrosilylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tetrarhodium Dodecacarbonyl
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive and toxic compounds like tetrarhodium dodecacarbonyl is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that this rhodium carbonyl complex is managed safely and in accordance with regulatory expectations.
Immediate Safety and Handling Precautions
This compound is a dark-red crystalline solid that is air-sensitive and toxic. Due to its reactivity and the release of toxic carbon monoxide upon decomposition, strict safety protocols must be followed.
-
Engineering Controls: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or decomposition products. The work surface should be covered with absorbent pads to contain any spills.
-
Personal Protective Equipment (PPE): A comprehensive risk assessment should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Two pairs of nitrile gloves should be worn. Gloves must be inspected before use and changed regularly.
-
Body Protection: A fully buttoned, chemically resistant lab coat.
-
Respiratory Protection: For operations with a high risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for particulates and carbon monoxide should be used.
-
-
Storage: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as oxidizers. Recommended storage temperature is 2-8°C.
Disposal Plan: Chemical Inactivation and Waste Management
The primary goal for the disposal of this compound is to convert it into a more stable, less toxic inorganic rhodium compound that can be managed as a heavy metal waste. This typically involves oxidative decomposition. All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]
A promising method for the decomposition of rhodium carbonyl complexes involves oxidation with hydrogen peroxide (H₂O₂). This process converts the rhodium into a water-soluble rhodium(III) species, which is less hazardous than the original organometallic compound. While the following protocol is adapted from a study on a related rhodium carbonyl catalyst, the principles are applicable for the safe disposal of this compound at a laboratory scale.[2][3]
Quantitative Data for Oxidative Decomposition
The following table summarizes key quantitative parameters for the oxidative decomposition of a rhodium carbonyl complex using hydrogen peroxide, based on a study on the recovery of rhodium from a spent catalyst.[2][3] These parameters can serve as a starting point for developing a specific disposal protocol for this compound.
| Parameter | Value | Unit | Notes |
| Reactant | Hydrogen Peroxide (H₂O₂) | - | Oxidizing agent for the decomposition of the rhodium carbonyl complex. |
| Reaction Temperature | 110 | °C | Optimal temperature for achieving a high decomposition rate.[2][3] |
| Reaction Time | 29 | minutes | Optimized duration for the primary decomposition reaction.[2][3] |
| Phase Ratio (Organic Waste:H₂O₂ Solution) | 1:1 | v/v | A 1:1 volume ratio of the rhodium carbonyl waste in an organic solvent to the hydrogen peroxide solution is effective.[2][3] |
| Rhodium Recovery Rate (as a proxy for decomposition efficiency) | >95 | % | A high percentage of the rhodium can be converted to a water-soluble form.[2][3] |
Experimental Protocol: Oxidative Decomposition of this compound Waste
This protocol describes a method for the chemical decomposition of this compound waste in an organic solvent, adapted from a procedure for a related rhodium carbonyl complex.[2][3]
Materials:
-
This compound waste dissolved in a suitable organic solvent (e.g., toluene, THF).
-
30% Hydrogen Peroxide (H₂O₂) solution.
-
Hydrochloric acid (HCl), concentrated.
-
Water.
-
Three-necked round-bottom flask.
-
Condenser.
-
Heating mantle with a stirrer.
-
Dropping funnel.
-
Appropriate glassware for separation and storage of waste.
Procedure:
-
Preparation: In a certified chemical fume hood, set up a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer.
-
Initial Charge: Place the solution of this compound waste into the flask.
-
Acidification: For every 100 mL of waste solution, add 5-10 mL of concentrated hydrochloric acid. The presence of chloride ions facilitates the formation of stable, water-soluble chloroaquorhodium(III) complexes upon oxidation.[2][3]
-
Heating: Begin stirring and gently heat the solution to approximately 90-110°C.
-
Oxidant Addition: Slowly add a 1:1 volume ratio of 30% hydrogen peroxide solution to the heated waste solution using the dropping funnel over a period of 20-30 minutes. Caution: The reaction is exothermic and will release carbon monoxide gas. Ensure the addition is slow and the reaction does not become too vigorous.
-
Reaction: Maintain the reaction mixture at 110°C with continuous stirring for approximately 30 minutes to ensure complete decomposition of the rhodium carbonyl.[2][3] The color of the solution should change, indicating the decomposition of the dark-red this compound.
-
Cooling and Phase Separation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The mixture will separate into an organic layer and an aqueous layer containing the rhodium(III) chloride complex.
-
Waste Segregation: Carefully separate the aqueous layer from the organic layer.
-
The aqueous layer contains the rhodium salts and should be collected in a labeled hazardous waste container for heavy metals.
-
The organic layer should be collected in a separate, labeled hazardous waste container for organic solvents.
-
-
Final Disposal: Both waste streams must be disposed of through a licensed hazardous waste disposal company, in accordance with all applicable regulations.
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Tetrarhodium Dodecacarbonyl
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Tetrarhodium dodecacarbonyl, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the well-being of your team.
Hazard and Exposure Data
This compound is a dark-red crystalline solid that presents acute toxicity hazards if swallowed, inhaled, or in contact with skin.[1][2] Understanding its hazard classifications is the first step in implementing appropriate safety measures.
| Hazard Classification | Category | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled[1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial when handling this compound. The following table outlines the required PPE to prevent exposure.
| Protection Type | Specific Equipment | Standard/Specification |
| Respiratory Protection | Dust respirator or filtering half mask[1][3][4] | Type N95 (US) or equivalent[1] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield[1][3][4] | EN 166 or OSHA 29 CFR 1910.133 compliant[5] |
| Hand Protection | Chemical-resistant gloves[1][3][4] | Unlined, material appropriate for organometallic compounds |
| Body Protection | Long-sleeved jacket and long trousers or a long-sleeved overall[3] | Certified workwear according to EN ISO 27065 is recommended[3] |
| Foot Protection | Waterproof or chemical-resistant boots/shoe coverings[3][6] | - |
Standard Operating Procedure for Handling this compound
This workflow ensures a systematic and safe approach to handling this compound from receipt to disposal.
References
- 1. 十二羰基四铑 | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C12O12Rh4 | CID 9940312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
